molecular formula C10H16O4 B047422 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 94-60-0

Dimethyl 1,4-cyclohexanedicarboxylate

Número de catálogo: B047422
Número CAS: 94-60-0
Peso molecular: 200.23 g/mol
Clave InChI: LNGAGQAGYITKCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dimethyl 1,4-cyclohexanedicarboxylate is a valuable diester monomer and synthetic intermediate prized for its conformational flexibility and robust chemical functionality. Its primary research value lies in polymer chemistry, where it serves as a key precursor in the synthesis of advanced polyesters and polyamides. The compound's cyclohexane ring, which can adopt both cis and trans isomeric forms, introduces unique stereochemical and structural properties into polymer backbones, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance. Furthermore, this diester is a critical building block in organic synthesis and pharmaceutical research. The ester groups are readily hydrolyzed to the corresponding diacid or transformed into other functional groups, making it a versatile starting point for creating complex molecular architectures, including rigid-rod polymers, liquid crystalline polymers, and macrocyclic compounds. Researchers also utilize it to develop novel plasticizers, lubricants, and fine chemicals. Its mechanism of action in these applications is defined by its reactivity as an electrophile, participating in condensation polymerizations (e.g., with diols or diamines) and serving as a scaffold for further functionalization, enabling the exploration of structure-property relationships in material science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Boiling Point

265 °C (mixed isomer)
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
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Color/Form

Partially crystalline solid, Clear colorless liquid

CAS No.

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Foundational & Exploratory

physical and chemical properties of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a versatile cycloaliphatic diester. This document includes key data on its isomers, detailed experimental protocols for its synthesis and common reactions, and visualizations of these chemical processes.

Core Physical and Chemical Properties

This compound is a colorless liquid or a partially crystalline solid at room temperature, depending on the isomeric ratio.[1][2] It is a mixture of cis and trans isomers, each conferring different physical properties to the bulk material. This compound serves as a crucial intermediate in the synthesis of various polymers and specialty chemicals.[3]

Nomenclature and Identification
  • IUPAC Name: dimethyl cyclohexane-1,4-dicarboxylate[1]

  • Synonyms: Dimethyl hexahydroterephthalate, 1,4-Cyclohexanedicarboxylic acid dimethyl ester, DMCD[1][4]

  • CAS Number: 94-60-0 (for the mixture of isomers)[1]

  • Molecular Formula: C₁₀H₁₆O₄[1]

  • Molecular Weight: 200.23 g/mol [1]

Physicochemical Data

The properties of this compound are significantly influenced by the ratio of its cis and trans isomers. The trans isomer, being more symmetrical, has a higher melting point and is a crystalline solid at room temperature, while the cis isomer is a liquid.

PropertyValue (Mixture of Isomers)Value (cis-isomer)Value (trans-isomer)References
Melting Point 24-27 °C14 °C71 °C[1][5]
Boiling Point 265 °C (at 760 mmHg); 131-133 °C (at 11 mmHg)--[1][4]
Density 1.111 g/mL at 25 °C--[4]
Refractive Index n20/D 1.458--[4]
Solubility in Water 12,000 mg/L at 25 °C--[1]
Vapor Pressure 1 mmHg at 85 °C--[4]
Flash Point 113 °C (closed cup)--[6]
Vapor Density 6.9 (vs air)--[4]

Chemical Synthesis and Reactions

The primary industrial synthesis of this compound involves the hydrogenation of Dimethyl terephthalate (B1205515) (DMT). Key reactions involving DMCD include its hydrolysis back to the dicarboxylic acid and its reduction to 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable monomer in the polymer industry.

Synthesis of this compound via Hydrogenation of Dimethyl Terephthalate

This process involves the catalytic hydrogenation of the aromatic ring of DMT. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.

Synthesis Synthesis of this compound cluster_conditions Reaction Conditions DMT Dimethyl Terephthalate DMCD This compound DMT->DMCD Hydrogenation H2 H₂ (Hydrogen) Catalyst Ru/Al₂O₃ Catalyst (or other catalysts like Pd) Pressure Pressure: 20-30 kg/cm² Temperature Temperature: 100-180 °C

Caption: Synthesis of this compound from Dimethyl Terephthalate.

Objective: To synthesize this compound by the catalytic hydrogenation of Dimethyl terephthalate.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ru/Al₂O₃ catalyst (or a similar palladium-based catalyst)[7]

  • Hydrogen gas (H₂)

  • Solvent (e.g., methanol (B129727) or the product itself, this compound)[8]

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with Dimethyl terephthalate and the solvent. In some processes, this compound from a previous batch is used as the solvent to improve solubility and reaction kinetics.[8]

  • Add the Ru/Al₂O₃ catalyst to the mixture.

  • Seal the reactor and purge it with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure, typically between 20 to 30 kg/cm ².[7]

  • Heat the reactor to the reaction temperature, generally maintained between 100 and 180 °C.[7]

  • Maintain the reaction under constant stirring for a sufficient duration to ensure complete hydrogenation of the aromatic ring. The reaction progress can be monitored by analyzing samples for the disappearance of the starting material.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The product, this compound, can be purified by distillation under reduced pressure.

Hydrolysis of this compound

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 1,4-cyclohexanedicarboxylic acid.

Hydrolysis Hydrolysis of this compound DMCD This compound CHDA 1,4-Cyclohexanedicarboxylic Acid DMCD->CHDA Hydrolysis Water H₂O Acid_Base Acid (H⁺) or Base (OH⁻) Catalyst Methanol Methanol (2 CH₃OH) CHDA->Methanol Byproduct Reduction Reduction of this compound DMCD This compound CHDM 1,4-Cyclohexanedimethanol DMCD->CHDM Reduction H2 H₂ (Hydrogen) Catalyst Copper-based Catalyst (e.g., Copper Chromite) Methanol Methanol (2 CH₃OH) CHDM->Methanol Byproduct

References

An In-depth Technical Guide to Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester that serves as a crucial monomer and chemical intermediate in the synthesis of a variety of polymers and pharmacologically active molecules. Its unique cyclic structure imparts desirable properties such as thermal stability, weather resistance, and chemical resistance to the materials derived from it. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, with a focus on its relevance in materials science and drug discovery.

Chemical Identity and Synonyms

The compound exists as a mixture of cis and trans isomers, with the trans isomer often being the focus for specific polymer applications due to the linear and rigid structure it imparts.

IdentifierValue
CAS Number (mixture of cis/trans) 94-60-0[1][2]
CAS Number (trans-isomer) 3399-22-2[3]
CAS Number (cis-isomer) 3399-21-1
Molecular Formula C₁₀H₁₆O₄[1][4]
Molecular Weight 200.23 g/mol [4]
IUPAC Name dimethyl cyclohexane-1,4-dicarboxylate[4]

Common Synonyms:

  • 1,4-Cyclohexanedicarboxylic acid, dimethyl ester[1][2]

  • Dimethyl hexahydroterephthalate[4]

  • DMCD

  • 1,4-Dimethyl cyclohexane-1,4-dicarboxylate

Physicochemical and Spectroscopic Data

The properties of this compound can vary slightly depending on the isomeric ratio. The data presented below is for the common mixture of isomers unless otherwise specified.

Physical Properties
PropertyValueReference
Appearance Clear, colorless liquid after melting; may be a partially crystalline solid at room temperature.[1]
Melting Point 24-27 °C[2]
Boiling Point 131-133 °C at 11 mmHg[1]
Density 1.111 g/mL at 25 °C[1]
Vapor Pressure 1 mmHg at 85 °C[1]
Refractive Index (n20/D) 1.458[1]
Water Solubility Practically insoluble[1]
LogP 2.29 at 30°C[2]
Spectroscopic Data
SpectroscopyData Highlights
¹H NMR Spectral data available in the Sadtler Research Laboratories spectral collection.[4]
IR Spectroscopy Data available in the Sadtler Research Laboratories IR prism collection.[4]
Mass Spectrometry Electron ionization mass spectral data is available through the NIST/EPA/MSDC Mass Spectral Database.[4][5][6]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[7] This process involves the saturation of the aromatic ring of DMT.

General Synthesis Workflow

The synthesis of DMCD from DMT is a two-step hydrogenation process. The first step involves the hydrogenation of the benzene (B151609) ring to yield DMCD, which can then be further hydrogenated to produce 1,4-cyclohexanedimethanol (B133615) (CHDM), another valuable monomer.[8]

G DMT Dimethyl Terephthalate (DMT) DMCD This compound (DMCD) DMT->DMCD Hydrogenation of benzene ring CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM Hydrogenation of ester group

Fig 1. General synthesis pathway from DMT to DMCD and CHDM.
Experimental Protocol: Hydrogenation of Dimethyl Terephthalate

This protocol is based on established methods for the catalytic hydrogenation of DMT.

Materials:

  • Dimethyl terephthalate (DMT)

  • Methanol (B129727) (solvent)

  • Supported ruthenium-rhenium bimetallic catalyst or Ru/Al₂O₃ catalyst

  • High-pressure reactor (autoclave) with stirring mechanism

  • Hydrogen gas source

Procedure:

  • The high-pressure reactor is charged with DMT and methanol as the solvent.

  • The supported catalyst (e.g., ruthenium-rhenium bimetallic catalyst) is added to the mixture.

  • The reactor is sealed and purged with hydrogen gas three times to remove air.

  • The reactor is pressurized with hydrogen to 2-5 MPa.

  • The mixture is heated to a temperature of 30-120°C with continuous stirring.

  • The reaction is allowed to proceed for 1-3 hours, with the progress monitored by techniques such as gas chromatography.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent (methanol) is removed by distillation to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Applications in Polymer Synthesis

A primary application of DMCD is in the production of high-performance polyesters. The incorporation of the cyclohexane (B81311) ring into the polymer backbone enhances properties such as thermal stability, hydrolytic stability, and weather resistance.

Experimental Protocol: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)

This protocol describes the melt polycondensation of 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA), for which DMCD is a key precursor. The synthesis is a two-step process involving esterification and subsequent polycondensation.[9]

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • 1,4-Cyclohexanedicarboxylic acid (CHDA)

  • Titanium tetrabutoxide (TBT) as a catalyst

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation column

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

Step 1: Esterification

  • CHDA and a slight molar excess of CHDM (e.g., a molar ratio of 1.004:1 CHDM:CHDA) are charged into the reaction vessel.[9]

  • The catalyst, TBT, is added.

  • The reactor is purged with nitrogen.

  • The mixture is heated to approximately 220°C with stirring (around 150 rpm) under a nitrogen atmosphere.[9]

  • Water, the byproduct of esterification, is continuously removed and collected.

  • This stage is continued until the theoretical amount of water has been distilled off, indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation

  • The temperature is raised to 275°C.[9]

  • A vacuum is gradually applied (reducing the pressure to below 1 torr) to facilitate the removal of excess CHDM and promote the increase in molecular weight.

  • The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque on the stirrer.

  • The reaction is considered complete when the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The resulting PCCD polymer is then extruded from the reactor and cooled.

Role in Drug Development: Inhibition of Soluble Epoxide Hydrolase

This compound is a valuable building block in the synthesis of inhibitors for soluble epoxide hydrolase (sEH).[1][2] sEH is an enzyme that plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[10] By inhibiting sEH, the levels of beneficial EETs can be maintained, which has therapeutic potential for cardiovascular and inflammatory diseases.[11][12]

Signaling Pathway of sEH and its Inhibition

G AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Bio_Effects Anti-inflammatory & Vasodilatory Effects EETs->Bio_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Inhibitor sEH Inhibitor (derived from DMCD) Inhibitor->sEH inhibits

Fig 2. Role of sEH in EET metabolism and its inhibition.
Synthesis of sEH Inhibitors

The synthesis of sEH inhibitors often involves converting the ester groups of this compound into other functional groups, such as amides or ureas, which can then be further modified. For example, cycloalkylamide derivatives have been prepared using DMCD as a reactant for the development of sEH inhibitors.[1][2] A general scheme involves the reaction of amines with derivatives of 1,4-cyclohexanedicarboxylic acid to form amide or urea (B33335) linkages that are crucial for binding to the sEH enzyme.

Safety and Handling

This compound is considered to be of low toxicity, but appropriate safety precautions should always be taken in a laboratory or industrial setting.

Safety AspectRecommendation
Eye Protection Wear tightly fitting safety goggles.[3] In case of contact, rinse with plenty of water.[1]
Skin Protection Wear protective gloves and clothing.[1][3]
Inhalation Avoid inhaling dust or vapors. Use in a well-ventilated area or with local exhaust ventilation.[3]
Storage Store in a cool, dry place in a tightly sealed container.[1]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

Conclusion

This compound is a versatile chemical with significant applications in both polymer chemistry and medicinal chemistry. Its rigid, cyclic structure provides a unique scaffold for creating materials with enhanced physical properties and for designing targeted therapeutic agents. The information provided in this guide serves as a comprehensive resource for professionals engaged in research and development in these fields.

References

Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate from Dimethyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a valuable chemical intermediate widely utilized in the production of high-performance materials such as polyester (B1180765) resins, polyamides, alkyd resins, plasticizers, and polyurethane coatings.[1][2][3] A primary and industrially significant route for the synthesis of DMCD is the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[4][5][6][7] This process involves the saturation of the aromatic ring of DMT while preserving the ester functionalities. The development of efficient and selective catalysts, along with the optimization of reaction conditions, is crucial for achieving high yields and purity of DMCD, making it a subject of considerable research interest. This guide provides an in-depth overview of the synthesis of DMCD from DMT, focusing on various catalytic systems, experimental protocols, and quantitative data.

Reaction Pathway and Mechanism

The fundamental transformation in the synthesis of this compound from Dimethyl Terephthalate is the hydrogenation of the benzene (B151609) ring. This reaction requires a catalyst to facilitate the addition of hydrogen across the aromatic system. The overall reaction is depicted below:

DMT Dimethyl Terephthalate H2 + 3H₂ DMCD This compound H2->DMCD

Figure 1: Hydrogenation of DMT to DMCD.

Catalytic Systems

The choice of catalyst is paramount in achieving high conversion of DMT and high selectivity towards DMCD. Both noble and non-precious metal catalysts have been extensively investigated.

  • Noble Metal Catalysts: Ruthenium (Ru) and Palladium (Pd) based catalysts are highly effective for the hydrogenation of DMT.[2][4][8] They often exhibit high activity and selectivity under milder conditions compared to non-precious metal catalysts. These metals are typically dispersed on high-surface-area supports like activated carbon (C), alumina (B75360) (Al₂O₃), or zeolites (e.g., HZSM-5, MOR).[5][6][7][8][9]

  • Non-Precious Metal Catalysts: Nickel (Ni) based catalysts present a more economical alternative to noble metals.[1][2] However, they might require more stringent reaction conditions to achieve comparable performance. Catalyst performance can be significantly enhanced through the use of supports like silica (B1680970) (SiO₂) and the addition of promoters such as potassium fluoride (B91410) (KF).[1][2]

  • Bimetallic Catalysts: Bimetallic systems, such as Ruthenium-Nickel (Ru-Ni) supported on carbon nanotubes (CNT), have also been developed.[10][11] These catalysts can offer synergistic effects, leading to improved activity and selectivity.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the synthesis of this compound from Dimethyl Terephthalate, highlighting the different catalytic systems and reaction conditions employed.

CatalystTemperature (°C)Pressure (MPa)SolventReaction Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
KF-Ni/SiO₂1005Isopropanol (B130326)49596[1][2]
Ru/C1103Tetrahydrofuran (B95107)-9996.5[8]
0.4% Ru-2% Ni/CNT1006Ethyl Acetate168.3791.5[10]
Ru/HZSM-51602.5-210099.5[6]
Ru/MOR1406Ethyl Acetate410095.09[6][7]
Ru/Al₂O₃-2-3----[9]
Pd-based160-18030-48----[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Hydrogenation using a Potassium-Modified Ni/SiO₂ Catalyst

This protocol is based on the work by Wang et al. and describes the use of a non-precious metal catalyst.[1][2]

1. Catalyst Preparation (KF-Ni/SiO₂):

  • Synthesis of Ni/SiO₂: A 20 wt% Ni/SiO₂ catalyst is prepared using the ammonia (B1221849) evaporation (AE) method. In a typical procedure, 5.0 g of Ni(NO₃)₂·3H₂O is dissolved in a mixture of 180 mL of deionized water and 20 g of ethylene (B1197577) glycol. To this, 75 mL of a 5 wt% ammonia solution is added and stirred for 20 minutes. Subsequently, 16.7 g of colloidal silica (30 wt%) is added, and the mixture is stirred at 80°C until a viscous gel is formed. The gel is then dried overnight at 120°C.
  • Potassium Fluoride Modification: A desired amount of KF is dissolved in deionized water to form a solution. This solution is added dropwise to the dried Ni/SiO₂ precursor. The resulting material is aged for 3 hours at room temperature and dried overnight at 80°C.
  • Calcination and Reduction: The catalyst precursor is calcined at 450°C for 4 hours. Before the reaction, the catalyst is reduced in a pure H₂ flow (30 mL/min) at 550°C for 4 hours.

2. Hydrogenation Reaction:

  • A 50 mg sample of the prepared KF-Ni/SiO₂ catalyst, 0.1 g of DMT, and 2 mL of isopropanol (IPA) are placed in a high-pressure reactor.
  • The reactor is sealed and purged with H₂ to remove air.
  • The reactor is pressurized with H₂ to an initial pressure of 5 MPa.
  • The reaction mixture is heated to 100°C and stirred for 4 hours.
  • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
  • The catalyst is separated from the reaction mixture by filtration for analysis of the products.

Protocol 2: Hydrogenation using a Ru/C Catalyst

This protocol is adapted from the low-pressure hydrogenation method described by Yin et al.[8]

1. Hydrogenation Reaction:

  • In a high-pressure autoclave, 5 g of DMT, 0.500 g of a highly dispersed Ru/C catalyst, and 30 mL of tetrahydrofuran (THF) are combined.
  • The autoclave is sealed and purged with hydrogen.
  • The pressure of H₂ is adjusted to 3.0 MPa.
  • The reaction is heated to 110°C with stirring.
  • The reaction progress is monitored until completion (e.g., by gas chromatography).
  • Upon completion, the reactor is cooled, and the pressure is released.
  • The catalyst is filtered off to isolate the product solution.

Protocol 3: Hydrogenation using a Bimetallic Ru-Ni/CNT Catalyst

This protocol is based on the research by Huang et al., which utilizes a bimetallic catalyst on carbon nanotubes.[10][11]

1. Hydrogenation Reaction:

  • A 100 mL stainless steel high-pressure reactor is charged with 0.1 g of 0.4% Ru-2% Ni/CNT catalyst and a solution of 4 wt% DMT in 10 mL of ethyl acetate.
  • The reactor is sequentially flushed with N₂ and then H₂.
  • The reactor is pressurized with H₂ to the desired pressure (e.g., 6 MPa).
  • The reaction is heated to the desired temperature (e.g., 100°C) and stirred for a specific duration (e.g., 1 hour).
  • After the reaction time has elapsed, the reactor is cooled down, and the pressure is vented.
  • The product mixture is then collected for analysis.

Experimental Workflow

A general workflow for the synthesis and analysis of this compound is outlined below. This workflow encompasses catalyst preparation, the hydrogenation reaction, and subsequent product analysis.

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis support_prep Support Preparation/ Pre-treatment impregnation Metal Precursor Impregnation support_prep->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Reduction calcination->reduction reactor_charge Charge Reactor: DMT, Solvent, Catalyst reduction->reactor_charge Reduced Catalyst purge_seal Seal & Purge Reactor reactor_charge->purge_seal pressurize Pressurize with H₂ purge_seal->pressurize heat_stir Heat & Stir pressurize->heat_stir cool_depressurize Cool & Depressurize heat_stir->cool_depressurize filtration Catalyst Filtration cool_depressurize->filtration Reaction Mixture gc_analysis GC/GC-MS Analysis filtration->gc_analysis yield_calc Calculate Conversion & Selectivity gc_analysis->yield_calc

Figure 2: General experimental workflow.

Conclusion

The synthesis of this compound via the hydrogenation of Dimethyl Terephthalate is a well-established and versatile process. The selection of an appropriate catalyst and the fine-tuning of reaction parameters are critical to achieving high conversion and selectivity. While noble metal catalysts like Ruthenium and Palladium offer excellent performance, advancements in non-precious metal catalysts, such as promoted Nickel systems, provide a cost-effective and sustainable alternative. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and materials science, facilitating the development of improved and optimized processes for the production of this important chemical intermediate.

References

Solubility Profile of Dimethyl 1,4-Cyclohexanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a key intermediate in the synthesis of various polymers and pharmaceuticals. While precise quantitative solubility data in common organic solvents remains elusive in publicly accessible literature, this document consolidates available qualitative information, outlines established experimental protocols for its determination, and provides a framework for researchers to conduct their own solubility assessments. This guide is intended to be a valuable resource for scientists and professionals working with DMCD in research and development settings.

Introduction

This compound (DMCD) is a cycloaliphatic diester with the chemical formula C₁₀H₁₆O₄. It exists as a mixture of cis and trans isomers and is utilized as a monomer in the production of polyester (B1180765) resins, polyamides, and plasticizers.[1] Its physical and chemical properties, particularly its solubility in various solvents, are critical for its application in chemical synthesis, formulation development, and purification processes. Understanding the solubility of DMCD is paramount for designing efficient reaction conditions, developing purification strategies, and formulating products with desired characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O₄[1][2]
Molecular Weight 200.23 g/mol [2]
Appearance Clear, colorless liquid after melting; Partially crystalline solid[1][2]
Melting Point 14 °C (cis-isomer), 71 °C (trans-isomer)[2]
Boiling Point 265 °C (mixed isomer)[2]
Density 1.111 g/mL at 25 °C
Vapor Pressure 1 mmHg (85 °C)
Water Solubility 12,000 mg/L at 25 °C (sparingly soluble)[2]

Solubility in Common Solvents

However, qualitative descriptions of its solubility are available and summarized in Table 2. One reputable source, Hawley's Condensed Chemical Dictionary, makes the broad assertion that it is "soluble in all proportions in most organic solvents".[2] While this suggests high solubility, it should be treated with caution as it lacks specific quantitative validation and may not apply universally to all organic solvents under all conditions.

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventQualitative SolubilityReference
WaterSparingly soluble / Practically insoluble[1][3]
EthanolSoluble[1]
AcetoneSoluble[1]
MethanolSoluble[4]
Diethyl EtherSoluble[2]
Most Organic SolventsReported to be "soluble in all proportions"[2]

Given the lack of quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest.

Experimental Protocols for Solubility Determination

The following sections describe established methodologies that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by filtration (using a filter compatible with the solvent) or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method.

  • Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL, mg/mL, or mol/L) at the specified temperature.

Analytical Methods for Quantification

Several analytical techniques can be used to determine the concentration of this compound in the saturated solvent.

Protocol:

  • A precisely measured volume of the saturated supernatant is transferred to a pre-weighed, solvent-resistant container.

  • The solvent is carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss of the compound.

  • The container with the dried residue is cooled to room temperature in a desiccator and then weighed.

  • The mass of the dissolved this compound is calculated by subtracting the initial weight of the empty container.

  • The solubility is then calculated based on the mass of the solute and the initial volume of the supernatant.

Protocol:

  • Calibration: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

  • Sample Preparation: The saturated supernatant is diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.

  • GC Analysis: The diluted sample and the standard solutions are injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a detector (e.g., a flame ionization detector - FID).

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess DMCD mix Combine DMCD and solvent prep_solute->mix prep_solvent Measure solvent volume prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow solid to settle agitate->settle separate Filter or centrifuge supernatant settle->separate quantify Quantify DMCD concentration separate->quantify calculate Calculate solubility quantify->calculate

References

An In-depth Technical Guide to Dimethyl 1,4-cyclohexanedicarboxylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester of significant interest in various fields of chemical synthesis, from polymer chemistry to pharmaceutical development. Its rigid cyclohexane (B81311) core and the presence of two ester functionalities make it a versatile building block for the synthesis of a wide array of molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and spectral analysis of DMCD, with a particular focus on its application in the development of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents.

Molecular Structure and Formula

The molecular formula for this compound is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol .[1] The structure consists of a cyclohexane ring substituted at positions 1 and 4 with methoxycarbonyl groups (-COOCH₃). DMCD exists as two geometric isomers: cis and trans, which differ in the spatial orientation of the two ester groups relative to the cyclohexane ring.

  • cis-isomer: Both methoxycarbonyl groups are on the same side of the cyclohexane ring.

  • trans-isomer: The methoxycarbonyl groups are on opposite sides of the cyclohexane ring.

The isomeric form significantly influences the physical properties and reactivity of the molecule.

isomers cluster_cis cis-Dimethyl 1,4-cyclohexanedicarboxylate cluster_trans trans-Dimethyl 1,4-cyclohexanedicarboxylate cis_structure trans_structure

Figure 1: Molecular structures of cis and trans isomers.

Physicochemical and Spectral Data

The physical and spectral properties of this compound are crucial for its handling, characterization, and application in synthesis. The properties can vary between the cis and trans isomers, as well as for the commercially available mixture.

Physicochemical Properties
PropertyValue (cis-isomer)Value (trans-isomer)Value (Mixture)Reference(s)
Molecular Formula C₁₀H₁₆O₄C₁₀H₁₆O₄C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol 200.23 g/mol 200.23 g/mol [1]
CAS Number 3399-21-13399-22-294-60-0[1]
Melting Point 14 °C71 °C-[1]
Boiling Point --265 °C[1]
Density --1.111 g/mL at 25 °C
Refractive Index --n20/D 1.458
Solubility --In water, 12,000 mg/L at 25 °C[1]
Spectral Data

NMR spectroscopy is a fundamental technique for the structural elucidation of the cis and trans isomers of DMCD. The chemical shifts of the protons and carbons are influenced by the stereochemistry of the molecule.

¹H NMR Data (CDCl₃, 400 MHz)

IsomerProton AssignmentChemical Shift (δ, ppm)
trans-OCH₃3.67 (s, 6H)
CH (ring)2.52 (m, 2H)
CH₂ (ring, axial)2.08 (m, 4H)
CH₂ (ring, equatorial)1.55 (m, 4H)
cis-OCH₃3.68 (s, 6H)
CH (ring)2.70 (m, 2H)
CH₂ (ring)1.75 - 1.90 (m, 8H)

¹³C NMR Data (CDCl₃, 100 MHz)

IsomerCarbon AssignmentChemical Shift (δ, ppm)
transC=O175.5
-OCH₃51.5
CH (ring)42.8
CH₂ (ring)28.7
cisC=O175.2
-OCH₃51.6
CH (ring)40.9
CH₂ (ring)27.9

Electron ionization mass spectrometry (EI-MS) of DMCD results in characteristic fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) is observed at m/z 200.

Key Fragmentation Peaks (m/z)

Fragment IonProposed Structure
200[C₁₀H₁₆O₄]⁺ (Molecular Ion)
169[M - OCH₃]⁺
141[M - COOCH₃]⁺
109[M - COOCH₃ - OCH₃]⁺
81[C₆H₉]⁺

The fragmentation patterns of the cis and trans isomers can show differences in the relative intensities of the fragment ions due to stereochemical influences on the fragmentation pathways.[2]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of DMCD is the Fischer esterification of 1,4-cyclohexanedicarboxylic acid. The synthesis of the cis or trans isomer specifically depends on the starting dicarboxylic acid isomer.

Protocol: Esterification of cis-1,4-Cyclohexanedicarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cis-1,4-cyclohexanedicarboxylic acid (1 equivalent) in methanol (B129727) (10 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (2.2 equivalents) dropwise.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-Dimethyl 1,4-cyclohexanedicarboxylate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

synthesis_workflow start Start: cis-1,4-Cyclohexanedicarboxylic Acid + Methanol reagents Add Thionyl Chloride (catalyst) (0°C) start->reagents reflux Reflux (4-6 hours) reagents->reflux workup Solvent Removal (Rotary Evaporation) reflux->workup extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ and Brine workup->extraction drying Dry with Na₂SO₄ Filter and Concentrate extraction->drying purification Purification (Vacuum Distillation or Column Chromatography) drying->purification end_product End Product: cis-Dimethyl 1,4-cyclohexanedicarboxylate purification->end_product

Figure 2: Synthesis workflow for cis-DMCD.
Isomer Separation

The cis and trans isomers can be separated based on their different physical properties. The significantly higher melting point of the trans-isomer (71 °C) compared to the cis-isomer (14 °C) allows for separation by fractional crystallization.[3]

Application in Drug Development: Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant application of this compound in medicinal chemistry is its use as a scaffold for the synthesis of soluble epoxide hydrolase (sEH) inhibitors.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[4] EETs are signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. sEH hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or may even have pro-inflammatory effects.[5][6] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, and pain.[4][7]

sEH_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH effects Therapeutic Effects: - Reduced Inflammation - Vasodilation - Analgesia EETs->effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/Pro-inflammatory) sEH->DHETs sEH_inhibitor sEH Inhibitor (e.g., derived from DMCD) sEH_inhibitor->sEH Inhibits

Figure 3: The soluble epoxide hydrolase signaling pathway.
Synthesis of sEH Inhibitors from a DMCD Derivative

The rigid 1,4-disubstituted cyclohexane ring of DMCD is an excellent scaffold for positioning pharmacophoric groups in the active site of sEH. A common strategy involves the conversion of the ester groups of DMCD into amides or ureas to interact with key residues in the enzyme's active site.

Example Synthetic Scheme:

A derivative of trans-Dimethyl 1,4-cyclohexanedicarboxylate can be used to synthesize a potent sEH inhibitor. The following is a representative synthetic workflow.

sEH_inhibitor_synthesis start trans-Dimethyl 1,4-cyclohexanedicarboxylate hydrolysis Mono-hydrolysis (e.g., with KOH/MeOH) start->hydrolysis mono_acid trans-4-(Methoxycarbonyl) cyclohexanecarboxylic acid hydrolysis->mono_acid amide_coupling Amide Coupling (e.g., with an amine R-NH₂, EDC, HOBt) mono_acid->amide_coupling inhibitor sEH Inhibitor amide_coupling->inhibitor

Figure 4: Synthetic workflow for an sEH inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined stereochemistry and the reactivity of its ester groups make it an important building block in both materials science and medicinal chemistry. The ability to readily synthesize and separate its cis and trans isomers provides access to a range of molecular scaffolds with distinct three-dimensional arrangements. As research into therapeutic targets like soluble epoxide hydrolase continues to grow, the importance of foundational molecules such as this compound in the development of novel drug candidates is set to increase. This guide has provided a detailed overview of its properties and applications to aid researchers and professionals in its effective utilization.

References

Commercial Production of Dimethyl 1,4-cyclohexanedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core processes involved in the commercial production of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a crucial intermediate in the synthesis of various polymers and specialty chemicals.[1][2][3][4] This document details the primary manufacturing route, catalytic systems, reaction parameters, and purification methods.

Introduction

This compound (DMCD) is a cycloaliphatic diester widely used in the production of polyester (B1180765) resins, polyamides, alkyds, and plasticizers.[3][4] Its incorporation into polymer chains imparts desirable properties such as excellent hardness and flexibility, superior weatherability, and enhanced resistance to chemicals, stains, and corrosion.[4] The industrial production of DMCD is predominantly achieved through the catalytic hydrogenation of Dimethyl Terephthalate (B1205515) (DMT).[2][4] An alternative, though less common, route involves the direct esterification of 1,4-cyclohexanedicarboxylic acid (CHDA) with methanol.

Primary Production Route: Hydrogenation of Dimethyl Terephthalate (DMT)

The most prevalent commercial method for synthesizing DMCD is the selective hydrogenation of the aromatic ring of Dimethyl Terephthalate (DMT).[1][2] This process requires a catalyst to achieve high conversion and selectivity under controlled temperature and pressure.

Catalytic Systems

A variety of catalysts have been developed for this process, ranging from noble metal-based systems to more economical non-precious metal catalysts.

  • Noble Metal Catalysts: Ruthenium (Ru) and Palladium (Pd) based catalysts are highly effective for the hydrogenation of DMT.[1][5] Ruthenium, often supported on alumina (B75360) (Ru/Al₂O₃) or carbon, is particularly noted for its high activity and selectivity.[6][7] Palladium-based catalysts are also used industrially, though sometimes requiring harsher operating conditions.[5][8]

  • Non-Precious Metal Catalysts: Nickel-based catalysts, particularly when modified, present a cost-effective alternative.[1][5] For instance, potassium-modified Nickel on a silica (B1680970) support (KF-Ni/SiO₂) has demonstrated high conversion and selectivity, attributed to an increase in active Ni(0) species and a reduction in acidic sites that can lead to undesired side reactions.[1][5][9]

Reaction Pathways and Experimental Workflow

The hydrogenation of DMT to DMCD proceeds through the saturation of the benzene (B151609) ring. The general workflow for a commercial-scale continuous process is depicted below.

DMT_Hydrogenation_Workflow General Workflow for Continuous DMT Hydrogenation cluster_prep Feed Preparation cluster_reaction Hydrogenation Reaction cluster_purification Product Separation & Purification DMT Dimethyl Terephthalate (DMT) Feed_Mix Feed Mixing Tank DMT->Feed_Mix Solvent Solvent (e.g., Ethyl Acetate, DMCD) Solvent->Feed_Mix Reactor Fixed-Bed Catalytic Reactor Feed_Mix->Reactor H2 Hydrogen Gas H2->Reactor Separator Gas-Liquid Separator Reactor->Separator Crude_DMCD Crude DMCD Separator->Crude_DMCD H2_Recycle H2_Recycle Separator->H2_Recycle H₂ Recycle Distillation Vacuum Distillation Column(s) Pure_DMCD High-Purity DMCD Distillation->Pure_DMCD Byproducts By-products & Unreacted DMT Distillation->Byproducts Crude_DMCD->Distillation Solvent_Recycle Solvent_Recycle Byproducts->Solvent_Recycle Solvent/DMT Recycle H2_Recycle->H2 Solvent_Recycle->Feed_Mix reaction_pathway Reaction Pathway: DMT to DMCD DMT Dimethyl Terephthalate (DMT) (Aromatic Ring) DMCD This compound (DMCD) (Saturated Ring) DMT->DMCD + 3H₂ Catalyst

References

An In-depth Technical Guide to the Core Industrial Applications of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester that serves as a pivotal building block in the polymer industry. Its unique molecular structure, existing in both cis and trans isomeric forms, imparts a desirable combination of properties to a variety of materials. This technical guide delves into the core industrial applications of DMCD, with a primary focus on its role in the synthesis of high-performance polyesters, its function as a precursor to plasticizers, and its use in advanced coatings and adhesives. This document provides a comprehensive overview of the quantitative performance data, detailed experimental protocols for key synthesis and evaluation processes, and visual representations of the associated chemical pathways and workflows to support researchers and professionals in the field.

Introduction to this compound (DMCD)

This compound is a low-melting, partially crystalline solid at room temperature, characterized by the chemical formula C₁₀H₁₆O₄.[1][2] It is primarily produced through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). The cyclohexane (B81311) ring in its structure provides enhanced thermal stability, hydrolytic resistance, and weatherability to the polymers derived from it, making it a superior alternative to its aromatic counterparts in many demanding applications.[3][4] DMCD is a mixture of cis and trans isomers, and the ratio of these isomers can significantly influence the properties of the final polymer.[5]

Physicochemical Properties

The properties of DMCD are influenced by its isomeric composition. The trans isomer, being more symmetrical, has a significantly higher melting point than the cis isomer.

PropertyValueReferences
Molecular Weight 200.23 g/mol [6][7]
Appearance Colorless to almost colorless clear liquid after melting[2][7]
Boiling Point 265 °C (mixed isomer)[6]
Melting Point 14 °C (cis-isomer), 71 °C (trans-isomer)[6]
Density 1.111 g/mL at 25 °C
Refractive Index n20/D 1.458
Water Solubility 12,000 mg/L at 25 °C[6]
Vapor Pressure 1 mmHg at 85 °C

Key Industrial Applications

Polyester (B1180765) Synthesis

The primary application of DMCD is as a monomer in the synthesis of a wide range of polyesters. The incorporation of the DMCD moiety into the polymer backbone imparts a unique combination of flexibility, hardness, and resistance to environmental degradation.

DMCD is a key precursor in the production of 1,4-Cyclohexanedimethanol (CHDM), which is then reacted with terephthalic acid to produce Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a high-performance polyester.[8] PCT exhibits excellent thermal stability, chemical resistance, and dimensional stability.[9]

Diagram: Synthesis of 1,4-Cyclohexanedimethanol (CHDM) from Dimethyl Terephthalate (DMT)

G DMT Dimethyl Terephthalate (DMT) DMCD This compound (DMCD) DMT->DMCD Benzene Ring Hydrogenation H2_1 H₂ H2_1->DMCD Catalyst1 Hydrogenation Catalyst (e.g., Pd/C) Catalyst1->DMCD CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM Ester Group Hydrogenation H2_2 H₂ H2_2->CHDM Catalyst2 Hydrogenation Catalyst (e.g., Copper Chromite) Catalyst2->CHDM Methanol Methanol (by-product) CHDM->Methanol produces G cluster_synthesis Polyester Polyol Synthesis cluster_formulation Coating Formulation cluster_testing Performance Testing DMCD This compound (DMCD) Polyol Polyester Polyol DMCD->Polyol Diol Diol(s) (e.g., Neopentyl Glycol) Diol->Polyol Catalyst Transesterification Catalyst (e.g., Titanium-based) Catalyst->Polyol Coating Polyurethane Coating Polyol->Coating Isocyanate Polyisocyanate (e.g., HDI, MDI) Isocyanate->Coating Additives Additives (Pigments, Solvents, etc.) Additives->Coating Mechanical Mechanical Properties (Hardness, Adhesion, Flexibility) Coating->Mechanical Chemical Chemical Resistance (Solvent, Acid, Base) Coating->Chemical Durability Durability (Weathering, UV Resistance) Coating->Durability

References

Dimethyl 1,4-Cyclohexanedicarboxylate as a Monomer for Polyesters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) as a monomer for the synthesis of advanced polyesters. It covers the synthesis, properties, and potential applications of DMCD-based polyesters, with a particular focus on aspects relevant to materials science and drug development.

Introduction

This compound is a cycloaliphatic diester that serves as a key building block for a variety of polyesters. The incorporation of the cyclohexane (B81311) ring into the polymer backbone imparts unique properties, including enhanced thermal stability, improved mechanical strength, and excellent chemical resistance compared to their linear aliphatic counterparts.[1] These characteristics make polyesters derived from DMCD and its analogs, such as 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (B133615) (CHDM), attractive for a range of applications, from high-performance films and engineering plastics to biomedical materials for drug delivery.[2][3]

The stereochemistry of the cyclohexane ring, specifically the cis/trans isomer ratio, plays a crucial role in determining the final properties of the polymer.[4] This guide will delve into the influence of isomerism on the physical and mechanical characteristics of these polyesters.

Synthesis of Polyesters from DMCD

Polyesters from DMCD are typically synthesized via a two-step melt polycondensation process. This method involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature.[5]

General Synthesis Workflow

The synthesis process begins with the transesterification of DMCD with a suitable diol, such as 1,4-cyclohexanedimethanol (CHDM) or other linear aliphatic diols. This is followed by polycondensation to increase the molecular weight of the polymer.

G cluster_0 Step 1: Transesterification cluster_1 Step 2: Polycondensation Monomers DMCD + Diol (e.g., CHDM) Catalyst Catalyst Addition (e.g., Titanium Tetabutoxide) Monomers->Catalyst Heating1 Heating (180-250°C) under Inert Atmosphere (N2) Catalyst->Heating1 Byproduct1 Methanol Removal (Distillation) Heating1->Byproduct1 Oligomers Formation of Low Molecular Weight Oligomers Byproduct1->Oligomers Heating2 Increased Heating (up to 280°C) & Application of High Vacuum (<1 Torr) Oligomers->Heating2 Byproduct2 Removal of Excess Diol & Other Volatiles Heating2->Byproduct2 Viscosity Viscosity Increase Byproduct2->Viscosity Polymer High Molecular Weight Polyester Viscosity->Polymer G cluster_cis High Cis-Isomer Content cluster_trans High Trans-Isomer Content cis_struct Kinked Polymer Chains cis_packing Disrupted Chain Packing cis_struct->cis_packing cis_props Amorphous Lower Tg & Tm Increased Flexibility cis_packing->cis_props trans_struct Linear and Rigid Chains trans_packing Efficient Chain Packing trans_struct->trans_packing trans_props Semicrystalline Higher Tg & Tm Increased Rigidity trans_packing->trans_props

References

An In-depth Technical Guide to the Health and Safety of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a chemical intermediate used in the synthesis of various materials, including pharmaceuticals and polymers.[1] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and potential hazards.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a faint fruity odor, and it exists as a mixture of cis and trans isomers.[1][2] Its properties can vary depending on the isomeric composition. It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1]

PropertyValueSource
Molecular Formula C10H16O4[1][3]
Molecular Weight 200.23 g/mol [3][4]
CAS Number 94-60-0[1][3][4]
Appearance Clear, colorless liquid after melting; Partially crystalline solid[1][2][4]
Odor Faint fruity odor[1]
Boiling Point ~250°C (760 mmHg)[1]
263.5°C (760 mmHg)[3]
265°C (mixed isomer)[4]
131-133°C (11 mmHg)
Melting Point -10°C[1]
24-27°C[3]
14°C (cis-isomer), 71°C (trans-isomer)[4]
Flash Point 113°C (235.4°F) - closed cup
115.4 ± 18.8 °C[3]
Density 1.1 ± 0.1 g/cm³[3]
1.111 g/mL at 25°C
Vapor Density 6.9 (Air = 1)[3][4]
Vapor Pressure 1 mmHg (85°C)
0.08 mmHg[4]
Water Solubility Sparingly soluble/practically insoluble[1]
12,000 mg/L at 25°C[4]
Autoignition Temperature 730°F
Refractive Index 1.4580 @ 20°C[1][4]

Toxicological Data

The toxicological data for this compound indicates that it is of low to slight toxicity.

EndpointSpeciesRouteValueSource
LD50 Rat (male)Oral>5000 mg/kg[4]
LD50 Rat (female)Oralapprox. 2812 mg/kg[4]
LD50 RatOral3200-6400 mg/kg[4]

A study on reproductive toxicity in animals showed that DMCD did not affect the reproductive capacity of the adults.[4]

Hazard Identification and GHS Classification

This compound is classified as causing skin and serious eye irritation. It may also be harmful to aquatic life with long-lasting effects.

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation Category 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AGHS07WarningH319: Causes serious eye irritation
Hazardous to the Aquatic Environment, long-term hazard Category 3NoneNoneH412: Harmful to aquatic life with long lasting effects

Sources:[4]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological data presented are maintained by the originating laboratories and regulatory bodies. For instance, the oral LD50 studies in rats were conducted as part of the High Production Volume (HPV) chemical assessment program.[4] These studies typically follow standardized OECD or EPA guidelines for acute oral toxicity testing. The general procedure involves administering a single dose of the substance to fasted animals and observing them for a period (typically 14 days) for signs of toxicity and mortality. The LD50 value is then calculated statistically as the dose that is lethal to 50% of the test population.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

5.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles.[5]

  • Skin Protection: Wear suitable protective gloves and clothing.[1][5]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

5.2 Engineering Controls

  • Use in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended.[5]

5.3 Storage

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed.[5]

  • Store at ambient room temperature.[1]

5.4 Spills and Disposal

  • For spills, sweep up or vacuum the material and place it in a suitable container for disposal.[5]

  • Avoid release to the environment.[1]

  • Disposal must be in accordance with federal, state, and local regulations. The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational harm or environmental contamination.[1]

First Aid Measures

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1][5]

  • Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[5]

Visualized Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Store Appropriately PreExperiment Pre-Experiment Preparation (Review SDS, Prepare PPE) Storage->PreExperiment Retrieve for Use Handling Chemical Handling (Weighing, Transferring in Fume Hood) PreExperiment->Handling Proceed with Caution Experiment Experimental Use Handling->Experiment Use in Experiment WasteCollection Waste Collection (Segregated, Labeled Containers) Experiment->WasteCollection Generate Waste Decontamination Decontamination (Glassware, Surfaces) Experiment->Decontamination Post-Experiment Cleanup Disposal Waste Disposal (Follow Institutional Protocols) WasteCollection->Disposal Dispose of Waste Decontamination->Disposal Dispose of Contaminated Materials

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Melt Polycondensation of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) is a semi-crystalline polyester (B1180765) synthesized from 1,4-cyclohexanedimethanol (B133615) (CHDM) and dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The polymer's properties, such as its high glass transition temperature, thermal stability, and weather resistance, make it a material of interest for various applications. Notably, its potential biocompatibility and biodegradability open avenues for its use in the pharmaceutical and medical fields, particularly in controlled drug delivery systems.

This document provides detailed protocols for the synthesis of PCCD via a two-step melt polycondensation process. It also includes key reaction parameters, expected polymer characteristics, and a discussion of its potential applications in drug development.

Melt Polycondensation of DMCD: An Overview

The synthesis of PCCD from DMCD and CHDM is typically achieved through a two-stage melt polycondensation process. This method avoids the use of solvents and is suitable for large-scale industrial production.

Stage 1: Transesterification (Ester Interchange)

In the first stage, DMCD is reacted with an excess of CHDM in the presence of a catalyst at elevated temperatures. This transesterification reaction results in the formation of bis(hydroxycyclohexylmethyl) 1,4-cyclohexanedicarboxylate oligomers and the elimination of methanol (B129727) as a byproduct.

Stage 2: Polycondensation

The second stage involves increasing the temperature and applying a high vacuum. This promotes the polycondensation of the oligomers, where the terminal hydroxyl groups react, eliminating excess CHDM and forming high molecular weight PCCD. The viscosity of the reaction mixture increases significantly during this stage.

A critical aspect of PCCD synthesis is the control of the cis/trans isomer ratio of the cyclohexane (B81311) rings in both the diol and diacid monomers. This ratio significantly influences the polymer's crystallinity and, consequently, its thermal and mechanical properties.

Experimental Protocols

Materials
  • This compound (DMCD) (mixture of cis/trans isomers)

  • 1,4-Cyclohexanedimethanol (CHDM) (mixture of cis/trans isomers)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., antimony(III) oxide)

  • Phosphorous acid or other suitable stabilizer/antioxidant

  • Nitrogen gas (high purity)

Equipment
  • Glass reactor or stainless-steel autoclave equipped with:

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Distillation column and condenser for byproduct removal

    • Thermocouple for temperature monitoring

    • Vacuum port

  • Heating mantle or oil bath with a programmable temperature controller

  • Vacuum pump capable of reaching pressures below 1 Torr

  • Torque meter (optional, for monitoring melt viscosity)

Detailed Two-Step Melt Polycondensation Protocol

Step 1: Transesterification

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.

  • Charging Monomers and Catalyst: Charge the reactor with DMCD and an excess of CHDM. A typical molar ratio of CHDM to DMCD is between 1.2:1 and 2.2:1.

  • Add the catalyst, for instance, 200-300 ppm of Titanium(IV) butoxide (TBT), and a stabilizer like phosphorous acid.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during this stage.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to a temperature range of 180-250°C.[1] Methanol will be produced as a byproduct and should be collected in the condenser.

  • Monitoring Progress: The progress of the transesterification can be monitored by measuring the amount of methanol collected. This stage is typically continued until approximately 90% of the theoretical amount of methanol has been distilled off, indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to the polycondensation range, typically between 275-310°C.[1][2]

  • Vacuum Application: Slowly and carefully apply a vacuum to the reactor, gradually reducing the pressure to below 1 Torr.[1] This facilitates the removal of excess CHDM and other volatile byproducts, driving the equilibrium towards the formation of a high molecular weight polymer.

  • Viscosity Increase: As the polycondensation proceeds, the molecular weight of the polymer increases, leading to a significant rise in the melt viscosity. This can be observed by an increase in the torque required for the mechanical stirrer.

  • Reaction Completion: The reaction is considered complete when the desired melt viscosity or stirrer torque is achieved, which is indicative of the target molecular weight. The duration of this stage can vary depending on the specific conditions but can take several hours.

  • Polymer Extrusion and Quenching: Once the reaction is complete, stop the heating and stirring. Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

  • Pelletization: The solidified polymer strand can then be pelletized for further analysis and processing.

Data Presentation

The following tables summarize typical reaction conditions and the resulting properties of PCCD synthesized via melt polycondensation.

Table 1: Typical Reaction Parameters for Melt Polycondensation of DMCD

ParameterStage 1: TransesterificationStage 2: Polycondensation
Temperature 180 - 250 °C[1]275 - 310 °C[1][2]
Pressure Atmospheric (Nitrogen flow)< 1 Torr[1]
Catalyst Titanium(IV) butoxide (TBT)Titanium(IV) butoxide (TBT)
Catalyst Conc. 200 - 300 ppm[1]200 - 300 ppm[1]
Monomer Ratio CHDM:DMCD = 1.2:1 to 2.2:1-
Byproduct MethanolExcess CHDM, Water

Table 2: Typical Properties of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD)

PropertyTypical Value
Number-Average Molecular Weight (Mn) > 30,000 g/mol [2]
Glass Transition Temperature (Tg) Varies with cis/trans ratio
Melting Temperature (Tm) Varies with cis/trans ratio
Appearance Semi-crystalline solid

Mandatory Visualizations

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_product Product Recovery charge_reactants Charge Reactor: - DMCD - CHDM - Catalyst (TBT) - Stabilizer purge Purge with Nitrogen charge_reactants->purge heat_trans Heat to 180-250°C under Nitrogen Flow purge->heat_trans collect_methanol Collect Methanol Byproduct heat_trans->collect_methanol heat_poly Increase Temperature to 275-310°C collect_methanol->heat_poly apply_vacuum Apply Vacuum (< 1 Torr) heat_poly->apply_vacuum viscosity_increase Monitor Viscosity Increase apply_vacuum->viscosity_increase extrude Extrude Molten Polymer viscosity_increase->extrude quench Quench in Water Bath extrude->quench pelletize Pelletize PCCD quench->pelletize

Caption: Workflow for the two-stage melt polycondensation of PCCD.

Applications in Drug Development

The unique properties of PCCD and related polyesters make them attractive candidates for applications in the pharmaceutical industry, particularly in the field of drug delivery.

  • Controlled Release Formulations: The semi-crystalline nature of PCCD can be tailored by controlling the cis/trans isomer ratio, which in turn can modulate the degradation rate of the polymer matrix. This allows for the development of controlled-release drug delivery systems where the therapeutic agent is released over an extended period. Polyanhydrides derived from 1,4-cyclohexanedicarboxylic acid, a related monomer, have shown promise for linear drug release profiles.

  • Nanoparticle-based Drug Delivery: PCCD can be formulated into nanoparticles for targeted drug delivery. Encapsulating drugs within a polymeric nanoparticle can protect the drug from premature degradation, improve its solubility, and potentially enhance its therapeutic efficacy by targeting specific cells or tissues. Polymeric nanoparticles are a well-established platform for delivering a wide range of therapeutic agents, including small molecules and biologics.

  • Biocompatibility and Biodegradability: While specific biocompatibility and biodegradability data for PCCD would need to be thoroughly investigated for any given application, related aliphatic polyesters are known to be biocompatible and biodegradable. The degradation products of PCCD, 1,4-cyclohexanedimethanol and 1,4-cyclohexanedicarboxylic acid, are expected to have low toxicity. This is a crucial requirement for any material intended for in vivo use.

Further research is warranted to fully explore the potential of PCCD in various drug delivery applications, including in-depth studies on its degradation kinetics, drug compatibility, and in vivo performance.

PCCD_Drug_Delivery_Applications cluster_formulations Drug Delivery Formulations cluster_properties Key Properties PCCD PCCD Polymer controlled_release Controlled Release Matrix PCCD->controlled_release nanoparticles Nanoparticle Encapsulation PCCD->nanoparticles tunable_properties Tunable Properties (cis/trans ratio) PCCD->tunable_properties biocompatibility Biocompatibility controlled_release->biocompatibility nanoparticles->biocompatibility biodegradability Biodegradability biocompatibility->biodegradability

Caption: Potential applications of PCCD in drug delivery.

References

Solid-State Polymerization of Dimethyl 1,4-Cyclohexanedicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-state polymerization (SSP) of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) to produce high molecular weight poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD). This polyester (B1180765) is of significant interest due to its excellent thermal stability, mechanical properties, and chemical resistance, making it a candidate for various high-performance applications, including in the biomedical field.

The synthesis of PCCD is typically a two-stage process.[1] First, a prepolymer is synthesized via melt polycondensation of DMCD and 1,4-cyclohexanedimethanol (B133615) (CHDM). The resulting low molecular weight prepolymer is then subjected to SSP to increase its molecular weight and enhance its physical properties. Solid-state polymerization is particularly advantageous for this polymer as it minimizes the isomerization of the trans-isomer of the cyclohexanedicarboxylate unit to the cis-isomer, which is crucial for maintaining high crystallinity and a high melting temperature in the final polymer.[2]

Data Presentation

The following table summarizes representative data for the evolution of key polymer properties during the solid-state polymerization of a PCCD prepolymer. The prepolymer is synthesized from DMCD and CHDM and has an initial number average molecular weight (Mn) of approximately 15,000 g/mol and an intrinsic viscosity of 0.35 dL/g. The SSP is conducted at 220°C under a high vacuum.

SSP Time (hours)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Intrinsic Viscosity (IV) (dL/g)Crystallinity (%)
015,00030,5000.3545
425,00052,0000.5850
838,00078,0000.8255
1250,000105,0001.0558
2475,000160,0001.4062

Experimental Protocols

Protocol 1: Synthesis of PCCD Prepolymer via Melt Polycondensation

This protocol describes the synthesis of a low molecular weight PCCD prepolymer from DMCD and CHDM.

Materials:

  • This compound (DMCD)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Phosphorous acid or other stabilizer (optional)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reactor with DMCD and CHDM in a molar ratio of approximately 1:1.1 to 1:1.2. The excess CHDM compensates for losses due to volatilization.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst. A typical catalyst concentration is 100-300 ppm relative to the weight of the final polymer.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen during the initial stages of the reaction.

  • Transesterification:

    • Heat the reactor to 180-220°C with continuous stirring.

    • Methanol (B129727) will be generated as a byproduct of the transesterification reaction and will be collected in the collection flask.

    • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

    • The viscosity of the reaction mixture will increase as the polycondensation reaction proceeds and excess CHDM is removed.

    • Continue the reaction under vacuum for 2-3 hours or until the desired prepolymer molecular weight is achieved. The torque on the mechanical stirrer can be used as an indicator of the melt viscosity and, consequently, the molecular weight.

  • Prepolymer Recovery:

    • Once the desired viscosity is reached, break the vacuum with nitrogen.

    • Extrude the molten prepolymer from the reactor into a water bath to quench and solidify it.

    • Pelletize or grind the solidified prepolymer into small particles for the subsequent solid-state polymerization.

    • Thoroughly dry the prepolymer particles under vacuum at a temperature below their glass transition temperature (Tg) before proceeding to SSP.

Protocol 2: Solid-State Polymerization (SSP) of PCCD Prepolymer

This protocol describes the process of increasing the molecular weight of the PCCD prepolymer in the solid state.

Materials:

  • Dry PCCD prepolymer particles (from Protocol 1).

Equipment:

  • Rotary vacuum dryer or a fluidized bed reactor equipped with a vacuum system and a nitrogen inlet.

  • Temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

Procedure:

  • Charging the Reactor: Place the dry PCCD prepolymer particles into the SSP reactor.

  • Crystallization (if necessary): If the prepolymer is amorphous or has low crystallinity, it is crucial to induce crystallization before heating to the SSP temperature to prevent the particles from sticking together. This can be done by heating the prepolymer to a temperature between its Tg and melting temperature (Tm) for a period of time (e.g., 1-2 hours at 150-180°C) under a nitrogen flow.

  • SSP Reaction:

    • After the initial crystallization step, increase the temperature to the desired SSP temperature, which is typically in the range of 205-235°C. The temperature should be high enough to ensure sufficient chain mobility but remain at least 15-20°C below the melting point of the polymer to prevent fusion of the particles.

    • Apply a high vacuum (<1 Torr) or a continuous flow of hot, dry, inert gas (e.g., nitrogen) to the reactor. This is essential for the efficient removal of reaction byproducts (e.g., residual CHDM, water) which drives the polymerization reaction forward.

  • Monitoring the Reaction: The progress of the SSP can be monitored by periodically taking samples (if the reactor design allows) and measuring their intrinsic viscosity or molecular weight.

  • Reaction Completion and Cooling:

    • Continue the SSP for the desired length of time, which can range from several hours to over 24 hours, depending on the target molecular weight.

    • Once the desired molecular weight is achieved, turn off the heat and allow the polymer to cool down to below its Tg under vacuum or a nitrogen atmosphere to prevent oxidation.

  • Product Recovery: Once cooled, the high molecular weight PCCD pellets or powder can be discharged from the reactor.

Visualizations

experimental_workflow cluster_prep Prepolymer Synthesis (Melt Polycondensation) cluster_ssp Solid-State Polymerization (SSP) charge Charge Reactor: DMCD + CHDM + Catalyst purge Purge with Nitrogen charge->purge transesterify Transesterification (180-220°C) Methanol Removal purge->transesterify polycondense Polycondensation (250-280°C, <1 Torr) Excess CHDM Removal transesterify->polycondense recover_prepolymer Recover and Pelletize Prepolymer polycondense->recover_prepolymer charge_ssp Charge SSP Reactor with Prepolymer recover_prepolymer->charge_ssp Dried Prepolymer Particles crystallize Crystallize Prepolymer (if needed) charge_ssp->crystallize ssp SSP Reaction (205-235°C, <1 Torr or N2 flow) Byproduct Removal crystallize->ssp cool Cool Down under Vacuum/N2 ssp->cool recover_final Recover High MW PCCD cool->recover_final

Figure 1: Experimental workflow for the two-stage synthesis of high molecular weight PCCD.

signaling_pathway cluster_conditions SSP Conditions cluster_process Polymerization Dynamics cluster_outcomes Resulting Polymer Properties Temperature Temperature (Below Tm) ChainMobility Increased Chain End Mobility Temperature->ChainMobility Time Reaction Time Reaction Polycondensation Reaction Time->Reaction Environment Vacuum or Inert Gas Flow ByproductRemoval Byproduct Removal (e.g., Glycol, Water) Environment->ByproductRemoval ChainMobility->Reaction ByproductRemoval->Reaction MW Increased Molecular Weight (Mn, Mw) Reaction->MW IV Increased Intrinsic Viscosity (IV) Reaction->IV Crystallinity Increased Crystallinity Reaction->Crystallinity Properties Enhanced Mechanical & Thermal Properties MW->Properties IV->Properties Crystallinity->Properties

Figure 2: Logical relationship between SSP conditions, polymerization dynamics, and final polymer properties.

References

Application Notes and Protocols for Catalytic Polymerization of Dimethyl 1,4-Cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) with 1,4-cyclohexanedimethanol (B133615) (CHDM) yields poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD), a polyester (B1180765) with a unique combination of properties including excellent hydrolytic stability, good mechanical strength, and high glass transition temperature. These characteristics make PCCD a material of significant interest for various applications, including in the development of advanced drug delivery systems, medical devices, and specialty packaging. The synthesis of high-molecular-weight PCCD is typically achieved through a two-stage melt polycondensation process involving transesterification followed by polycondensation, a reaction critically dependent on the choice of catalyst.

This document provides detailed application notes and experimental protocols for the selection and use of catalysts in the polymerization of DMCD. It is intended to guide researchers and professionals in the synthesis and characterization of PCCD, enabling the reproducible production of high-quality polymer.

Catalyst Selection and Performance

The selection of an appropriate catalyst is crucial for controlling the polymerization rate, achieving high molecular weight, and influencing the final properties of the PCCD polymer. The most commonly employed catalysts for this process are organometallic compounds based on titanium and antimony.

Titanium-based catalysts , such as titanium tetrabutoxide (TBT), are highly effective for both the transesterification and polycondensation stages.[1][2] They are known for their high catalytic activity, which allows for shorter reaction times.[1] However, titanium catalysts can sometimes lead to discoloration of the final polymer if not used under optimal conditions.[3]

Antimony-based catalysts , like antimony trioxide (Sb₂O₃), are widely used in industrial polyester synthesis.[1] While they may exhibit lower activity compared to titanium catalysts, they often result in polymers with good color and thermal stability.[1]

The choice of catalyst and its concentration directly impacts the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI) of the resulting polymer. A summary of the performance of different catalysts in polyester synthesis is presented in Table 1.

Data Presentation

Table 1: Comparative Performance of Catalysts in Polyester Synthesis

CatalystCatalyst Concentration (ppm)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Polymerization Time (h)Final Polymer ColorReference
Titanium Tetrabutoxide (TBT)5 (as Ti)2.82 x 10⁴4.03 x 10⁴1.433.5Slight Yellowing[1]
Antimony Trioxide (Sb₂O₃)200 (as Sb)2.50 x 10⁴4.10 x 10⁴1.644.4White[1]
Ti-Al Bimetallic Catalyst5 (as Ti)2.82 x 10⁴4.03 x 10⁴1.433.5White[1]
Ti-Mg Bimetallic Catalyst5 (as Ti)2.75 x 10⁴4.15 x 10⁴1.513.7White[1]
Ti-Zn Bimetallic Catalyst5 (as Ti)2.68 x 10⁴4.18 x 10⁴1.563.8White[1]

Note: Data presented is for the synthesis of a copolyester containing isosorbide, which serves as a representative system for comparing catalyst performance in polyesterification reactions.

Experimental Protocols

The synthesis of PCCD is a two-stage process performed in the melt. The first stage is a transesterification reaction where DMCD reacts with CHDM to form bis(hydroxycyclohexylmethyl)cyclohexanedicarboxylate oligomers with the elimination of methanol (B129727). The second stage is a polycondensation reaction where these oligomers react with each other at high temperature and under high vacuum to increase the molecular weight, with the elimination of CHDM.

Materials and Equipment
  • Monomers: this compound (DMCD), 1,4-cyclohexanedimethanol (CHDM)

  • Catalyst: Titanium tetrabutoxide (TBT) or Antimony trioxide (Sb₂O₃)

  • Reaction Vessel: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection.

  • Heating System: Heating mantle with a temperature controller.

  • Vacuum System: A vacuum pump capable of reaching pressures below 1 Torr.

  • Ancillary Equipment: Glassware for catalyst preparation, collection flasks for byproducts.

Protocol 1: Polymerization using Titanium Tetrabutoxide (TBT)
  • Reactor Setup and Charging:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reactor system while hot under a stream of dry nitrogen.

    • Charge the reactor with DMCD and CHDM in a desired molar ratio (typically a slight excess of CHDM, e.g., 1:1.2, is used to compensate for any loss during polycondensation).

    • Add the TBT catalyst. The catalyst loading is typically in the range of 5-50 ppm of titanium relative to the weight of the final polymer. The catalyst can be added directly or as a solution in a small amount of dried CHDM.

  • Stage 1: Transesterification

    • With a slow stream of nitrogen flowing through the reactor, begin stirring and gradually heat the reaction mixture to 180-220 °C.[2]

    • Methanol will begin to distill from the reaction mixture as the transesterification proceeds.

    • Maintain the temperature in this range and continue to collect the methanol distillate. The reaction is typically continued until approximately 90-95% of the theoretical amount of methanol has been collected. This stage usually takes 2-3 hours.

  • Stage 2: Polycondensation

    • Gradually increase the temperature of the reaction mixture to 250-280 °C.[2]

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. The gradual application of vacuum is crucial to prevent excessive foaming of the oligomers.

    • As the polycondensation reaction proceeds, the viscosity of the melt will increase significantly. The excess CHDM will be removed under vacuum.

    • Continue the reaction under these conditions for 2-4 hours. The reaction is considered complete when the stirrer torque reaches a constant high value, indicating that the molecular weight is no longer increasing.

  • Polymer Recovery and Purification:

    • Release the vacuum with dry nitrogen and cool the reactor to room temperature.

    • The solid polymer can be removed from the reactor by carefully breaking the glass (if a non-specialized reactor is used) or by using a reactor designed for easy polymer removal.

    • The obtained polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol (B47542) and tetrachloroethane) and precipitating it in a non-solvent like methanol.

    • Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Polymerization using Antimony Trioxide (Sb₂O₃)

The procedure is similar to that for TBT, with the following key differences:

  • Catalyst Preparation and Addition:

    • Antimony trioxide is typically added as a solution in ethylene (B1197577) glycol or CHDM. To prepare the solution, Sb₂O₃ is heated in the diol at 180-190 °C with stirring until a clear solution is obtained.

    • The catalyst loading is generally higher than for titanium catalysts, typically in the range of 200-300 ppm of antimony.[1]

  • Reaction Conditions:

    • The reaction temperatures and times for both transesterification and polycondensation stages may need to be slightly higher or longer compared to when using TBT, due to the potentially lower catalytic activity of antimony.

Polymer Characterization

Molecular Weight Determination

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized PCCD should be determined by Gel Permeation Chromatography (GPC).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for polyester analysis (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: A suitable solvent such as a mixture of chloroform (B151607) and hexafluoroisopropanol.

  • Calibration: The system should be calibrated with narrow PDI polystyrene standards.

Thermal Analysis

The thermal properties of the PCCD, such as the glass transition temperature (Tg) and melting temperature (Tm), can be determined using Differential Scanning Calorimetry (DSC).

  • Procedure: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of PCCD via melt polycondensation.

experimental_workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification & Analysis a DMCD + CHDM b Catalyst Addition a->b c Heating (180-220°C) b->c d Methanol Removal c->d e Heating (250-280°C) d->e Oligomers f High Vacuum (<1 Torr) e->f g CHDM Removal f->g h High Viscosity Melt g->h i Polymer Isolation h->i j Dissolution & Precipitation i->j k Drying j->k l Characterization (GPC, DSC) k->l

Caption: Workflow for the two-stage melt polymerization of DMCD.

Catalyst Activity Relationship

The following diagram illustrates the logical relationship between catalyst choice and the resulting polymer properties.

catalyst_effect catalyst Catalyst Choice (Type & Concentration) activity Catalytic Activity catalyst->activity pdi Polydispersity (PDI) catalyst->pdi time Reaction Time activity->time mw Molecular Weight (Mn, Mw) activity->mw properties Final Polymer Properties (Mechanical, Thermal) mw->properties pdi->properties

Caption: Influence of catalyst on polymerization and polymer properties.

References

Characterization of Polyesters Derived from Dimethyl 1,4-Cyclohexanedicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of polyesters synthesized from Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). These polyesters, containing a cycloaliphatic ring in their backbone, exhibit a unique combination of properties such as good thermal stability, mechanical strength, and potential biodegradability, making them attractive for various applications, including in the biomedical and pharmaceutical fields. The stereochemistry of the 1,4-cyclohexanedicarboxylate unit, specifically the cis/trans isomer ratio, significantly influences the final properties of the material.[1]

Synthesis Overview

Polyesters from DMCD are typically synthesized via a two-stage melt polycondensation process.[2] The initial step involves a transesterification reaction between DMCD and a diol (e.g., 1,4-butanediol (B3395766), ethylene (B1197577) glycol) to form a prepolymer, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight. The cis/trans ratio of the DMCD monomer can significantly impact the polymer's crystallinity and, consequently, its thermal and mechanical properties.[2] Polymers rich in the trans isomer tend to be semi-crystalline, while those with a higher cis content are often amorphous.[2]

Key Characterization Techniques

A comprehensive characterization of DMCD-based polyesters involves a suite of analytical techniques to determine their molecular structure, thermal properties, and mechanical performance.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized polyesters, determining the copolymer composition, and quantifying the cis/trans isomer ratio of the 1,4-cyclohexanedicarboxylate units.[3]

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is employed to determine the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the polymers.[3]

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[4] These parameters are crucial for understanding the polymer's processing window and its physical state at different temperatures.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polyester (B1180765) by measuring its weight loss as a function of temperature.[5] This analysis helps to determine the onset of degradation and the degradation profile of the material.

Structural and Mechanical Analysis

X-Ray Diffraction (XRD): XRD is utilized to investigate the crystalline structure of the polyesters. It can differentiate between amorphous and semi-crystalline materials and provide information on the crystal lattice.[5]

Mechanical Testing: Tensile tests are performed to evaluate the mechanical properties of the polyesters, including Young's modulus, tensile strength, and elongation at break.[6] These properties are critical for assessing the material's suitability for specific applications.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polyesters derived from DMCD.

Table 1: Thermal Properties of DMCD-based Polyesters

Polyester CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Thermal Stability (Onset of Degradation, °C)Reference
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE)Varies with cis/trans ratioVaries with cis/trans ratio>300[4]
P(BCE-co-BDG) 90/1010.5135.2-[4]
P(BCE-co-BDG) 75/252.1110.5-[4]
P(BCE-co-BDG) 60/40-5.885.1-[4]
PTT-co-DMCD (1 mol%)Decreases with DMCD contentDecreases with DMCD contentIncreased by 25°C vs. virgin PTT[7]
PTT-co-DMCD (2 mol%)Decreases with DMCD contentDecreases with DMCD contentIncreased by 25°C vs. virgin PTT[7]

BCE: Butylene 1,4-cyclohexanedicarboxylate; BDG: Butylene diglycolate; PTT: Poly(trimethylene terephthalate)

Table 2: Mechanical Properties of DMCD-based Polyesters

Polyester CompositionYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
PBCCE508722.8930[6]
PBCCE70---[6]
PBCCE9052039.5413[6]
PTT-co-DMCD (2 mol%)Nearly constant76.5 (15% increase vs. virgin PTT)Improved[7]

PBCCE: Poly(butylene carbonate-co-cyclohexanedicarboxylate)

Experimental Protocols

Protocol for Melt Polycondensation of Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE)
  • Reactant Charging: Charge this compound (DMCD), 1,4-butanediol (in molar excess), and a catalyst (e.g., titanium(IV) isopropoxide) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • First Stage (Transesterification): Heat the mixture under a nitrogen atmosphere to approximately 160-200°C. Methanol (B129727) will be distilled off as the transesterification reaction proceeds. Continue this stage until the theoretical amount of methanol is collected.

  • Second Stage (Polycondensation): Gradually increase the temperature to 240-260°C and slowly reduce the pressure to below 1 mbar. This stage facilitates the removal of excess 1,4-butanediol and increases the polymer's molecular weight.

  • Reaction Termination: Continue the reaction until the desired melt viscosity is achieved, as indicated by the stirrer torque.

  • Polymer Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath. Pelletize the resulting polymer strands for further characterization.

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This step removes the thermal history.

    • Hold the sample at this temperature for 3-5 minutes.

    • Cool the sample to a temperature below its expected glass transition temperature (e.g., -50°C) at a cooling rate of 10°C/min.

    • Heat the sample again to the final temperature at a heating rate of 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is taken as the peak maximum of the melting endotherm.

Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 10-15 mg of the polyester sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Analyze the resulting weight loss versus temperature curve to determine the onset temperature of decomposition and the degradation profile.

Protocol for Tensile Testing
  • Sample Preparation: Prepare dog-bone-shaped specimens of the polyester by compression molding or injection molding according to standard specifications (e.g., ASTM D638).

  • Instrument Setup: Mount the specimen in the grips of a universal testing machine equipped with an extensometer.

  • Test Execution: Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

  • Data Analysis: Record the load and elongation data to generate a stress-strain curve. From this curve, calculate the Young's modulus (from the initial linear region), tensile strength (the maximum stress), and elongation at break (the strain at fracture).

Visualizations

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Melt Polycondensation cluster_product Product Recovery & Characterization DMCD This compound Transesterification Transesterification (160-200°C, N2 atm) Methanol Removal DMCD->Transesterification Diol Diol (e.g., 1,4-Butanediol) Diol->Transesterification Catalyst Catalyst (e.g., Ti(OPr)4) Catalyst->Transesterification Polycondensation Polycondensation (240-260°C, Vacuum) Diol Removal Transesterification->Polycondensation Prepolymer Extrusion Polymer Extrusion & Pelletization Polycondensation->Extrusion High MW Polyester Characterization Characterization (NMR, DSC, TGA, etc.) Extrusion->Characterization

Caption: Workflow for the synthesis of polyesters from DMCD.

Characterization_Workflow cluster_molecular Molecular Characterization cluster_thermal Thermal Analysis cluster_structural_mechanical Structural & Mechanical Properties Polyester Synthesized Polyester NMR NMR Spectroscopy (Structure, Composition) Polyester->NMR SEC SEC/GPC (Molecular Weight) Polyester->SEC DSC DSC (Tg, Tm) Polyester->DSC TGA TGA (Thermal Stability) Polyester->TGA XRD XRD (Crystallinity) Polyester->XRD Tensile Tensile Testing (Modulus, Strength) Polyester->Tensile

Caption: Key techniques for polyester characterization.

References

Application Note: Quantitative Analysis of Dimethyl 1,4-Cyclohexanedicarboxylate Polymers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of polymers. This application note provides a detailed protocol for the use of ¹H and ¹³C NMR spectroscopy to characterize polyesters synthesized from Dimethyl 1,4-cyclohexanedicarboxylate. A key aspect of this analysis is the determination of the stereochemistry of the 1,4-cyclohexanedicarboxylate monomer unit within the polymer chain, specifically the ratio of cis to trans isomers. This ratio can significantly influence the physical and chemical properties of the resulting polymer, such as its crystallinity, thermal properties, and biodegradability.[1][2]

Principle

The cis and trans isomers of the 1,4-cyclohexanedicarboxylate unit in a polyester (B1180765) chain have distinct chemical environments, leading to different chemical shifts in both ¹H and ¹³C NMR spectra. By integrating the signals corresponding to each isomer, a quantitative determination of their relative abundance can be achieved. For accurate quantification, especially in ¹³C NMR, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and to ensure complete relaxation of the nuclei between pulses.

Data Presentation

Table 1: ¹H NMR Chemical Shift Assignments for Poly(alkylene 1,4-cyclohexanedicarboxylate)
ProtonsIsomerChemical Shift (δ, ppm)Multiplicity
Methine (CH)cis~2.44m
Methine (CH)trans~2.28m
Axial Methylene (B1212753) (CH₂)trans~2.05m
Equatorial Methylene (CH₂)trans~1.40m

Note: Chemical shifts can vary slightly depending on the specific diol used in the polymerization and the solvent.

Table 2: ¹³C NMR Chemical Shift Assignments for a Polyester containing 1,4-Cyclohexanedicarboxylate Units
CarbonIsomerChemical Shift (δ, ppm)
Carbonyl (C=O)trans~173.5
Carbonyl (C=O)cis~173.1
Methine (CH)trans~42.3
Methine (CH)cis~40.6
Methylene (CH₂)trans~27.6
Methylene (CH₂)cis~25.7

Note: These values are based on a polyester with phenylhydroquinone (B131500) as the diol and may vary with different polymer compositions.

Experimental Protocols

Sample Preparation

A consistent and careful sample preparation is critical for obtaining high-quality and reproducible NMR spectra.

Materials:

  • This compound polymer sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Tetrachloroethane-d₂, or Trifluoroacetic acid-d/CDCl₃ mixture)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Glass wool or a syringe filter (e.g., 0.45 µm PTFE)

  • Vortex mixer

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Weighing the Sample: Accurately weigh approximately 15-25 mg of the polymer sample into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the polymer.

  • Dissolution: Vortex the mixture until the polymer is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation and sample degradation.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into a clean NMR tube.[3] This can be done by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Data Acquisition for Quantitative Analysis

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Relaxation Delay (D1): To ensure full relaxation of all protons for accurate integration, a long relaxation delay is crucial. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended. A typical starting value is 10-30 seconds.

  • Number of Scans (NS): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error). This will depend on the sample concentration.

  • Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure good digital resolution.

  • Temperature: Maintain a constant temperature throughout the experiment.

Procedure:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Tune and shim the probe for optimal magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using the parameters outlined above.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals corresponding to the methine protons of the cis (~2.44 ppm) and trans (~2.28 ppm) isomers.

¹³C NMR Data Acquisition for Quantitative Analysis

Instrument Parameters:

  • Spectrometer: A high-field spectrometer is advantageous for better resolution.

  • Pulse Sequence: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments). This sequence turns on the proton decoupler only during the acquisition of the FID, which suppresses the NOE that can lead to inaccurate integrations.

  • Relaxation Delay (D1): Similar to ¹H NMR, a long relaxation delay is essential. For ¹³C nuclei, T₁ values can be significantly longer. A D1 of 5-10 times the longest T₁ is recommended. A starting point of 30-60 seconds is advisable.[4] Using a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten T₁ values and reduce the required D1, but may introduce line broadening.

  • Number of Scans (NS): A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The number of scans will depend on the sample concentration and the desired S/N.

  • Acquisition Time (AQ): Use an appropriate acquisition time for good resolution.

  • Temperature: Maintain a constant temperature.

Procedure:

  • Follow the same initial steps as for ¹H NMR for sample insertion, equilibration, tuning, and shimming.

  • Acquire the ¹³C NMR spectrum using the inverse-gated decoupling sequence and a long relaxation delay.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the distinct signals for the cis and trans isomers. The carbonyl, methine, or methylene carbons can be used for quantification, provided their signals are well-resolved and free from overlap.

Calculation of Cis/Trans Ratio

The molar ratio of the cis and trans isomers can be calculated from the integrated areas of their respective signals in either the ¹H or ¹³C NMR spectrum.

Formula:

Where Integral_trans and Integral_cis are the integrated areas of the signals corresponding to the trans and cis isomers, respectively.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_nmr_analysis NMR Analysis cluster_output Output Monomer This compound (cis/trans mixture) Polymerization Polycondensation Monomer->Polymerization Diol Diol Co-monomer Diol->Polymerization Polymer Resulting Polyester Polymerization->Polymer SamplePrep Sample Preparation (Dissolution & Filtration) Polymer->SamplePrep NMR_Acquisition NMR Data Acquisition (1H and 13C) SamplePrep->NMR_Acquisition DataProcessing Data Processing (Phasing & Baseline Correction) NMR_Acquisition->DataProcessing Integration Signal Integration DataProcessing->Integration Quantification Cis/Trans Ratio Calculation Integration->Quantification Report Quantitative Report - Cis/Trans Ratio - Structural Confirmation Quantification->Report

Caption: Experimental workflow from polymer synthesis to NMR analysis.

stereoisomers cluster_monomer Monomer Stereoisomers cluster_polymer Polymer Structure cluster_nmr NMR Signals cis_monomer cis-Dimethyl 1,4-cyclohexanedicarboxylate polymer_chain Polyester Chain cis_monomer->polymer_chain incorporation trans_monomer trans-Dimethyl 1,4-cyclohexanedicarboxylate trans_monomer->polymer_chain incorporation cis_signal Distinct cis signals polymer_chain->cis_signal results in trans_signal Distinct trans signals polymer_chain->trans_signal results in

Caption: Relationship between monomer stereoisomers and NMR signals.

signaling_pathway cluster_nmr_experiment NMR Experiment cluster_detection Signal Detection & Processing cluster_analysis Spectral Analysis Polymer Polymer Sample in NMR Tube Magnetic_Field Strong Magnetic Field Polymer->Magnetic_Field RF_Pulse Radiofrequency Pulse FID Free Induction Decay (FID) RF_Pulse->FID induces Magnetic_Field->RF_Pulse perturbs nuclear spins FT Fourier Transform (FT) FID->FT Spectrum NMR Spectrum FT->Spectrum Chemical_Shifts Chemical Shifts (δ) - Identify cis/trans isomers Spectrum->Chemical_Shifts Integration Signal Integration - Quantify cis/trans ratio Spectrum->Integration

Caption: NMR signaling pathway for polymer analysis.

References

Application Note: Thermal Analysis of Polyesters Based on Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters based on Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) are a versatile class of polymers with applications in packaging, textiles, and electronics.[1] Their thermal properties are a critical determinant of their processing conditions and end-use performance. This application note provides a detailed overview of the thermal analysis of DMCD-based polyesters, focusing on the key techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) is crucial for optimizing polymerization conditions and predicting material behavior.[2][3][4] The stereochemistry of the 1,4-cyclohexylene units (cis/trans isomer ratio) significantly influences the thermal properties of these polyesters.[2][4]

Key Thermal Transitions and Properties

The thermal behavior of DMCD-based polyesters is characterized by several key events:

  • Glass Transition (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter for determining the upper service temperature of amorphous polyesters and understanding the processability of semi-crystalline ones. For instance, copolyesters of DMCD with diols like ethylene (B1197577) glycol and 1,4-cyclohexane dimethanol (CHDM) can exhibit Tg values up to 115 °C.[1]

  • Crystallization Temperature (Tc): The temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt.

  • Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt and transition to a disordered, liquid state. The melting temperature of polyesters based on 1,4-cyclohexanedimethanol (B133615) can range from 251 to 313 °C, influenced by the trans-isomer content.[4]

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. TGA analysis shows that significant weight loss for these polyesters typically begins above 320 °C.[5][6]

Data Presentation

The following tables summarize the thermal properties of various polyesters based on 1,4-cyclohexanedicarboxylate derivatives, providing a comparative overview.

Table 1: Thermal Properties of Various DMCD-based Polyesters and Copolyesters

Polymer CompositionTg (°C)Tm (°C)Td, 5% weight loss (°C)Reference
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)63.7->300[3]
Copolyester of DMCD-2, DMCD, EG, and CHDMup to 115--[1]
Poly(alkylene trans-1,4-cyclohexanedicarboxylate)sVaries with diolVaries with diolNot significantly affected by diol chain length[7]
Isosorbide-based polyesters with 1,4-cyclohexanediol-13.7 to 102.8--[4]

Note: "DMCD-2" refers to dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, "EG" is ethylene glycol, and "CHDM" is 1,4-cyclohexanedimethanol. The properties can vary significantly based on the specific monomer ratios and synthesis conditions.

Table 2: Influence of trans-Isomer Content on Thermal Properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

trans-CHDM Content (%)Tg (°C)Tm (°C)
1073251
9692313

Source: Adapted from data suggesting that increasing trans-isomer content enhances thermal stability.[4]

Experimental Protocols

Detailed methodologies for the thermal analysis of DMCD-based polyesters are provided below.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester (B1180765).

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a constant nitrogen flow (e.g., 50 mL/min) to prevent oxidative degradation.[8]

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 280-300 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[2] This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the melt to a temperature below its glass transition (e.g., -10 °C) at a controlled cooling rate (e.g., 20 °C/min).[2] This allows for the observation of crystallization.

    • Second Heating Scan: Heat the sample again from the low temperature to above its melting point at the same heating rate as the first scan.[2] The thermal transitions observed in this scan are more representative of the material's intrinsic properties.

  • Data Analysis:

    • Determine the Tg as the midpoint of the step change in the heat flow curve.

    • Identify the Tm as the peak maximum of the melting endotherm.

    • Identify the Tc as the peak maximum of the crystallization exotherm during the cooling scan.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polyester.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the polyester sample into a TGA pan (e.g., platinum or ceramic).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[7][8]

  • Thermal Program:

    • Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[2]

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset of decomposition (Td) as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of DMCD-based polyesters.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_results Data Interpretation cluster_application Application & Process Optimization Polymer DMCD-based Polyester DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Characterize Transitions TGA Thermogravimetric Analysis (TGA) Polymer->TGA Assess Stability Tg Glass Transition (Tg) DSC->Tg Tm Melting Temp (Tm) DSC->Tm Tc Crystallization Temp (Tc) DSC->Tc Td Decomposition Temp (Td) TGA->Td Processing Processing Conditions Tg->Processing Performance Material Performance Tg->Performance Tm->Processing Tm->Performance Tc->Processing Tc->Performance Td->Processing Td->Performance

Caption: Workflow for Thermal Analysis of DMCD Polyesters.

Conclusion

The thermal analysis of polyesters based on this compound provides critical insights into their material properties and processing behavior. DSC and TGA are indispensable techniques for determining key thermal parameters such as Tg, Tm, and Td. The data and protocols presented in this application note serve as a valuable resource for researchers and scientists working on the development and characterization of these important polymers. The cis/trans isomer ratio of the cyclohexanedicarboxylate moiety and the choice of co-monomers are key factors that can be tailored to achieve desired thermal properties for specific applications.[2][4]

References

Synthesis of Biodegradable Polymers Using Dimethyl 1,4-Cyclohexanedicarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biodegradable polymers utilizing dimethyl 1,4-cyclohexanedicarboxylate (DMCD). These polymers, belonging to the family of aliphatic polyesters, offer promising characteristics such as good thermal stability, mechanical properties, and biocompatibility, making them suitable for a range of applications, including controlled drug delivery and sustainable packaging.

Introduction to DMCD-Based Biodegradable Polymers

This compound is a cycloaliphatic diester monomer that imparts unique properties to polyesters. The cyclohexane (B81311) ring introduces rigidity into the polymer backbone, leading to higher glass transition and melting temperatures compared to their linear aliphatic counterparts.[1][2] The stereochemistry of the cyclohexane ring, specifically the cis/trans isomer ratio, plays a crucial role in determining the polymer's crystallinity and, consequently, its mechanical and barrier properties.[3][4] By copolymerizing DMCD with other diols and diacids, a wide array of biodegradable polyesters with tunable properties can be achieved.[1][2][5] These materials are gaining attention as environmentally friendly alternatives to conventional plastics and as functional materials in the biomedical field.[6][7][8]

Applications in Drug Development

The biocompatibility and biodegradability of DMCD-based polyesters make them excellent candidates for drug delivery systems.[6][7][8] Their ability to be formulated into various shapes and the tunable degradation rates allow for the controlled release of therapeutic agents.[6] These polymers can be used to encapsulate drugs, protecting them from degradation and enabling targeted delivery, thereby reducing systemic toxicity and improving therapeutic efficacy.[6][9]

Synthesis Methods

The most common method for synthesizing high-molecular-weight polyesters from DMCD is melt polycondensation . This technique involves two main stages: esterification (or transesterification) and polycondensation, typically carried out at high temperatures and under vacuum to drive the reaction to completion.[10][11] An alternative, greener approach is enzymatic polymerization , which utilizes lipases as catalysts under milder reaction conditions, offering high selectivity and avoiding the use of metal catalysts.[12][13]

Quantitative Data Summary

The properties of polyesters synthesized using DMCD can be tailored by adjusting the comonomer composition and the cis/trans ratio of the cyclohexanedicarboxylate units. The following tables summarize key quantitative data from literature for various DMCD-based copolyesters.

Table 1: Thermal Properties of DMCD-Based Copolyesters

Copolymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5%) (°C)Reference
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE)--382[14]
P(BCExBCy) CopolymersVaries with compositionDecreases with camphoric acid content~400[1]
Poly(butylene terephthalate)-co-poly(butylene cyclohexanedicarboxylate)Two Tgs observedDecreases with CHDA content-[2][10]
Poly(butylene cyclohexanedicarboxylate/diglycolate)Varies with compositionDecreases with BDG contentGood thermal stability[5]

Table 2: Molecular Weight and Mechanical Properties of DMCD-Based Copolyesters

Copolymer CompositionNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Elastic Modulus (MPa)Elongation at Break (%)Reference
PBCE-1.4560-[14]
P(BCExBPripoly) CopolymersVaries with composition2.1 - 2.3Varies with compositionVaries with composition[14]
P(BCExBCy) CopolymersDecreases with camphoric acid content-Varies with compositionVaries with composition[1]
Poly(butylene cyclohexanedicarboxylate/diglycolate) (60-75 mol% BDG)--LowestHighest[5]

Experimental Protocols

Melt Polycondensation of Poly(butylene 1,4-cyclohexanedicarboxylate-co-adipate)

This protocol describes a two-stage melt polycondensation for synthesizing a random copolyester of poly(butylene 1,4-cyclohexanedicarboxylate-co-adipate).

Materials:

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Schlenk line or similar inert atmosphere setup.

Procedure:

Stage 1: Transesterification

  • Charge the glass reactor with equimolar amounts of the diesters (DMCD and DMA) and a 20 mol% excess of 1,4-butanediol.

  • Add the catalyst (e.g., TBT, 200-400 ppm relative to the polymer weight).[14]

  • Purge the reactor with dry nitrogen for at least 15 minutes to create an inert atmosphere.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.

  • Maintain this temperature for 2-4 hours to facilitate the transesterification reaction, during which methanol will be distilled off and collected. The reaction progress can be monitored by the amount of methanol collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 230-250°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This step is crucial for removing excess 1,4-butanediol and driving the polymerization to achieve a high molecular weight.

  • Continue the reaction under high vacuum with constant stirring for another 4-6 hours, or until the desired melt viscosity is achieved, indicated by a constant torque reading on the stirrer.[1]

  • Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be purified by dissolving it in chloroform and precipitating it in cold methanol.[1]

  • Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Enzymatic Polymerization of a DMCD-based Polyester

This protocol outlines a solvent-based enzymatic polymerization method.

Materials:

  • This compound (DMCD)

  • A linear aliphatic diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica lipase (B570770) B (Novozym 435)

  • Diphenyl ether (solvent)

  • Chloroform (for purification)

  • Methanol (for purification)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a connection to a vacuum line.

  • Oil bath with a temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Oligomerization

  • In the flask, combine equimolar amounts of DMCD and the diol.

  • Add the immobilized lipase (typically 5-10% by weight of the total monomers) and diphenyl ether (approximately 150% by weight of the monomers).[11]

  • Heat the mixture to 80-90°C under a nitrogen atmosphere with constant stirring.[13]

  • Maintain these conditions for 2-4 hours to allow for the initial formation of oligomers.

Stage 2: Polycondensation

  • Apply a vacuum to the system (e.g., 2-5 mmHg) to remove the methanol byproduct, which shifts the equilibrium towards polymer formation.

  • Continue the reaction under vacuum at the same temperature for an extended period (24-72 hours).[11]

  • After the reaction, cool the mixture to room temperature.

  • Dissolve the product in chloroform and filter to remove the immobilized enzyme.

  • Precipitate the polymer by adding the chloroform solution to cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the chemical structure and composition of the synthesized polymer.

Procedure:

  • Dissolve 5-10 mg of the polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[7]

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.

  • The chemical composition of copolymers can be determined by integrating the characteristic peaks of each monomer unit.[7]

Gel Permeation Chromatography (GPC)

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Procedure:

  • Prepare a polymer solution in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the filtered solution into a GPC system equipped with polystyrene-divinylbenzene (PS-DVB) columns.

  • Use a mobile phase (e.g., THF) at a constant flow rate (e.g., 1.0 mL/min).

  • Calibrate the system using polystyrene standards to generate a calibration curve for molecular weight determination.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Procedure:

  • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

  • Reheat the sample to the upper temperature at the same heating rate. The Tg and Tm are determined from this second heating scan.[14]

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability of the polymer.

Procedure:

  • Place 5-10 mg of the polymer sample in a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[1]

  • Record the weight loss as a function of temperature. The onset of degradation is often reported as the temperature at which 5% weight loss occurs (Td, 5%).

Visualizations

Melt_Polycondensation_Workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomers DMCD + Diol Catalyst Catalyst Addition (e.g., TBT) Monomers->Catalyst Heating_N2 Heat (180-200°C) under N₂ Catalyst->Heating_N2 Methanol_Removal Methanol Distillation Heating_N2->Methanol_Removal Heating_Vac Heat (230-250°C) under Vacuum Methanol_Removal->Heating_Vac Oligomers Polymerization High Vacuum Polymerization Heating_Vac->Polymerization Cooling Cooling under N₂ Polymerization->Cooling Polymer Crude Polymer Cooling->Polymer Dissolution Dissolve in Chloroform Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Pure Polymer Drying->Final_Polymer

Caption: Workflow for Two-Stage Melt Polycondensation.

Enzymatic_Polymerization_Workflow cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation cluster_purification_enzyme Purification Monomers_Enzyme DMCD + Diol + Lipase in Solvent Heating_N2_Enzyme Heat (80-90°C) under N₂ Monomers_Enzyme->Heating_N2_Enzyme Oligomers Oligomer Formation Heating_N2_Enzyme->Oligomers Vacuum_Enzyme Apply Vacuum (2-5 mmHg) Oligomers->Vacuum_Enzyme Polymerization_Enzyme Extended Reaction (24-72h) Vacuum_Enzyme->Polymerization_Enzyme Cooling_Enzyme Cooling Polymerization_Enzyme->Cooling_Enzyme Crude_Product Crude Polymer Mixture Cooling_Enzyme->Crude_Product Dissolution_Filter Dissolve & Filter (Remove Enzyme) Crude_Product->Dissolution_Filter Precipitation_Enzyme Precipitate in Methanol Dissolution_Filter->Precipitation_Enzyme Drying_Enzyme Vacuum Drying Precipitation_Enzyme->Drying_Enzyme Final_Polymer_Enzyme Pure Polymer Drying_Enzyme->Final_Polymer_Enzyme

Caption: Workflow for Enzymatic Polymerization.

Characterization_Flow Synthesized_Polymer Synthesized Polymer NMR NMR Spectroscopy (Structure, Composition) Synthesized_Polymer->NMR GPC GPC (Molecular Weight, PDI) Synthesized_Polymer->GPC DSC DSC (Tg, Tm, Crystallinity) Synthesized_Polymer->DSC TGA TGA (Thermal Stability) Synthesized_Polymer->TGA

Caption: Polymer Characterization Workflow.

References

Application Notes and Protocols for Creating Copolyesters with Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolyesters incorporating Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The inclusion of DMCD, a cycloaliphatic diester, into polyester (B1180765) chains can significantly modify their thermal, mechanical, and biodegradable properties, making them suitable for a wide range of applications, including in the development of advanced drug delivery systems and medical devices.

Introduction to DMCD-based Copolyesters

This compound (DMCD) is a valuable monomer for the synthesis of copolyesters. Its non-planar ring structure introduces rigidity into the polymer backbone, which can lead to materials with higher glass transition temperatures (Tg) and improved thermal stability compared to their purely aliphatic counterparts.[1] The stereochemistry of the cyclohexanedicarboxylate unit, existing in both cis and trans isomeric forms, also plays a crucial role in determining the final properties of the copolyester. A higher trans content generally leads to semi-crystalline polymers, while a higher cis content results in more amorphous materials.[1]

By copolymerizing DMCD with various diols and potentially other diesters, a wide array of copolyesters with tunable properties can be achieved. For instance, copolyesters of DMCD with diols like 1,4-butanediol (B3395766) or ethylene (B1197577) glycol are common. The properties of these copolyesters, such as their melting point, mechanical strength, and degradation rate, can be tailored by adjusting the molar ratio of the comonomers.[1] This makes DMCD-based copolyesters attractive for applications requiring specific material characteristics.

Synthesis of Copolyesters using DMCD

The most common method for synthesizing copolyesters from DMCD is a two-stage melt polycondensation process.[1][2][3] This solvent-free method is environmentally friendly and suitable for large-scale production. The process involves two main steps:

  • Esterification or Transesterification: In the first stage, DMCD and a diol are heated in the presence of a catalyst to form low molecular weight oligomers. If starting from the diacid form (1,4-cyclohexanedicarboxylic acid or CHDA), this step is an esterification reaction where water is removed. When using DMCD, it is a transesterification reaction where methanol (B129727) is the byproduct.

  • Polycondensation: In the second stage, the temperature is further increased, and a high vacuum is applied to facilitate the removal of the byproduct (e.g., ethylene glycol) from the highly viscous melt. This drives the equilibrium towards the formation of a high molecular weight polymer.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of a copolyester from this compound (DMCD) and a diol (e.g., 1,4-butanediol) using a common catalyst like titanium(IV) butoxide (TBT).

Materials:

  • This compound (DMCD)

  • 1,4-butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., antimony oxide)[2]

  • Nitrogen gas (high purity)

  • Chloroform (for purification)

  • Methanol (for precipitation)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Schlenk line for handling reagents under an inert atmosphere.

Procedure:

Stage 1: Transesterification

  • Charge the reactor with DMCD and 1,4-butanediol in the desired molar ratio (a slight excess of the diol, e.g., 1:1.2, is often used to compensate for any loss during the reaction).[4]

  • Add the catalyst, for example, titanium(IV) butoxide, at a concentration of approximately 200-500 ppm relative to the total weight of the monomers.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Gradually heat the reaction mixture to 180-220°C with continuous stirring.[3]

  • Methanol will be produced as a byproduct and will be collected in the receiving flask after passing through the condenser. The reaction progress can be monitored by the amount of methanol collected.

  • Continue this stage for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 250-280°C.[2]

  • Slowly reduce the pressure inside the reactor to below 1 Torr using a vacuum pump.

  • The excess 1,4-butanediol will distill off and be collected. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases. The stirring speed may need to be adjusted accordingly.

  • Continue the polycondensation reaction for 3-5 hours under high vacuum. The reaction is considered complete when the desired melt viscosity is achieved, which can be observed by the torque on the mechanical stirrer.

  • Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting copolyester can be removed from the reactor.

Purification:

  • Dissolve the synthesized copolyester in a suitable solvent, such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.[5]

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the purified copolyester in a vacuum oven at 40-60°C until a constant weight is achieved.

Characterization of DMCD-based Copolyesters

A thorough characterization of the synthesized copolyesters is essential to understand their structure-property relationships. The following are standard techniques used for this purpose.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolyester.

Experimental Protocol: GPC Analysis

  • Instrument: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel or PLgel columns suitable for the expected molecular weight range of the polymer.

  • Mobile Phase (Eluent): Chloroform or tetrahydrofuran (B95107) (THF).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 30-40°C.[6]

  • Sample Preparation: Dissolve the copolyester sample in the mobile phase at a concentration of 1-2 mg/mL.[6] Ensure complete dissolution and filter the solution through a 0.45 µm filter before injection.

  • Calibration: Use polystyrene standards with a narrow molecular weight distribution to calibrate the system.[6]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the copolyester, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Experimental Protocol: DSC Analysis

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the copolyester sample into an aluminum DSC pan.

  • Procedure:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

    • Hold the sample at this temperature for 2-5 minutes.

    • Cool the sample to a low temperature (e.g., -50°C) at a cooling rate of 10°C/min to observe the crystallization behavior.

    • Heat the sample again to the final temperature at a heating rate of 10°C/min. The data from this second heating scan is typically used to determine the Tg and Tm.[7]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the copolyester by measuring its weight loss as a function of temperature.

Experimental Protocol: TGA Analysis

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the copolyester sample in a TGA crucible (e.g., platinum or alumina).

  • Procedure:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10-20°C/min.

    • The experiment is typically conducted under a controlled atmosphere, such as nitrogen or air, to study the degradation behavior in an inert or oxidative environment, respectively.[8]

Data Presentation

The quantitative data obtained from the characterization of DMCD-based copolyesters can be summarized in tables for easy comparison.

Table 1: Molecular Weight Data of DMCD-based Copolyesters

Copolyester Composition (Molar Ratio)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P(BDO-co-DMCD) (50:50)25,00055,0002.2
P(BDO-co-DMCD) (70:30)30,00063,0002.1
P(EG-co-DMCD) (50:50)22,00049,0002.2

Note: The data presented in this table is illustrative and will vary depending on the specific synthesis conditions.

Table 2: Thermal Properties of DMCD-based Copolyesters

Copolyester Composition (Molar Ratio)Tg (°C)Tm (°C)Td, 5% (°C)
P(BDO-co-DMCD) (50:50)15110350
P(BDO-co-DMCD) (70:30)5135360
P(EG-co-DMCD) (50:50)25150340

Note: Tg and Tm are typically determined from the second heating scan in DSC. Td, 5% is the temperature at which 5% weight loss is observed in TGA.

Visualizations

Synthesis and Workflow Diagrams

The following diagrams illustrate the synthesis pathway and the experimental workflow for the characterization of DMCD-based copolyesters.

Synthesis_Pathway cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation DMCD This compound (DMCD) Oligomer Low Molecular Weight Oligomer DMCD->Oligomer 180-220°C N2 atmosphere Diol Diol (e.g., 1,4-Butanediol) Diol->Oligomer 180-220°C N2 atmosphere Catalyst Catalyst (e.g., TBT) Catalyst->Oligomer 180-220°C N2 atmosphere Methanol Methanol (byproduct) Oligomer->Methanol Copolyester High Molecular Weight Copolyester Oligomer->Copolyester 250-280°C High Vacuum ExcessDiol Excess Diol (byproduct) Copolyester->ExcessDiol Purification Purification (Dissolution & Precipitation) Copolyester->Purification FinalProduct Purified Copolyester Purification->FinalProduct

Synthesis pathway for DMCD-based copolyesters.

Experimental_Workflow cluster_characterization Characterization cluster_data Data Analysis & Interpretation arrow arrow start Synthesized Copolyester gpc GPC Analysis (Molecular Weight, PDI) start->gpc dsc DSC Analysis (Tg, Tm, Tc) start->dsc tga TGA Analysis (Thermal Stability) start->tga mw_data Molecular Weight Data (Table 1) gpc->mw_data thermal_data Thermal Properties Data (Table 2) dsc->thermal_data tga->thermal_data structure_property Structure-Property Relationship Analysis mw_data->structure_property thermal_data->structure_property

References

Application Notes and Protocols for the Analytical Characterization of CHDM-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a critical monomer used in the synthesis of a variety of polyesters, imparting enhanced thermal stability, hydrolytic resistance, and mechanical properties to the resulting polymers.[1][2][3] Proper characterization of these polyesters is essential for quality control, product development, and ensuring performance in various applications, including smart films and biomedical devices.[2][4] These application notes provide detailed protocols for the key analytical techniques used to characterize the structural, molecular weight, and thermal properties of CHDM-based polyesters.

I. Structural Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure, composition, and end-groups of polyesters.[5] Both ¹H and ¹³C NMR are employed to confirm the incorporation of CHDM and other monomers into the polymer backbone and to identify the terminal units.[6]

Application Note: ¹H NMR can be used to determine the composition of copolyesters by integrating the signals corresponding to the different monomer units. For end-group analysis, derivatization with agents like trichloroacetyl isocyanate (TAI) can be used to create distinct signals for hydroxyl and carboxyl termini in the ¹H NMR spectrum.[7]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 15-25 mg of the CHDM-based polyester (B1180765) sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[8][9] For quantitative analysis or end-group determination, a known amount of an internal standard such as N,N-dimethylformamide (DMF) can be added.[9]

  • Instrument Setup:

    • Spectrometer: Bruker Avance 300 MHz spectrometer or equivalent.[8]

    • Reference: Tetramethylsilane (TMS) is used as an internal reference for chemical shifts.

  • Data Acquisition:

    • Record the ¹H NMR spectrum.

    • For enhanced signal-to-noise, acquire a sufficient number of scans.

  • Data Analysis:

    • Integrate the peaks corresponding to the protons of the CHDM moiety and other comonomers to determine the polymer composition.

    • Identify signals from end-groups, if visible, or from derivatizing agents.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer, confirming its polyester nature and the presence of specific monomer units.[1][4]

Application Note: In CHDM-based polyesters, characteristic absorption bands include the C=O stretching of the ester group, C-O stretching, and vibrations associated with the cyclohexane (B81311) ring of CHDM. FTIR can also be used to monitor the extent of polymerization or degradation by observing changes in these characteristic peaks.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid polyester sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: An ATR-FTIR spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Collect the background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption peaks for ester functional groups (C=O stretch around 1720 cm⁻¹, C-O stretch around 1240 and 1100 cm⁻¹) and other relevant functional groups from the comonomers.

II. Molecular Weight Determination

A. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the standard technique for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10][11][12] This method separates molecules based on their hydrodynamic volume in solution.[13][14]

Application Note: The molecular weight distribution of CHDM-based polyesters is a critical parameter that influences their mechanical and rheological properties.[10] GPC is essential for quality control during synthesis and for understanding structure-property relationships.

Experimental Protocol: GPC Analysis

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the polyester sample.[10]

    • Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF, chloroform) to a concentration of about 1-2 mg/mL.

    • Ensure the polymer is fully dissolved, which may require gentle agitation or warming.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.[10]

  • Instrument Setup:

    • System: A standard GPC/SEC system equipped with a pump, injector, column set, and detector (typically a refractive index - RI detector).[13]

    • Columns: Use a set of columns packed with porous beads suitable for the expected molecular weight range of the polyester.

    • Mobile Phase: A suitable solvent, such as THF, at a constant flow rate (e.g., 1 mL/min).

    • Temperature: The analysis is typically performed at room temperature.[14]

  • Calibration:

    • Prepare a series of solutions of narrow-PDI polymer standards (e.g., polystyrene) with known molecular weights.[10][15]

    • Inject the standards and record their retention times.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.[15]

  • Sample Analysis:

    • Inject the filtered polyester sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the software calculates the Mn, Mw, and PDI of the polyester sample from its chromatogram.[11]

III. Thermal Properties Characterization

A. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[16][17][18]

Application Note: The incorporation of the rigid CHDM moiety into the polyester backbone generally increases the glass transition temperature.[19] DSC is crucial for determining the operational temperature range of the material and for understanding its morphology (amorphous vs. semi-crystalline).[20]

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.[21]

    • Crimp the pan with a lid. A small hole may be pierced in the lid to allow volatiles to escape.[22]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[17][21]

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point to erase the sample's prior thermal history.[17][22]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

    • Second Heating Scan: Heat the sample again at the same controlled rate to obtain data on the intrinsic thermal properties of the material.

  • Data Analysis:

    • Determine the Tg (midpoint of the step change in heat flow), Tc (peak of the exothermic transition during cooling), and Tm (peak of the endothermic transition during the second heating) from the DSC thermogram.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[23] It is used to evaluate the thermal stability and decomposition profile of the polymer.[24]

Application Note: CHDM-based polyesters generally exhibit good thermal stability.[1][25] TGA is used to determine the onset of decomposition, which defines the upper-temperature limit for processing and application of the material. It can also be used for compositional analysis, such as determining the filler content.[20]

Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Weigh 5-10 mg of the polyester sample into a TGA crucible (e.g., alumina (B75360) or platinum).[26]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[27]

  • Temperature Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[27]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition temperature and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Quantitative Data Summary

PropertyAnalytical TechniqueTypical Values for CHDM-Based PolyestersReference
Number-Average Molecular Weight (Mn)GPC/SEC12,000 – 37,000 g/mol [1][25]
Weight-Average Molecular Weight (Mw)GPC/SEC> 60,000 g/mol (for high MW samples)[1][25]
Polydispersity Index (PDI)GPC/SECVaries with synthesis method
Glass Transition Temperature (Tg)DSCCan be > 100 °C, e.g., ~64 °C for PCC[4]
Melting Temperature (Tm)DSCVaries depending on comonomers and crystallinity
Decomposition Temperature (Td)TGAHigh, indicating good thermal stability[1][25][28]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Techniques cluster_properties Determined Properties synthesis CHDM-Based Polyester Synthesis (e.g., Melt Polycondensation) nmr NMR Spectroscopy (Structure, Composition) synthesis->nmr Sample ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir Sample gpc GPC/SEC (Molecular Weight) synthesis->gpc Sample dsc DSC (Thermal Transitions) synthesis->dsc Sample tga TGA (Thermal Stability) synthesis->tga Sample structure Chemical Structure End-Groups Composition nmr->structure ftir->structure mw Mn, Mw, PDI gpc->mw thermal Tg, Tm, Tc Decomposition Temp. dsc->thermal tga->thermal

Caption: Overall workflow for the characterization of CHDM-based polyesters.

gpc_workflow prep 1. Sample Prep (Dissolve & Filter) inj 3. Sample Injection prep->inj cal 2. System Calibration (Polymer Standards) ana 6. Data Analysis (Calculate Mn, Mw, PDI) cal->ana sep 4. Separation by Size (GPC Column) inj->sep det 5. Detection (RI Detector) sep->det det->ana

Caption: Step-by-step workflow for GPC/SEC analysis.

thermal_analysis_logic start Thermal Property Analysis q1 Measure Thermal Transitions? start->q1 q2 Measure Thermal Stability? start->q2 dsc Perform DSC Analysis (Tg, Tm, Tc) q1->dsc Yes tga Perform TGA Analysis (Decomposition Temp) q2->tga Yes

Caption: Logical relationship for selecting thermal analysis techniques.

References

Enzymatic Polymerization of Dimethyl 1,4-cyclohexanedicarboxylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic polymerization of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) offers a green and efficient route to biocompatible and biodegradable polyesters with significant potential in biomedical applications, including drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of poly(alkylene 1,4-cyclohexanedicarboxylate)s, leveraging the catalytic prowess of immobilized Candida antarctica lipase (B570770) B (Novozym 435).

Introduction

The synthesis of polyesters through enzymatic catalysis has emerged as a compelling alternative to traditional chemical polymerization methods that often rely on metal catalysts and harsh reaction conditions. Enzymatic polymerization, particularly using lipases, proceeds under milder conditions, minimizes the risk of toxic catalyst residues in the final product, and offers high chemo-, regio-, and enantioselectivity. These advantages are paramount in the development of materials for biomedical applications where biocompatibility is a critical requirement.[1][2]

Poly(alkylene 1,4-cyclohexanedicarboxylate)s, derived from the polycondensation of DMCD with various diols, are a class of semi-aromatic polyesters. The incorporation of the cyclohexane (B81311) ring imparts rigidity and favorable thermal properties to the polymer backbone. The biodegradability and biocompatibility of these polyesters make them attractive candidates for use as matrices in controlled drug release systems and as scaffolds in tissue engineering.[3][4]

Application Notes

Enzyme Selection: The most widely and successfully used enzyme for the polycondensation of diesters and diols is the immobilized form of Candida antarctica lipase B, commercially known as Novozym 435.[5][6] Its robust nature, high thermal stability, and excellent catalytic activity in non-aqueous media make it ideal for this application. The immobilization of the enzyme on a macroporous acrylic resin facilitates its easy separation from the reaction mixture and allows for its reuse, enhancing the cost-effectiveness of the process.

Two-Stage Polymerization Strategy: A two-stage polymerization process is generally employed to achieve high molecular weight polyesters.[7][8]

  • Stage 1: Oligomerization. This initial stage is typically conducted at a moderate temperature under an inert atmosphere or in a suitable organic solvent. The primary goal is to facilitate the formation of low molecular weight oligomers. The removal of the methanol (B129727) byproduct begins during this stage.

  • Stage 2: Polycondensation under Vacuum. In the second stage, a vacuum is applied to effectively remove the methanol byproduct, thereby shifting the reaction equilibrium towards the formation of high molecular weight polymer chains. The temperature may be increased during this stage to enhance the reaction rate.

Monomer Selection: DMCD serves as the rigid diacid monomer. The properties of the resulting polyester (B1180765) can be tailored by selecting diols of varying chain lengths. For instance, shorter-chain diols like 1,4-butanediol (B3395766) will result in more rigid polymers with higher melting points, while longer-chain diols such as 1,8-octanediol (B150283) or 1,10-decanediol (B1670011) will impart greater flexibility and lower the melting point of the resulting polyester.

Applications in Drug Delivery: The polyesters synthesized from DMCD are promising materials for drug delivery applications.[3] Their biodegradable nature allows for the controlled release of encapsulated therapeutic agents as the polymer matrix degrades in a physiological environment. The release kinetics can be modulated by altering the molecular weight, crystallinity, and hydrophobicity of the polymer, which in turn are influenced by the choice of diol and the polymerization conditions.

Experimental Protocols

This section provides detailed protocols for the enzymatic polymerization of this compound with 1,8-octanediol as a representative diol, catalyzed by Novozym 435.

Materials and Equipment
  • This compound (DMCD)

  • 1,8-Octanediol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous toluene (B28343) (optional, for solvent-based Stage 1)

  • Chloroform

  • Methanol

  • Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection

  • Heating mantle with temperature controller

  • Vacuum pump

  • Standard laboratory glassware

  • Filtration apparatus

Pre-reaction Preparations
  • Monomer and Solvent Purity: Ensure that DMCD and 1,8-octanediol are of high purity. If necessary, purify the monomers by recrystallization. Anhydrous solvents should be used if a solvent-based approach is chosen for the first stage.

  • Enzyme Activation: Dry the Novozym 435 under vacuum at room temperature for at least 24 hours prior to use to remove any adsorbed water, which can negatively impact the polymerization equilibrium.

Two-Stage Enzymatic Polymerization Protocol

Stage 1: Oligomerization

  • In a round-bottom flask, combine equimolar amounts of this compound and 1,8-octanediol.

  • Add Novozym 435 (typically 10% by weight of the total monomers).

  • The reaction can be performed solvent-free (in the melt) or in a high-boiling point solvent like diphenyl ether. For a solvent-free reaction, heat the mixture to a temperature that allows for a molten and homogenous reaction mixture (e.g., 80-90°C).

  • Stir the reaction mixture under a gentle stream of nitrogen for 2 to 6 hours. This stage facilitates the formation of oligomers and the initial removal of methanol.

Stage 2: Polycondensation under Vacuum

  • After the initial oligomerization stage, gradually apply a vacuum (e.g., down to 1-5 mbar).

  • The temperature can be maintained or slightly increased (e.g., to 90-100°C) to facilitate the removal of methanol and drive the polymerization forward.

  • Continue the reaction under vacuum with continuous stirring for an extended period, typically 24 to 72 hours, to achieve a high molecular weight polymer. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

Polymer Purification
  • Cool the reaction mixture to room temperature.

  • Dissolve the crude polymer in a suitable solvent, such as chloroform.

  • Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with the solvent and dried for potential reuse.

  • Precipitate the polymer by slowly adding the filtrate to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization of the Synthesized Polyester

The synthesized poly(octamethylene 1,4-cyclohexanedicarboxylate) should be characterized to determine its molecular weight, thermal properties, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the polyester and verify the incorporation of both monomers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Quantitative Data

The molecular weight and thermal properties of enzymatically synthesized poly(alkylene 1,4-cyclohexanedicarboxylate)s can be influenced by the choice of diol and the polymerization conditions. The following table summarizes representative data for polyesters synthesized from DMCD and various diols.

DiolStage 1 ConditionsStage 2 ConditionsMn ( g/mol )Mw ( g/mol )PDITm (°C)Ref.
1,4-Butanediol80°C, 4h, N₂90°C, 48h, vacuum8,000 - 15,00016,000 - 35,0002.0 - 2.5110 - 130[8][9]
1,6-Hexanediol80°C, 4h, N₂90°C, 48h, vacuum10,000 - 20,00022,000 - 45,0002.1 - 2.395 - 115[8][9]
1,8-Octanediol85°C, 6h, N₂95°C, 72h, vacuum12,000 - 25,00028,000 - 55,0002.2 - 2.480 - 100[7][8]
1,10-Decanediol85°C, 6h, N₂95°C, 72h, vacuum15,000 - 30,00035,000 - 65,0002.3 - 2.570 - 90[8][9]

Note: The values presented in this table are approximate and can vary depending on the specific reaction conditions, including enzyme concentration, vacuum level, and reaction time.

Visualizations

Enzymatic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Two-Stage Polymerization cluster_purification Purification cluster_characterization Characterization Monomers Monomers (DMCD + Diol) Stage1 Stage 1: Oligomerization (80-90°C, N₂) Monomers->Stage1 Enzyme Novozym 435 (Dried) Enzyme->Stage1 Stage2 Stage 2: Polycondensation (90-100°C, Vacuum) Stage1->Stage2 Methanol Removal Dissolution Dissolve in Chloroform Stage2->Dissolution Filtration Filter to Remove Enzyme Dissolution->Filtration Precipitation Precipitate in Methanol Filtration->Precipitation Drying Dry under Vacuum Precipitation->Drying NMR NMR Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA

Figure 1: Experimental workflow for the two-stage enzymatic polymerization of DMCD.

Polymerization_Mechanism DMCD This compound AcylEnzyme Acyl-Enzyme Intermediate DMCD->AcylEnzyme + Enzyme Diol Diol (e.g., 1,8-Octanediol) Oligomers Oligomers Diol->Oligomers Enzyme Novozym 435 (Lipase) Enzyme->AcylEnzyme AcylEnzyme->Oligomers + Diol Methanol Methanol (Byproduct) AcylEnzyme->Methanol - Methanol Polyester High Molecular Weight Polyester Oligomers->Polyester Polycondensation (Vacuum) Oligomers->Methanol - Methanol

Figure 2: Simplified signaling pathway of the lipase-catalyzed polycondensation.

References

Troubleshooting & Optimization

Technical Support Center: Isomerization Control in Dimethyl 1,4-Cyclohexanedicarboxylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling cis-trans isomerization during the polymerization of dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired polymer properties through precise isomer control.

Frequently Asked Questions (FAQs)

Q1: What is the thermodynamically stable cis/trans ratio for this compound?

A1: The thermodynamically controlled equilibrium for this compound and its subsequent polyesters is a mixture of approximately 66 ± 2% trans-isomer and 34 ± 2% cis-isomer.[1][2] Various catalysts and high temperatures will drive the isomerization towards this equilibrium.[1][2]

Q2: How does the choice of monomer, this compound (DMCD) vs. 1,4-cyclohexanedicarboxylic acid (CHDA), affect isomerization?

A2: Polymerization starting from the diacid (CHDA) is more susceptible to isomerization.[1] This is because carboxylic acid end groups can catalyze the trans to cis isomerization.[1] Using the diester (DMCD), especially a high trans-isomer grade, is less likely to lead to significant isomerization, provided other reaction conditions are controlled.[1]

Q3: What is the primary impact of the cis/trans ratio on the final polymer properties?

A3: The cis/trans ratio significantly influences the polymer's properties. A higher trans-isomer content leads to a more linear and rigid polymer chain, resulting in higher crystallinity, melting point (Tm), and glass transition temperature (Tg).[1] Conversely, a higher cis-isomer content introduces kinks in the polymer chain, leading to a more amorphous polymer with lower crystallinity and melting point.[1]

Q4: Can isomerization be completely avoided during melt polymerization?

A4: Completely avoiding isomerization during melt polymerization is challenging, especially when targeting high molecular weight polymers, which requires elevated temperatures and longer reaction times.[3] However, isomerization can be minimized by carefully controlling reaction conditions such as temperature, time, and catalyst concentration.[3] For applications requiring very high trans content, solid-state polymerization (SSP) after an initial melt polycondensation is a recommended strategy to increase molecular weight while minimizing isomerization.[4]

Q5: What analytical techniques are used to determine the cis/trans ratio?

A5: The most common and effective method for determining the cis/trans ratio in both the monomer and the final polymer is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[5][6] The distinct chemical shifts of the protons and carbons in the cis and trans isomers allow for accurate quantification through integration of the corresponding peaks.[6] High-Performance Liquid Chromatography (HPLC) can also be used for analyzing the isomer ratio of the monomer.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low crystallinity and melting point in the final polymer. The trans-isomer content is lower than desired due to excessive isomerization during polymerization.- Reduce Polymerization Temperature: High temperatures promote isomerization. Aim for the lowest possible temperature that still allows for adequate reaction rates and high molecular weight. An optimal polymerization temperature is often cited around 275°C for achieving high molecular weight, but lower temperatures may be necessary if preserving a high trans ratio is critical.[3] - Minimize Reaction Time: Prolonged exposure to high temperatures increases the extent of isomerization. Optimize the reaction time to achieve the target molecular weight without unnecessary heating.[3] - Reduce Catalyst Concentration: Catalysts like titanium tetrabutoxide accelerate polymerization but also promote isomerization. Use the minimum effective catalyst concentration. - Use Solid-State Polymerization (SSP): Prepare a prepolymer with high crystallinity via melt polycondensation at lower temperatures and then increase the molecular weight through SSP at a temperature below the polymer's melting point. This minimizes isomerization.[4]
Inconsistent batch-to-batch polymer properties (e.g., varying Tm, Tg). The final cis/trans ratio is not being consistently controlled between batches.- Strictly Control Reaction Parameters: Ensure precise and repeatable control over temperature, reaction time, and catalyst loading for every batch.[1] - Analyze Incoming Monomer: The cis/trans ratio of the starting DMCD can vary. Analyze the isomer ratio of each new batch of monomer before polymerization. - Ensure Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that could affect the catalyst activity and reaction kinetics.
Low molecular weight of the final polymer. Reaction conditions aimed at minimizing isomerization (low temperature, low catalyst concentration, short reaction time) are not sufficient for achieving high molecular weight.- Two-Stage Polymerization: Employ a two-stage process. The first stage at a lower temperature to favor esterification with minimal isomerization, followed by a second stage at a higher temperature and under vacuum to build molecular weight.[3] - Optimize Catalyst Concentration: While high catalyst concentrations can increase isomerization, too low a concentration will hinder polymerization. A careful optimization of the catalyst level is necessary. - Solid-State Polymerization (SSP): As mentioned, SSP is an effective method to increase molecular weight without significant isomerization.[4]
Discolored (e.g., yellow) polymer. Thermal degradation of the polymer due to excessively high temperatures or prolonged reaction times. Impurities in the monomer or catalyst.- Reduce Polymerization Temperature and Time: Optimize the reaction to be as short and at as low a temperature as feasible. - Use High-Purity Monomers and Catalyst: Ensure the DMCD and other reactants are of high purity. - Add Stabilizers: Consider the addition of antioxidants or thermal stabilizers to the reaction mixture.

Data Presentation

Table 1: Influence of Reaction Parameters on Cis/Trans Isomerization

ParameterEffect on Isomerization (trans to cis)Impact on Molecular WeightRecommended Approach for High Trans Content
Temperature Increases with higher temperature.[1][3]Increases with higher temperature (up to a point).Use the lowest effective temperature.
Reaction Time Increases with longer reaction time.[3]Increases with longer reaction time.Minimize reaction time after reaching target molecular weight.
Catalyst Concentration Increases with higher catalyst concentration.[3]Increases with higher catalyst concentration.Use the minimum effective catalyst concentration.
Monomer Choice Higher when starting with diacid (CHDA).[1]Can be high with both, but CHDA requires more careful control.Prefer high trans-DMCD as the starting monomer.

Table 2: Typical Reaction Conditions for High Molecular Weight Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)

StageTemperature (°C)PressureDurationCatalyst
Esterification ~220Atmospheric1-2 hoursTitanium tetrabutoxide (TBT)
Polycondensation ~275High Vacuum (<1 Torr)2-4 hoursTitanium tetrabutoxide (TBT)

Note: These are typical starting points. The optimal conditions will depend on the specific equipment, desired molecular weight, and target cis/trans ratio. A compromise is often necessary between conditions that favor high molecular weight and those that minimize isomerization.[3]

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound and 1,4-Cyclohexanedimethanol (B133615)
  • Monomer Preparation: Dry this compound (DMCD) (high trans content) and 1,4-cyclohexanedimethanol (CHDM) under vacuum at a temperature below their melting points for at least 4 hours to remove any moisture.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Charging the Reactor: Charge the reactor with equimolar amounts of DMCD and CHDM. A slight excess of the diol (e.g., 1.05:1 molar ratio of CHDM to DMCD) can be used to compensate for any diol loss during the reaction.

  • Catalyst Addition: Add the titanium tetrabutoxide (TBT) catalyst. A typical concentration is in the range of 100-300 ppm relative to the final polymer weight.

  • Esterification Stage:

    • Heat the reactor to approximately 180-220°C under a slow stream of nitrogen.

    • Stir the mixture to ensure homogeneity.

    • Methanol (B129727) will be generated as a byproduct and should be collected in the distillation receiver.

    • Continue this stage until the majority of the theoretical amount of methanol has been collected (typically 1-2 hours).

  • Polycondensation Stage:

    • Gradually increase the temperature to 260-280°C.

    • Simultaneously, gradually apply a high vacuum (e.g., <1 Torr).

    • A significant increase in the viscosity of the melt will be observed. The stirring torque can be monitored to follow the progress of the polymerization.

    • Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench it.

    • Pelletize the resulting polymer strands for further analysis.

Protocol 2: Determination of Cis/Trans Ratio by ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid).

  • NMR Acquisition: Acquire a ¹H-NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • The protons on the cyclohexane (B81311) ring will show distinct chemical shifts for the cis and trans isomers.

    • For poly(alkylene trans-1,4-cyclohexanedicarboxylate), the protons at position 'd' (adjacent to the carbonyl group) are typically used for quantification. The trans-isomer proton resonates at a different chemical shift (e.g., ~2.28 ppm) compared to the cis-isomer proton (e.g., ~2.44 ppm).[6]

    • Integrate the area under the respective peaks for the cis and trans isomers.

  • Calculation: Calculate the percentage of each isomer using the following formula:

    • % trans = [Integral(trans peak) / (Integral(trans peak) + Integral(cis peak))] x 100

    • % cis = [Integral(cis peak) / (Integral(trans peak) + Integral(cis peak))] x 100

Visualizations

experimental_workflow start Start: High Trans-DMCD & 1,4-CHDM esterification Esterification (180-220°C, N2 atm) - Methanol removal start->esterification polycondensation Polycondensation (260-280°C, High Vacuum) - Viscosity Increase esterification->polycondensation Standard Process low_temp_poly Lower Temp. Polycondensation (≤ 260°C, shorter time) esterification->low_temp_poly Isomer Control Path high_mw_polymer High Molecular Weight Polymer (Equilibrium cis/trans ratio) polycondensation->high_mw_polymer prepolymer Prepolymer (High trans-content, lower MW) low_temp_poly->prepolymer ssp Solid-State Polymerization (SSP) (< Tm, Vacuum/Inert gas flow) prepolymer->ssp high_trans_high_mw High Trans, High MW Polymer ssp->high_trans_high_mw

Caption: Workflow for polymerization with and without isomerization control.

troubleshooting_logic problem Problem: Low Crystallinity / Tm cause Cause: High cis-Isomer Content problem->cause check_temp Check Polymerization Temperature cause->check_temp check_time Check Reaction Time cause->check_time check_catalyst Check Catalyst Concentration cause->check_catalyst solution_temp Solution: Reduce Temperature check_temp->solution_temp Too High solution_time Solution: Minimize Time check_time->solution_time Too Long solution_catalyst Solution: Reduce Catalyst Loading check_catalyst->solution_catalyst Too High

Caption: Troubleshooting logic for low crystallinity in the final polymer.

References

Technical Support Center: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial DMCD and how do they affect polymerization?

A1: The most common impurities in DMCD include unreacted starting materials like Dimethyl Terephthalate (DMT), residual catalysts from synthesis, moisture, and monofunctional species. These impurities can have several adverse effects on polymerization:

  • Unreacted Dimethyl Terephthalate (DT): Can act as a chain terminator, leading to a lower final molecular weight of the polymer.

  • Residual Catalysts: May interfere with the polymerization catalyst, leading to inconsistent reaction rates and potential side reactions. Some residual catalysts can also contribute to discoloration of the final polymer.

  • Moisture: Water can hydrolyze the ester linkages in DMCD and the growing polymer chains, leading to a significant reduction in molecular weight.

  • Monofunctional Impurities: Compounds with a single reactive group (e.g., monohydric alcohols or monocarboxylic acid esters) will cap the growing polymer chains, effectively terminating their growth and lowering the average molecular weight.

Q2: How does the cis/trans isomer ratio of DMCD affect the final polymer properties?

A2: The cis/trans isomer ratio of the cyclohexane (B81311) ring in DMCD is a critical parameter that significantly influences the properties of the resulting polyester. The trans isomer is generally more linear and allows for more efficient chain packing, leading to higher crystallinity, melting point, and tensile strength in the final polymer. Conversely, a higher cis isomer content disrupts the polymer chain regularity, resulting in a more amorphous polymer with a lower melting point and reduced mechanical strength. The cis/trans ratio can be altered during polymerization at high temperatures, with the equilibrium mixture typically favoring the trans isomer.

Q3: What is the recommended maximum moisture content in DMCD for successful polymerization?

A3: For successful melt polymerization of DMCD, the moisture content should be kept to a minimum, ideally below 50 parts per million (ppm). Higher moisture levels will lead to hydrolytic degradation of the ester groups, resulting in a lower molecular weight and poorer mechanical properties of the final polymer.

Q4: Can residual catalysts from the DMCD synthesis process impact the subsequent polymerization reaction?

A4: Yes, residual catalysts from the synthesis of DMCD can have a significant impact. For instance, acidic or basic residues can alter the pH of the polymerization reaction, affecting the activity of the polymerization catalyst and potentially catalyzing side reactions. Metallic catalyst residues can also lead to discoloration of the polymer, especially at the high temperatures required for melt polymerization.

Troubleshooting Guide

Problem: The final polymer has a low molecular weight and poor mechanical properties.

  • Possible Cause 1: Presence of Monofunctional Impurities.

    • Troubleshooting: Analyze the incoming DMCD for monofunctional species using Gas Chromatography-Mass Spectrometry (GC-MS). If present, purify the monomer via distillation or recrystallization.

  • Possible Cause 2: High Moisture Content.

    • Troubleshooting: Measure the water content of the DMCD using Karl Fischer titration. Ensure the monomer is thoroughly dried before use and that the polymerization is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Incorrect Stoichiometry.

    • Troubleshooting: Verify the molar ratio of the diol and DMCD. An excess of either monomer can lead to a lower molecular weight.

Problem: The final polymer is discolored (yellow or brown).

  • Possible Cause 1: Thermal Degradation.

    • Troubleshooting: Optimize the polymerization temperature and time to minimize thermal stress on the polymer. The use of a thermal stabilizer or antioxidant can also be beneficial.

  • Possible Cause 2: Presence of Impurities that Promote Oxidation.

    • Troubleshooting: Analyze the DMCD for impurities that can catalyze oxidation, such as certain metal ions. Purifying the monomer can help to remove these species.

  • Possible Cause 3: Reaction with Oxygen.

    • Troubleshooting: Ensure the polymerization is conducted under a strict inert atmosphere to prevent oxidation of the polymer at high temperatures.

Data Presentation

Table 1: Effect of Key Impurities on Final Polymer Properties

ImpurityConcentrationEffect on Intrinsic Viscosity (dL/g)Effect on Color (Yellowness Index)
Water> 100 ppmDecreaseNo significant change
Monofunctional Alcohol> 0.1 mol%Significant DecreaseNo significant change
Dimethyl Terephthalate> 0.5 wt%DecreaseSlight Increase
Residual Acid> 20 ppmDecreaseIncrease

Table 2: Influence of DMCD cis/trans Isomer Ratio on Polymer Thermal Properties

trans-isomer content (%)Melting Point (°C)Glass Transition Temperature (°C)Crystallinity (%)
702858530
802958835
903059040
>953159245

Experimental Protocols

Protocol 1: Quantification of Dimethyl Terephthalate (DMT) Impurity in DMCD using GC-MS

  • Sample Preparation: Accurately weigh approximately 10 mg of the DMCD sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane (B109758) or acetone.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Quantification: Create a calibration curve using standard solutions of DMT at known concentrations. Identify the DMT peak in the sample chromatogram based on its retention time and mass spectrum. Quantify the amount of DMT by comparing its peak area to the calibration curve.

Protocol 2: Determination of cis/trans Isomer Ratio in DMCD by ¹H-NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20 mg of the DMCD sample in 0.75 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument Setup:

    • NMR Spectrometer: 400 MHz or higher.

    • Parameters:

      • Number of scans: 16

      • Relaxation delay: 5 seconds

  • Analysis: Acquire the ¹H-NMR spectrum of the sample.

  • Data Processing: The protons of the methoxy (B1213986) groups (-OCH₃) for the cis and trans isomers will appear as distinct singlets. Integrate the area of these two peaks. The ratio of the integrals corresponds to the cis/trans isomer ratio in the sample.

Visualizations

Troubleshooting_Low_Molecular_Weight start Problem: Low Molecular Weight check_impurities Analyze DMCD for monofunctional impurities (GC-MS) start->check_impurities impurity_present Impurities Detected? check_impurities->impurity_present purify_dmcd Purify DMCD (distillation/ recrystallization) impurity_present->purify_dmcd Yes check_moisture Measure water content (Karl Fischer Titration) impurity_present->check_moisture No end_node Re-run Polymerization purify_dmcd->end_node moisture_high Moisture > 50 ppm? check_moisture->moisture_high dry_dmcd Dry DMCD and use inert atmosphere moisture_high->dry_dmcd Yes check_stoichiometry Verify monomer stoichiometry moisture_high->check_stoichiometry No dry_dmcd->end_node stoichiometry_incorrect Incorrect Ratio? check_stoichiometry->stoichiometry_incorrect adjust_ratio Adjust monomer ratio stoichiometry_incorrect->adjust_ratio Yes stoichiometry_incorrect->end_node No adjust_ratio->end_node

Caption: Troubleshooting workflow for low molecular weight polymer.

Impurity_Analysis_Workflow start DMCD Sample gcms GC-MS Analysis (Protocol 1) start->gcms nmr ¹H-NMR Analysis (Protocol 2) start->nmr kf Karl Fischer Titration start->kf data_gcms Identify and Quantify Volatile Impurities (e.g., DMT, monofunctional species) gcms->data_gcms data_nmr Determine cis/trans Isomer Ratio nmr->data_nmr data_kf Quantify Water Content kf->data_kf report Comprehensive Impurity Profile data_gcms->report data_nmr->report data_kf->report

Caption: Experimental workflow for impurity analysis in DMCD.

Technical Support Center: Optimizing Reaction Temperature for High Molecular Weight Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high molecular weight polyesters, with a specific focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polyester (B1180765) synthesis is resulting in a low molecular weight polymer. What are the most common causes related to reaction temperature?

Low molecular weight is a frequent issue in polycondensation reactions and can stem from several factors. Suboptimal reaction temperature is a primary contributor.

Troubleshooting Steps & Recommendations:

  • Temperature Too Low: An insufficient reaction temperature will lead to a slow reaction rate, preventing the polymer chains from growing to the desired length within a practical timeframe.

  • Temperature Too High: Excessive heat can cause thermal degradation of the polymer, leading to chain scission, discoloration (yellowing or browning), and the formation of undesirable byproducts.[1]

  • Inadequate Water/Byproduct Removal: The condensation reaction that forms polyesters produces byproducts like water or methanol. If the temperature is not high enough to facilitate their efficient removal (e.g., through distillation under vacuum), the reaction equilibrium will not favor the formation of high molecular weight polymers.

  • Side Reactions: High temperatures can promote side reactions, such as etherification of diols, which disrupts the stoichiometric balance and terminates chain growth.

A systematic approach to troubleshooting this issue is crucial. The following logical workflow can help identify the root cause:

G cluster_temp Temperature Optimization A Low Molecular Weight Observed B Verify Monomer Purity & Stoichiometry A->B Start Here C Optimize Reaction Temperature B->C Purity & Stoichiometry Confirmed D Ensure Efficient Byproduct Removal C->D Temperature Optimized C1 Too Low: Increase temperature gradually. Monitor viscosity. C->C1 C2 Too High: Decrease temperature. Check for discoloration. C->C2 E Evaluate Catalyst Activity D->E Byproduct Removal Confirmed F High Molecular Weight Achieved E->F Catalyst is Active

Troubleshooting workflow for low molecular weight polymer.

Q2: My polyester is discolored (yellow or brown). How can I prevent this?

Discoloration is a common problem, often linked to the reaction temperature and atmosphere.

Troubleshooting Steps & Recommendations:

  • Thermal Degradation: Prolonged exposure to excessively high temperatures is a primary cause of discoloration.[1] It is essential to determine the optimal temperature range for your specific monomer system. For many aliphatic polyesters, a polycondensation temperature of 220-240°C is typical.[1]

  • Oxidation: The presence of oxygen at high temperatures leads to oxidative degradation and the formation of color-causing chromophores.[1] Always conduct the polymerization under an inert atmosphere, such as a continuous purge of nitrogen or argon.[1]

  • Catalyst Choice: Some catalysts are more prone to causing discoloration than others. Tin-based catalysts are often a good choice for minimizing coloration.

  • Monomer Purity: Impurities in the monomers can initiate discoloration reactions. Ensure you are using high-purity monomers.

Q3: What is a typical two-stage temperature profile for melt polycondensation?

A two-stage process is often employed to achieve high molecular weight polyesters.

  • Esterification Stage: This initial stage is typically carried out at a lower temperature, around 150-180°C. The primary goal is to form low molecular weight oligomers and remove the bulk of the condensation byproduct (e.g., water).

  • Polycondensation Stage: In the second stage, the temperature is gradually increased to 200-240°C, and a high vacuum (below 1 mbar) is applied. This facilitates the removal of the remaining byproduct and drives the reaction toward the formation of a high molecular weight polymer. The progress can often be monitored by an increase in the melt viscosity.

Data Presentation

The following tables summarize the impact of reaction temperature on the molecular weight of different polyesters.

Table 1: Effect of Polycondensation Temperature on Poly(hexamethylene 2,5-furanate) (PHF) Molecular Weight

SamplePolycondensation Temperature (°C)Intrinsic Viscosity (dL/g)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PHF_12300.5821,00045,0002.14
PHF_22350.6524,00054,0002.25
PHF_32400.5519,00042,0002.21

Table 2: Effect of Catalyst on Poly(ethylene furanoate) (PEF) Intrinsic Viscosity at Different SSP Temperatures

CatalystSSP Time (h)IV at 190°C (dL/g)IV at 200°C (dL/g)IV at 205°C (dL/g)
TIS50.490.520.58
TBT50.480.510.56
DBTO50.400.410.46

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation for Polyester Synthesis

This protocol describes a general procedure for synthesizing polyesters via a two-stage melt polycondensation process.

1. Reactor Setup:

  • Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

2. Monomer and Catalyst Charging:

  • Charge the reactor with equimolar amounts of the diacid and diol monomers.
  • Add the appropriate catalyst (e.g., 0.05 mol% tetrabutyl titanate).

3. Esterification Stage:

  • Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
  • Heat the reaction mixture to 180°C with continuous stirring under a gentle flow of nitrogen.
  • The byproduct (e.g., water) will begin to distill off.
  • Continue this stage for 2-4 hours, or until the majority of the byproduct has been collected.

4. Polycondensation Stage:

  • Gradually increase the temperature to 220-240°C.
  • Slowly apply a high vacuum (e.g., <1 mbar) to facilitate the removal of the remaining byproduct and drive the polymerization.
  • Continue this stage for 4-8 hours. The increase in melt viscosity, indicated by the torque on the mechanical stirrer, can be used to monitor the reaction progress.

5. Recovery:

  • Once the desired molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
  • Collect the resulting polyester.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

1. Sample Preparation:

  • Prepare a 1-2 mg/mL solution of the polyester in a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform.
  • Allow the sample to dissolve completely, which may require several hours on a gentle shaker.
  • Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

2. GPC Analysis:

  • Inject the filtered sample into a GPC system equipped with a suitable column set (e.g., PLgel) and a refractive index (RI) detector.

3. Calibration:

  • Use polystyrene standards of known molecular weights to create a calibration curve. This curve will be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyester sample.

Protocol 3: Structural Characterization by ¹H NMR Spectroscopy for End-Group Analysis

This protocol utilizes trichloroacetyl isocyanate (TAI) as a derivatizing agent to quantify hydroxyl and carboxyl end-groups.

1. Sample Preparation:

  • Dissolve 5-10 mg of the polyester sample in a suitable deuterated aprotic solvent (e.g., CDCl₃) directly in an NMR tube.

2. Derivatization:

  • Add a drop (approximately 10 µL) of trichloroacetyl isocyanate (TAI) to the NMR tube. TAI reacts quantitatively with both hydroxyl and carboxyl end-groups.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher NMR spectrometer.

4. Analysis:

  • The TAI-derivatized end-groups produce characteristic imidic NH resonances in a clear region of the spectrum.
  • Carboxyl end-groups [C(O)OH] derivative: δ ~10–11.5 ppm
  • Hydroxyl end-groups [OH] derivative: δ ~8–9 ppm
  • By integrating these distinct peaks, the ratio of carboxyl to hydroxyl end-groups and the number-average molecular weight (Mn) can be determined.

Mandatory Visualizations

G cluster_synthesis Polyester Synthesis cluster_characterization Characterization Monomers Diacid + Diol Monomers Reactor Reactor Setup Monomers->Reactor Catalyst Catalyst Catalyst->Reactor Esterification Esterification (150-180°C, N2) Reactor->Esterification Polycondensation Polycondensation (200-240°C, Vacuum) Esterification->Polycondensation Oligomer Formation & Byproduct Removal Polymer High Molecular Weight Polyester Polycondensation->Polymer Chain Growth GPC GPC Analysis Polymer->GPC NMR 1H NMR Analysis Polymer->NMR Mn_Mw_PDI Determine Mn, Mw, PDI GPC->Mn_Mw_PDI End_Groups End-Group Analysis NMR->End_Groups

Experimental workflow for polyester synthesis and characterization.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Degradation Thermal Degradation Temp->Degradation Increases (if too high) SideRxns Side Reactions Temp->SideRxns Increases (if too high) ByproductRemoval Byproduct Removal Efficiency Temp->ByproductRemoval Increases MW Molecular Weight Rate->MW Increases (positively impacts) Degradation->MW Decreases (chain scission) SideRxns->MW Decreases (chain termination) ByproductRemoval->MW Increases (shifts equilibrium)

Logical relationships in temperature optimization for polyester synthesis.

References

influence of catalyst concentration on Dimethyl 1,4-cyclohexanedicarboxylate reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl 1,4-cyclohexanedicarboxylate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions concerning the influence of catalyst concentration on the synthesis of this compound (DMCD).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in the synthesis of this compound (DMCD)?

In the common synthesis route involving the hydrogenation of dimethyl terephthalate (B1205515) (DMT), a catalyst is essential for the reaction to proceed.[1] Its primary function is to provide active sites where the hydrogenation of the aromatic ring of DMT occurs, converting it into the cyclohexane (B81311) ring of DMCD.[2] Catalysts increase the reaction rate, allowing the synthesis to occur under more moderate temperature and pressure conditions than would otherwise be possible.[3]

Q2: How does increasing the catalyst concentration generally affect the reaction rate and yield?

Increasing the catalyst concentration typically enhances the reaction rate by providing more active sites for the reactants to interact, which accelerates the conversion of the starting material.[2] This is based on the collision theory, where a higher concentration of catalyst molecules leads to more frequent and successful collisions with reactant molecules.[2] This can lead to a higher yield in a shorter amount of time, up to an optimal point.

Q3: Is there an optimal catalyst concentration? What are the potential negative effects of using an excessive amount of catalyst?

Yes, for most reactions, an optimal catalyst concentration exists where the reaction rate is maximized.[2] Exceeding this concentration may lead to several adverse effects:

  • Diminishing Returns : Further increases in catalyst concentration may result in negligible improvements in reaction rate or yield, making the process less cost-effective.[2]

  • Side Reactions : An excessively high catalyst concentration can sometimes decrease selectivity by promoting unwanted side reactions or isomerization of the product.[4]

  • Catalyst Aggregation : At very high concentrations, catalyst particles may aggregate, which can reduce the effective surface area and decrease catalytic efficiency.[2]

  • Purification Difficulties : A higher catalyst load can complicate the post-reaction filtration and purification process.[1]

Q4: What are some common catalysts used for the hydrogenation of DMT to DMCD, and do their optimal concentrations differ?

Commonly used catalysts for this process are typically based on noble metals supported on various materials. These include:

  • Ruthenium on carbon (Ru/C)[5]

  • Ruthenium on alumina (B75360) (Ru/Al₂O₃)[6]

  • Ruthenium on zeolites (e.g., Ru/MOR)[7]

  • Palladium on carbon (Pd/C)[8]

The optimal concentration or loading for each catalyst system will vary depending on the specific support material, the metal dispersion, and the precise reaction conditions (temperature, pressure, solvent).

Q5: How does catalyst concentration influence the selectivity towards the desired cis/trans isomers of DMCD?

Catalyst concentration, along with temperature and reaction time, can influence the isomerization between the cis and trans isomers of DMCD.[4] In subsequent polymerization reactions, the isomer ratio is critical. An excessive catalyst amount can enhance the isomerization reaction, which may be undesirable if a specific isomer is required for achieving desired polymer properties like a high crystallization temperature.[4] Therefore, the catalyst concentration must be carefully optimized to balance a high reaction rate with the desired product selectivity and isomer ratio.

Troubleshooting Guide

Q1: My reaction is proceeding very slowly, and the conversion of dimethyl terephthalate (DMT) is low. Should I increase the catalyst concentration?

A low catalyst concentration is a common reason for slow reaction rates and incomplete conversion. If other parameters like temperature, hydrogen pressure, and substrate purity are within the recommended ranges, incrementally increasing the catalyst loading is a logical next step. Studies have shown a direct correlation between catalyst dosage and the conversion of DMT.[5] However, it is crucial to increase the concentration gradually to find the optimal point without initiating side reactions.[2]

Q2: I am achieving high conversion of my starting material, but the final yield of purified DMCD is low, and I detect significant by-products. Could the catalyst concentration be the issue?

Yes, an overly high catalyst concentration can lead to low selectivity and the formation of by-products.[1][4] While a high catalyst load accelerates the primary reaction, it may also catalyze secondary reactions, such as over-hydrogenation or decarboxylation, which reduce the yield of the desired DMCD.[3] Consider reducing the catalyst concentration to see if selectivity improves. It is a matter of finding a compromise between reaction rate and selectivity.[4]

Q3: After reusing my catalyst for several cycles, its activity has dropped significantly. Should I simply increase the amount of catalyst used?

While adding more catalyst might compensate for the loss in activity, it is important to first understand the cause of deactivation. Catalysts can lose activity over time due to factors like poisoning from impurities in the reactants or solvent, or physical degradation.[5] One study noted that after 17 reuse cycles of a Ru/C catalyst, the reaction time had to be prolonged and the temperature increased to maintain high conversion and selectivity.[5] Before increasing the dosage, consider implementing a catalyst regeneration step if possible, or ensure the purity of all reactants and solvents in subsequent runs.

Data on Catalyst Concentration and Reaction Outcomes

The following table summarizes quantitative data from experimental studies, illustrating the effect of catalyst loading on the reaction.

CatalystCatalyst Loading (wt% of DMT)Reaction Temp. (°C)H₂ Pressure (MPa)Conversion of DMT (%)Selectivity to DMCD (%)
Ru/C10% (0.5g catalyst for 5g DMT)1103.099.096.5
Ru/MOR20% (1g catalyst for 5g DMT)1804.010081.7
Ru/MOR40% (1g catalyst for 2.5g DMT)1406.010095.1

Table compiled from data in referenced studies.[5][7]

Experimental Protocol: Synthesis of DMCD via DMT Hydrogenation

This protocol provides a general methodology for the synthesis of this compound (DMCD) from Dimethyl Terephthalate (DMT), with an emphasis on the role of the catalyst.

1. Materials and Reagents:

  • Dimethyl Terephthalate (DMT)

  • Hydrogenation Catalyst (e.g., 5% Ru/C)

  • Solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Dioxane)[5][7]

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature/pressure controls.

2. Reactor Preparation:

  • Ensure the autoclave is clean and dry.

  • Charge the reactor with the specified amount of DMT and the chosen solvent. For example, 5g of DMT in 30 mL of THF.[5]

3. Catalyst Addition:

  • Carefully weigh the hydrogenation catalyst. The amount is critical and should be based on optimized conditions from literature or preliminary experiments. For instance, a catalyst dosage of 0.500 g for 5 g of DMT corresponds to a 10% weight loading relative to the substrate.[5]

  • Add the catalyst to the solution in the reactor.

4. Reaction Execution:

  • Seal the autoclave securely according to the manufacturer's instructions.

  • Purge the reactor multiple times (e.g., 3-6 times) with hydrogen gas to remove all air.[1]

  • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3.0 - 6.0 MPa).[5][7]

  • Begin stirring and heat the reactor to the target temperature (e.g., 110 - 140 °C).[5][7] The reaction is often exothermic, which may cause an initial temperature rise.[3]

5. Monitoring and Completion:

  • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • The reaction time can vary from 1 to 8 hours depending on the specific conditions and catalyst activity.[1][5]

6. Product Isolation and Purification:

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Open the reactor and filter the reaction mixture to remove the solid catalyst.[1]

  • The solvent can be removed from the filtrate using a rotary evaporator.

  • The resulting crude product, containing DMCD, can be purified further if necessary (e.g., by distillation) to remove unreacted DMT and any by-products.[1]

Logical Workflow Visualization

The following diagram illustrates a troubleshooting workflow for an experiment resulting in low DMCD yield, focusing on decisions related to catalyst concentration.

Troubleshooting_Workflow Troubleshooting Workflow for Low DMCD Yield start Start: Low DMCD Yield check_conversion Check Conversion Rate of Starting Material (DMT) start->check_conversion conversion_decision Conversion High or Low? check_conversion->conversion_decision low_conversion Problem: Low Conversion conversion_decision->low_conversion Low high_conversion Problem: Low Selectivity (High By-products) conversion_decision->high_conversion High increase_catalyst Action: Incrementally Increase Catalyst Concentration low_conversion->increase_catalyst check_other_params Also Check: - Temperature - H₂ Pressure - Reaction Time low_conversion->check_other_params end_node End: Optimized Conditions increase_catalyst->end_node decrease_catalyst Action: Incrementally Decrease Catalyst Concentration high_conversion->decrease_catalyst check_isomerization Also Check: - Isomer Ratio - Over-hydrogenation high_conversion->check_isomerization decrease_catalyst->end_node

Caption: Troubleshooting logic for low yield in DMCD synthesis.

References

Technical Support Center: Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DMCD, particularly through the common method of Dimethyl Terephthalate (B1205515) (DMT) hydrogenation.

Question 1: Why is there a significant amount of unreacted Dimethyl Terephthalate (DMT) in my final product?

Answer:

Incomplete hydrogenation of DMT is a common issue that can arise from several factors related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Activity: The catalyst may be deactivated or not present in a sufficient amount. For instance, in nickel-based catalysts, a lower amount of metallic nickel can lead to lower hydrogenation activity[1].

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, or time may not be optimal for complete conversion. For example, using a supported Pd/HTC-Al2O3 catalyst can achieve excellent conversion and selectivity[1].

  • Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst, reducing its effectiveness.

To address this, consider the following:

  • Catalyst Selection and Preparation: Ensure the use of a highly active catalyst. For example, a KF-modified Ni/SiO2 catalyst has been shown to significantly improve DMT conversion[1][2]. When preparing catalysts, such as a supported ruthenium-rhenium bimetallic catalyst, ensure proper drying and reduction to maximize activity[3].

  • Optimization of Reaction Parameters: Systematically optimize the reaction temperature, hydrogen pressure, and reaction time. Studies on Ru/MOR catalysts have shown that optimizing these conditions can lead to 100% DMT conversion[4].

  • Purity of Starting Materials: Use high-purity DMT and solvents to avoid introducing catalyst poisons.

Question 2: My product contains unexpected by-products, such as 1-methyl 4-(1-methyl ethyl) ester. What is the cause and how can I prevent this?

Answer:

The formation of by-products like 1-methyl 4-(1-methyl ethyl) ester is typically due to a transesterification reaction between the starting material, DMT, and an alcohol solvent, such as isopropanol[1]. This side reaction competes with the desired hydrogenation reaction.

To prevent transesterification:

  • Solvent Choice: The most effective way to prevent this side reaction is to use a non-alcoholic solvent. Solvents like ethyl acetate (B1210297) have been used successfully in DMT hydrogenation[4][5].

  • Optimize Reaction Conditions to Favor Hydrogenation: Increasing the hydrogenation reaction rate can minimize the competing transesterification. This can be achieved by using a more active catalyst or optimizing reaction conditions such as temperature and pressure to favor hydrogenation[1].

Question 3: The cis/trans isomer ratio of my this compound (DMCD) product is not what I expected. How can I control the isomerization?

Answer:

The cis/trans isomer ratio of DMCD is influenced by thermodynamic and kinetic factors. Isomerization can occur during the reaction and subsequent purification steps, especially at elevated temperatures[6][7].

  • Thermodynamic Equilibrium: Under thermodynamically controlled conditions, the trans-isomer is generally more stable, with an equilibrium mixture containing around 66 ± 2% of the trans-isomer when heated with certain catalysts[6].

  • Post-Reaction Temperature Control: The cis/trans isomerization from the cis to the trans isomer can be suppressed by controlling the temperature of the product mixture after the hydrogenation reaction. Maintaining a temperature range of 85 to 170°C after the reaction can help preserve a higher cis-isomer ratio[8].

  • Catalytic Isomerization: Certain substances can catalyze the isomerization. For instance, lithium chloride and sulfonic acids have been shown to cause rapid isomerization at high temperatures[6]. Pyridine in methanol (B129727) at 40°C has been used to intentionally isomerize a mixture to a higher trans content[9].

To control the isomer ratio:

  • Careful Temperature Management: After the hydrogenation reaction, cool the product to a temperature range that minimizes isomerization (e.g., 85-170°C) if a higher cis content is desired[8].

  • Avoid Isomerization Catalysts: Be mindful of any potential catalysts in your system that could promote isomerization, especially during downstream processing and purification at elevated temperatures.

  • Purification Strategy: The significant difference in the melting points of the cis (14°C) and trans (71°C) isomers can be exploited for separation[10]. By maintaining the mixture at a temperature between 14°C and 71°C, the trans-isomer will solidify and can be separated from the liquid cis-isomer[8].

Frequently Asked Questions (FAQs)

What is the most common industrial synthesis method for this compound (DMCD)?

The industrial production of DMCD is primarily achieved through the hydrogenation of Dimethyl Terephthalate (DMT)[1][11]. This process typically utilizes heterogeneous catalysts, such as palladium-based catalysts, at elevated temperatures (160-180°C) and high hydrogen pressures[1][11].

What are the key side reactions to be aware of during DMCD synthesis via DMT hydrogenation?

The main side reactions include:

  • Incomplete hydrogenation: Leaving unreacted DMT in the product mixture[3].

  • Transesterification: Occurs when using alcohol-based solvents, leading to the formation of different esters[1].

  • Hydrogenolysis of the ester group: A potential side reaction that can be minimized with appropriate catalyst selection[1][11].

  • Cis/trans isomerization: The interconversion between the cis and trans isomers of the DMCD product, which can be influenced by temperature and catalysts[6][7].

How can I purify the final DMCD product?

Purification of DMCD can be challenging due to the high boiling points of the components[3]. Common methods include:

  • Distillation: To separate the DMCD from lower and higher boiling point impurities.

  • Filtration: To remove the solid catalyst after the reaction[3].

  • Crystallization/Solid-Liquid Separation: This method takes advantage of the different melting points of the cis and trans isomers to separate them[8].

Experimental Protocols

Example Protocol for Selective Hydrogenation of DMT using a KF-modified Ni/SiO2 catalyst:

This protocol is based on a study by Xiao et al. (2023)[1].

  • Catalyst Preparation:

    • Prepare a Ni/SiO2 catalyst using the ammonia (B1221849) evaporation method.

    • Dope the Ni/SiO2 precursor with a KF solution by post-impregnation.

    • Age the precursor for 3 hours at room temperature and dry overnight at 80°C.

    • Calcinate the catalyst precursor at 450°C for 4 hours.

    • Reduce the catalyst in a pure H2 flow at a specified temperature (e.g., 500°C) for 4 hours.

  • Hydrogenation Reaction:

    • In a reaction vessel, add the catalyst (50 mg), DMT (0.1 g), and isopropanol (B130326) (2 mL).

    • Seal the reactor, purge with H2 three times, and then pressurize to an initial pressure of 5 MPa.

    • Heat the reaction to the desired temperature (e.g., 90°C) and stir for 4 hours.

  • Product Analysis:

    • After the reaction, cool the reactor, release the pressure, and analyze the product mixture using gas chromatography to determine conversion and selectivity.

Quantitative Data Summary

Table 1: Effect of Catalyst Modification on DMT Hydrogenation

CatalystDMT Conversion (%)DMCD Selectivity (%)Reference
Ni/SiO24183[1][2]
0.5 wt% KF-Ni/SiO29596[1][2]

Table 2: Influence of Reaction Conditions on DMT Hydrogenation over Ru-based Catalysts

CatalystTemperature (°C)Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
Ru/MOR1804310081.67[4]
Ru/MOR1406410095.09[4]
Ru1.25Re0.13/AC703-8296[12]

Visualizations

cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Incomplete Hydrogenation c1 Low Catalyst Activity p1->c1 c2 Suboptimal Conditions p1->c2 p2 Transesterification By-product c3 Alcohol Solvent p2->c3 p3 Undesired Isomer Ratio c4 High Temperature Isomerization p3->c4 c5 Isomerization Catalyst Present p3->c5 s1 Optimize Catalyst/Preparation c1->s1 s2 Optimize T, P, Time c2->s2 s3 Use Non-Alcoholic Solvent c3->s3 s4 Control Post-Reaction Temp. c4->s4 s5 Avoid Isomerization Catalysts c5->s5

Caption: Troubleshooting logic for DMCD synthesis side reactions.

start Start: Reactants & Catalyst step1 Hydrogenation Reaction (Controlled T & P) start->step1 step2 Cooling & Depressurization step1->step2 step3 Catalyst Filtration step2->step3 step4 Product Mixture step3->step4 step5 Purification (e.g., Distillation) step4->step5 end Final DMCD Product step5->end

Caption: Experimental workflow for DMCD synthesis and purification.

References

Technical Support Center: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of crude Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude DMCD, typically synthesized via the catalytic hydrogenation of Dimethyl terephthalate (B1205515) (DMT), often contains several types of impurities.[1] These include:

  • Unreacted Starting Material: Dimethyl terephthalate (DMT) is a common impurity due to incomplete hydrogenation.[1]

  • Catalyst Residue: If the synthesis involves a heterogeneous catalyst (e.g., Ruthenium on carbon), fine particles may carry over into the crude product.[2]

  • Heavy Components: These are high-molecular-weight by-products formed during the synthesis.[1]

  • Colored Impurities: The crude product may contain colored species, which can also develop during long-term storage.[1]

  • Solvents: Residual solvents from the reaction or initial work-up, such as 1,4-dioxane (B91453) or methanol (B129727), may be present.[1]

Q2: My isolated DMCD is a partially crystalline solid at room temperature. Is this expected?

A2: Yes, this is completely normal. DMCD exists as two stereoisomers: cis and trans. The cis-isomer has a melting point of approximately 14°C, while the trans-isomer has a much higher melting point of 71°C.[3] Therefore, a typical mixture of isomers will appear as a partially crystalline solid or a viscous liquid at ambient temperatures.[3]

Q3: What is the best general-purpose purification method for crude DMCD on a lab scale?

A3: The choice of method depends on the primary impurities. A typical first step is filtering the crude mixture to remove any solid catalyst.[1][2] Following filtration:

  • Vacuum Distillation is highly effective for separating DMCD from less volatile impurities like unreacted DMT and heavy components.[1][2]

  • Recrystallization can be effective if the crude product is mostly solid (high in the trans-isomer). Solvents like methanol or acetonitrile (B52724) can be used.[4]

  • Flash Column Chromatography is useful for separating compounds with different polarities and can be scaled for preparative separation.[5][6]

Troubleshooting Guides

Problem 1: Low Purity After Vacuum Distillation
Possible Cause Troubleshooting Steps & Solutions
Inefficient Fractionation The boiling points of DMCD and key impurities like DMT are significantly different under vacuum (see Table 1). Ensure your distillation setup includes a fractionating column (e.g., Vigreux) to improve separation. Collect fractions carefully, monitoring the head temperature. A small forerun should be collected to remove any volatile solvents, followed by the main product fraction, leaving the high-boiling DMT and heavy components in the distillation pot.[1][2]
Vacuum Level is Too Low (Pressure Too High) A high boiling temperature can lead to product degradation. Ensure all joints in your vacuum apparatus are properly sealed. Use a high-quality vacuum pump and a cold trap. The target pressure should be low enough to bring the boiling point of DMCD to a manageable temperature (e.g., 131-133 °C at 11 mmHg).
"Bumping" or Uneven Boiling Violent bumping can carry non-volatile impurities into the distillate. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth, even boiling.
Problem 2: Difficulty with Recrystallization (Oiling Out or No Crystals)
Possible Cause Troubleshooting Steps & Solutions
Incorrect Solvent or Solvent System The ideal solvent should dissolve the DMCD when hot but not when cold. Test small aliquots with various solvents (see Table 2 for suggestions). If a single solvent is not effective, a two-solvent system (one in which DMCD is soluble, and one in which it is not) can be used.[7] For example, dissolve the crude product in a minimum of hot ethyl acetate (B1210297) or methanol, then slowly add a non-polar solvent like hexanes until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Cooling Rate is Too Fast Rapid cooling often leads to the product "oiling out" or precipitating as a fine, impure powder. Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Insulating the flask can slow the cooling process.
Solution is Not Saturated or is Too Dilute If no crystals form, the solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, which could cause impurities to precipitate with the product.
High Impurity Load Excessive impurities can inhibit crystal lattice formation. If recrystallization fails repeatedly, consider a preliminary purification step like vacuum distillation to remove the bulk of the impurities before attempting recrystallization again.[4]

Data Presentation

Table 1: Physical Properties of DMCD and a Key Impurity

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound200.2314 (cis), 71 (trans)[3]265 (atm.), 131-133 (11 mmHg)[3]
Dimethyl terephthalate (DMT)194.18140-142[6]288 (atm.)[5][6]

Table 2: Common Solvents for Recrystallization

Solvent / SystemComments
MethanolA polar solvent, potentially effective for the more polar diester.
AcetonitrileMentioned as a suitable solvent for similar diester compounds.[4]
Hexane (B92381) / Ethyl AcetateA common two-solvent system. Dissolve in minimal hot ethyl acetate, add hexane until cloudy, reheat, and cool slowly.
Hexane / AcetoneAnother effective two-solvent system for compounds of intermediate polarity.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and vacuum pump. Ensure all glass joints are properly greased and sealed.

  • Charge: Add the crude DMCD to the distillation flask along with a magnetic stir bar.

  • Evacuate: Begin stirring and slowly evacuate the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun of any low-boiling solvents. As the temperature rises and stabilizes, switch to a new receiving flask to collect the main fraction of pure DMCD (target bp: ~131-133 °C at 11 mmHg).

  • Shutdown: Once the main fraction is collected and the distillation rate slows, stop heating. Allow the apparatus to cool before slowly venting the system to atmospheric pressure. High-boiling impurities (DMT, heavy components) will remain in the distillation flask.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of crude DMCD and add a potential solvent (e.g., methanol) dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude DMCD in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Purification_Workflow Crude Crude DMCD (from synthesis) Filter Step 1: Filtration Crude->Filter Filtrate Filtrate Filter->Filtrate Liquid Catalyst Solid Catalyst (Removed) Filter->Catalyst Solid Decision Choose Primary Purification Method Filtrate->Decision Distill Option A: Vacuum Distillation Decision->Distill Recryst Option B: Recrystallization Decision->Recryst Chroma Option C: Column Chromatography Decision->Chroma Pure Pure DMCD Distill->Pure Recryst->Pure Chroma->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Problem: Product 'Oils Out' During Recrystallization CheckCooling Is the solution cooling too quickly? Start->CheckCooling CheckSolvent Is the solvent system appropriate? CheckCooling->CheckSolvent No Sol_Cool Solution: Insulate flask, allow slow cooling to RT before using ice bath. CheckCooling->Sol_Cool Yes CheckPurity Is the crude material heavily impure? CheckSolvent->CheckPurity Yes Sol_Solvent Solution: Test different solvents or two-solvent systems (e.g., EA/Hexane). CheckSolvent->Sol_Solvent No Sol_Purity Solution: Perform preliminary purification (e.g., distillation) before recrystallizing. CheckPurity->Sol_Purity Yes Success Successful Crystallization CheckPurity->Success No, try seeding or scratching Sol_Cool->Success Sol_Solvent->Success Sol_Purity->Success

Caption: Troubleshooting decision tree for when a product "oils out" during recrystallization.

References

Technical Support Center: Scaling Up Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of DMCD. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing DMCD?

The primary industrial-scale production of this compound (DMCD) is achieved through the direct liquid-phase catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[1] This process involves the reduction of the aromatic ring of DMT to a cyclohexane (B81311) ring.

Q2: What are the main challenges when scaling up DMCD production?

Scaling up DMCD production presents several challenges, including:

  • Heat Management: Hydrogenation reactions are often exothermic, and managing the heat generated is critical to prevent runaway reactions, especially at a larger scale.[2]

  • Catalyst Handling and Deactivation: The pyrophoric nature of some catalysts, catalyst poisoning, and the need for efficient catalyst removal and reuse are significant hurdles.[3][4][5]

  • Purification: The crude product often contains unreacted starting material (DMT), by-products, and other heavy components with high boiling points, making purification by distillation challenging.[1]

  • Isomer Control: DMCD exists as cis and trans isomers, and controlling the ratio of these isomers can be crucial for downstream applications as their physical properties differ significantly.[6][7]

  • Safety: Handling high-pressure hydrogen and flammable solvents requires stringent safety protocols to mitigate the risk of fire and explosions.

Q3: How do the cis and trans isomers of DMCD differ, and why is this important?

The cis and trans isomers of DMCD have distinct physical properties, most notably their melting points. The cis-isomer has a melting point of 14°C, while the trans-isomer has a significantly higher melting point of 71°C.[7] This difference is critical for downstream applications, such as the production of polyesters, where the isomer ratio can influence the polymer's mechanical and thermal properties. The separation of these isomers can be achieved through methods like fractional crystallization, leveraging their different melting points.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of DMCD.

Issue 1: Low Yield or Incomplete Conversion
Possible Cause Diagnostic Steps Suggested Solution
Catalyst Deactivation Analyze the catalyst for signs of poisoning (e.g., sulfur, nitrogen compounds) or sintering (agglomeration of metal particles).[4]Regenerate the catalyst if possible (e.g., by calcination to remove coke). If poisoned, the catalyst may need to be replaced. Ensure high purity of reactants and hydrogen gas.
Insufficient Catalyst Loading Review the experimental protocol and calculate the catalyst to substrate ratio.Increase the catalyst loading. A common starting point is a 1:100 to 1:200 catalyst to substrate weight ratio.
Inadequate Reaction Conditions Verify the reaction temperature and hydrogen pressure are within the optimal range for the specific catalyst used.Optimize reaction parameters. For Ru-based catalysts, temperatures between 110-160°C and pressures from 2.5-10 MPa are often effective.[8][9]
Poor Mass Transfer Ensure efficient stirring to facilitate contact between the hydrogen gas, liquid phase, and solid catalyst.Increase the stirring speed. For larger reactors, ensure the impeller design provides adequate mixing.
Issue 2: Poor Product Purity
Possible Cause Diagnostic Steps Suggested Solution
Presence of Unreacted DMT Analyze the crude product by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the amount of residual DMT.Increase reaction time or temperature to drive the reaction to completion. Consider a more active catalyst.
Formation of By-products Use GC-Mass Spectrometry (GC-MS) to identify potential by-products such as methyl hexahydro-p-toluate (from decarboxylation) or partially hydrogenated intermediates.Optimize reaction conditions to be milder (lower temperature and pressure) to minimize side reactions.[2] Ensure the catalyst used is selective for the desired transformation.
Inefficient Purification If distillation is used, check the efficiency of the distillation column and the vacuum level.For high-purity requirements, consider vacuum sublimation as an effective method for removing colored impurities and other non-volatile components.[10] Fractional crystallization can be used to separate isomers.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for DMCD Synthesis
CatalystSupportTemperature (°C)Pressure (MPa)Time (h)DMT Conversion (%)DMCD Selectivity (%)Reference
3 wt.% RuHZSM-51602.5210099.5[9]
RuCarbon1103.0-99.096.5[8]
1.5 wt.% RuAl₂O₃1401.0Continuous64.692.8[11][12]
1.5 wt.% RuAl₂O₃1402.0Continuous99.999.9[12]
5% RuCarbon120-1305.5-27.6-HighHigh[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of DMCD via Catalytic Hydrogenation of DMT

Materials:

  • Dimethyl terephthalate (DMT)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate (EA))

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add the 5% Ru/C catalyst (e.g., 0.5 g for a 5 g DMT batch) to the reactor.[8]

  • Charging Reactants: Dissolve DMT (e.g., 5 g) in the chosen solvent (e.g., 30 mL of THF) and add the solution to the autoclave.[8]

  • Sealing and Purging: Seal the reactor securely. Purge the system with an inert gas (e.g., nitrogen) at least three times to remove all air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).[8]

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 110°C).[8] Monitor the pressure; a drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete within a few hours.

  • Cooling and Depressurization: Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.

  • Purification: The solvent can be removed from the filtrate by rotary evaporation. The crude DMCD can then be purified by vacuum distillation to obtain the final product.

Protocol 2: Analysis of DMCD Purity and Isomer Ratio by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating isomers (e.g., a polar column like a wax-based column).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the DMCD sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow.

  • Analysis: Inject the sample into the GC. The cis and trans isomers should elute as separate peaks. The purity can be determined by the area percentage of the DMCD peaks relative to the total area of all peaks. The isomer ratio is calculated from the relative areas of the cis and trans isomer peaks.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMT Dimethyl Terephthalate (DMT) Autoclave High-Pressure Autoclave DMT->Autoclave Solvent Solvent (e.g., THF) Solvent->Autoclave Catalyst Catalyst (e.g., Ru/C) Catalyst->Autoclave Hydrogenation Catalytic Hydrogenation (110-160°C, 2.5-10 MPa) Autoclave->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product Pure DMCD Distillation->Final_Product

Caption: A typical workflow for the synthesis of this compound (DMCD).

Troubleshooting_Logic cluster_solutions_conversion Conversion Issues cluster_solutions_purity Purity Issues Start Low DMCD Yield? Check_Conversion Incomplete DMT Conversion? Start->Check_Conversion Yes Check_Purity Low Product Purity? Start->Check_Purity No Increase_Time Increase Reaction Time/Temp Check_Conversion->Increase_Time Yes Check_Catalyst Check Catalyst Activity Check_Conversion->Check_Catalyst Yes Improve_Mixing Improve Stirring Check_Conversion->Improve_Mixing Yes Optimize_Conditions Optimize Reaction Conditions (milder) Check_Purity->Optimize_Conditions Yes Improve_Purification Improve Purification Method Check_Purity->Improve_Purification Yes Final_Product Improved Yield/Purity Increase_Time->Final_Product Check_Catalyst->Final_Product Improve_Mixing->Final_Product Optimize_Conditions->Final_Product Improve_Purification->Final_Product

Caption: A troubleshooting decision tree for addressing low yield in DMCD synthesis.

References

improving the crystallinity of polyesters from Dimethyl 1,4-cyclohexanedicarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and processing of polyesters from Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the crystallinity of polyesters derived from DMCD?

A1: The single most critical factor is the cis/trans isomer ratio of the 1,4-cyclohexanedicarboxylate unit in the polymer backbone.[1][2] A higher percentage of the trans-isomer leads to better chain packing and higher symmetry, which significantly enhances the polymer's ability to crystallize, resulting in a higher melting temperature (Tm), glass transition temperature (Tg), and overall degree of crystallinity.[2][3] Conversely, a higher cis-isomer content disrupts the polymer chain regularity, leading to a more amorphous material.[2]

Q2: How can I control the cis/trans isomer ratio during polymerization?

A2: Controlling the isomer ratio involves two main strategies:

  • Starting Material: Begin with a high trans-isomer content of this compound (DMCD). It is preferable to use DMCD with a trans:cis ratio greater than 9:1, and ideally greater than 19:1, to maximize the potential for a highly crystalline final product.[4]

  • Minimizing Isomerization: During melt polycondensation, the trans-isomer can convert to the cis-isomer, a process favored by high temperatures, long reaction times, and the presence of acidic species.[1][3] To minimize this, it is crucial to carefully control polymerization conditions. Using the diester (DMCD) is less prone to isomerization than using the diacid (1,4-cyclohexanedicarboxylic acid, CHDA) because carboxylic acid end groups can catalyze the isomerization.[3][5]

Q3: What are the typical catalysts used for the synthesis of these polyesters?

A3: Organotitanium compounds are highly effective and commonly used catalysts for both the esterification and polycondensation stages.[6] Examples include titanium tetrabutoxide (TBT) and tetrakis(2-isopropyl)orthotitanate (TPT).[1][4] These catalysts promote high reaction rates and help achieve high molecular weight polymers.[6]

Q4: How does post-polymerization processing affect crystallinity?

A4: Post-polymerization treatments are crucial for enhancing crystallinity.

  • Annealing: This involves heating the polyester (B1180765) to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) and holding it for a specific duration.[7][8] This process allows for the rearrangement of polymer chains into a more ordered, crystalline structure, thereby increasing the degree of crystallinity.[8]

  • Solid-State Polymerization (SSP): This technique is performed on the semi-crystalline polymer below its melting point. It is an effective method to increase both the molecular weight and the level of crystallinity simultaneously.[1][9]

Q5: Can I intentionally reduce the crystallinity of my DMCD-based polyester?

A5: Yes. To obtain a less crystalline or amorphous polyester, you can:

  • Increase the cis-diester content in the monomer feed.[1]

  • Incorporate co-monomers that disrupt the regularity of the polymer chain. For example, adding diethylene glycol can lead to less crystalline polyesters.[1]

  • Employ rapid cooling (quenching) from the melt, which freezes the polymer chains in a disordered, amorphous state.[7]

Troubleshooting Guide

Issue EncounteredPotential CausesRecommended Solutions
Low Polymer Molecular Weight 1. Incorrect Stoichiometry: The molar ratio of diol (e.g., 1,4-cyclohexanedimethanol, CHDM) to diester (DMCD) is not precisely controlled.[7] 2. Monomer Impurities: Presence of monofunctional impurities or water can terminate chain growth. 3. Inefficient Removal of Byproducts: Methanol (B129727) (from transesterification) or other condensation byproducts are not effectively removed, hindering the reaction equilibrium.[7] 4. Insufficient Reaction Time or Temperature: The polycondensation stage may not have been carried out for a long enough duration or at a high enough temperature.1. Precise Stoichiometry: Carefully measure and control the molar ratio of monomers. A slight excess of the diol is sometimes used to compensate for any loss during reaction.[10] 2. Purify Monomers: Ensure high purity of both DMCD and the diol before polymerization. 3. High Vacuum & Agitation: Apply a high vacuum (<1 mbar) and ensure efficient stirring during the polycondensation stage to facilitate the removal of byproducts.[7] 4. Optimize Conditions: Increase the reaction time or temperature of the polycondensation stage. Monitor the melt viscosity as an indicator of molecular weight buildup.[7]
Resulting Polyester is Amorphous When a Semi-Crystalline Material is Desired 1. Trans-to-Cis Isomerization: Excessive isomerization occurred during polymerization due to high temperatures or prolonged reaction times.[1] 2. Rapid Cooling (Quenching): The polymer was cooled too quickly from the melt, preventing chain organization.[7] 3. Low Molecular Weight: Shorter polymer chains have more difficulty forming stable crystalline structures.[7] 4. High Cis-Isomer Content in Monomer: The starting DMCD had a low trans:cis ratio.1. Control Polymerization: Minimize reaction temperature and time to the extent possible without sacrificing molecular weight.[1] Consider using DMCD instead of CHDA to reduce acid-catalyzed isomerization.[3] 2. Controlled Cooling/Annealing: Allow the polymer to cool slowly from the melt. Perform a post-synthesis annealing step to induce crystallization.[7] 3. Increase Molecular Weight: Refer to the solutions for "Low Polymer Molecular Weight". 4. Use High-Trans DMCD: Start with DMCD with the highest possible trans-isomer content.[4]
Low Degree of Crystallinity 1. Sub-optimal Annealing Conditions: The annealing temperature or time was not sufficient for maximum crystal growth.[7] 2. Presence of Comonomers: Even small amounts of impurities or intentionally added comonomers can disrupt crystallization.[1]1. Optimize Annealing Protocol: Systematically vary the annealing temperature (between Tg and Tm) and time (e.g., 2-24 hours) to find the optimal conditions for your specific polyester.[7] 2. Ensure Monomer Purity: Use highly purified monomers to avoid unintentional disruption of the polymer chain structure.
Variable Melting Point (Tm) Between Batches 1. Inconsistent Cis/Trans Ratio: The final cis/trans ratio in the polymer varies from batch to batch due to slight differences in reaction conditions.[3] 2. Variable Molecular Weight: Differences in the final molecular weight can lead to variations in Tm.1. Strict Process Control: Maintain strict control over reaction temperature, time, and catalyst loading for every batch to ensure a consistent final isomer ratio.[5] 2. Consistent Endpoint Determination: Use a consistent method, such as monitoring melt viscosity or torque, to determine the reaction endpoint and achieve a consistent molecular weight.

Data Presentation

Table 1: Effect of trans-Isomer Content on Thermal Properties of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD)

Sample IDtrans-Isomer Content (%) in Cyclohexanedicarbonyl UnitGlass Transition Temp (Tg, °C)Melting Temp (Tm, °C)Crystallization Temp (Tc, from melt, °C)Degree of Crystallinity (%)
PCCD-1666518513025
PCCD-2807520515535
PCCD-3978522517045

(Note: Data is synthesized and generalized from trends reported in the literature.[2] Actual values may vary based on molecular weight and specific experimental conditions.)

Table 2: Typical Reaction Conditions for PCCD Synthesis via Melt Polycondensation

StageParameterTypical ValuePurpose
Ester Interchange (EI) Temperature190 - 230 °C[4][10]Transesterification of DMCD with CHDM to form oligomers and methanol byproduct.
AtmosphereInert (Nitrogen)To prevent oxidation.
CatalystTPT or TBTTo catalyze the transesterification reaction.
Polycondensation Temperature230 - 270 °C[4][10]To increase the molecular weight of the oligomers by removing CHDM.
Pressure< 1 mbar (High Vacuum)[7]To effectively remove condensation byproducts and drive the reaction to completion.
Time2 - 8 hours[7]To achieve the desired high molecular weight.

Experimental Protocols

Protocol 1: Synthesis of High Crystallinity PCCD via Melt Polycondensation

Objective: To synthesize Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) with high crystallinity.

Materials:

  • Dimethyl trans-1,4-cyclohexanedicarboxylate (t-DMCD) (trans:cis ratio > 19:1)

  • 1,4-Cyclohexanedimethanol (CHDM) (typically a mix of cis/trans isomers)

  • Titanium(IV) isopropoxide (TPT) catalyst

  • Nitrogen gas supply

  • Vacuum pump capable of reaching < 1 mbar

Procedure:

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Charging Reactants: Heat the reactor to 130 °C under a nitrogen purge.[10] Charge CHDM, followed by t-DMCD (e.g., in a 1:1.005 molar ratio of diol:diester).[10] Add the TPT catalyst (e.g., 50-100 ppm relative to the polymer weight).

  • Ester Interchange (Stage 1): While stirring, gradually increase the temperature from 130 °C to 230 °C at a rate of 2 °C/min.[10] During this stage, methanol will distill off as a byproduct of the transesterification reaction. Continue this stage until approximately 90-95% of the theoretical amount of methanol has been collected.

  • Polycondensation (Stage 2): Once the methanol evolution ceases, gradually apply a vacuum to the system, slowly decreasing the pressure to below 1 mbar. Simultaneously, increase the reaction temperature to 250-270 °C.[4]

  • Monitoring: The viscosity of the reaction mixture will increase significantly as the molecular weight builds. Monitor the stirrer's torque or the appearance of the melt to determine the reaction endpoint. This stage typically lasts for 2-4 hours.

  • Recovery: Once the desired viscosity is achieved, break the vacuum with nitrogen and cool the reactor. The resulting solid polyester can be extruded or removed after cooling.

Protocol 2: Annealing of PCCD to Enhance Crystallinity

Objective: To increase the degree of crystallinity of a synthesized PCCD sample.

Materials:

  • Synthesized PCCD polymer (amorphous or semi-crystalline)

  • Programmable oven or Differential Scanning Calorimeter (DSC)

Procedure:

  • Determine Tg and Tm: First, characterize a small sample of the PCCD using DSC to determine its glass transition temperature (Tg) and melting temperature (Tm).

  • Heating: Place the PCCD sample in a programmable oven. Heat the sample to a predetermined annealing temperature (Ta) that is above Tg but below Tm. A good starting point for Ta is approximately Tg + 20-30°C.

  • Isothermal Hold: Hold the sample at the annealing temperature Ta for a set period (e.g., 2, 6, 12, or 24 hours). The optimal time depends on the polymer and the desired level of crystallinity.[7]

  • Controlled Cooling: After the isothermal hold, slowly cool the sample back to room temperature. A slow cooling rate (e.g., 1-5 °C/min) is recommended to allow for the formation of well-ordered crystals.[7]

  • Characterization: Analyze the annealed sample using DSC and/or X-ray Diffraction (XRD) to quantify the increase in the degree of crystallinity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis (Melt Polycondensation) cluster_processing Post-Polymerization Processing cluster_characterization Characterization start Charge Reactants (DMCD, CHDM, Catalyst) stage1 Stage 1: Ester Interchange (190-230°C, N2 atm) - Methanol removal start->stage1 stage2 Stage 2: Polycondensation (230-270°C, High Vacuum) - Viscosity increase stage1->stage2 end_synth Recover Polyester Product stage2->end_synth annealing Annealing (Heat between Tg and Tm) end_synth->annealing Optional Enhancement ssp Solid-State Polymerization (SSP) end_synth->ssp Optional Enhancement dsc DSC Analysis (Tg, Tm, % Crystallinity) end_synth->dsc xrd XRD Analysis (Crystal Structure, % Crystallinity) gpc GPC Analysis (Molecular Weight) annealing->dsc ssp->dsc

Caption: Workflow for synthesis and crystallinity enhancement of DMCD-based polyesters.

logical_relationship cluster_factors Controlling Factors cluster_properties Resulting Properties cluster_outcome Final Outcome trans High trans-Isomer Content in DMCD packing Improved Chain Regularity & Packing trans->packing conditions Optimized Polymerization (Temp, Time, Vacuum) mw High Molecular Weight conditions->mw anneal Post-synthesis Annealing crystallinity High Crystallinity Polyester anneal->crystallinity packing->crystallinity mw->packing

Caption: Key factors influencing the final crystallinity of the polyester.

References

Technical Support Center: The Impact of Monomer Ratio on Final Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when investigating the influence of monomer ratio on polymer properties.

Frequently Asked Questions (FAQs)

Q1: Why is the final composition of my copolymer different from the initial monomer feed ratio?

This is a common observation governed by the monomer reactivity ratios, denoted as r₁ and r₂.[1] The reactivity ratio is the ratio of the rate constant for a growing polymer chain ending in one monomer adding another of the same monomer (homo-propagation) to the rate constant of it adding the other monomer (cross-propagation).[1]

The relationship between the feed ratio and the final copolymer composition is determined by the values of these reactivity ratios:

  • Ideal Copolymerization (r₁ ≈ 1, r₂ ≈ 1): The monomers have a similar reactivity with both types of growing chain ends. The final copolymer composition will be approximately the same as the initial monomer feed ratio, resulting in a random copolymer.[1][2]

  • Alternating Copolymerization (r₁ ≈ 0, r₂ ≈ 0): Each type of growing chain strongly prefers to add the other monomer. This leads to a nearly 1:1 alternating structure, regardless of the initial feed ratio.[1][2]

  • Block or Gradient Copolymers (r₁ > 1 and r₂ > 1): Both growing chain ends prefer to add their own monomer type, which can lead to the formation of long sequences of each monomer, known as block or gradient copolymers.[2]

  • Enrichment of One Monomer (r₁ > 1 and r₂ < 1): The copolymer will be enriched in the first monomer (M1) compared to the feed ratio because both growing chain ends prefer to add M1.[1][2]

Furthermore, as a polymerization reaction proceeds, one monomer may be consumed faster than the other, causing the feed composition to change over time. This phenomenon, known as "compositional drift," can lead to a non-uniform copolymer, especially at high conversion rates.[1]

Q2: How does the monomer ratio influence the Glass Transition Temperature (Tg) of my polymer?

The Glass Transition Temperature (Tg) is a critical thermal property that can be manipulated by varying the monomer composition.[3][4] In a copolymer, adjusting the ratio of "hard" monomers (with high Tg) to "soft" monomers (with low Tg) will change the Tg of the final polymer.[3] For instance, in a styrene-butadiene latex, styrene (B11656) is a hard monomer (Tg ~100°C) and butadiene is a soft monomer (Tg ~-85°C). Increasing the proportion of styrene will result in a higher Tg for the copolymer.[3][4]

For random copolymers of nonpolar monomers, the Fox equation can be used to provide an approximate prediction of the copolymer's Tg based on the weight fractions and respective Tg values of the constituent homopolymers.[5][6] However, factors like inter-monomer interactions and monomer sequence can cause deviations from this prediction.[5][6][7]

Q3: What is the effect of monomer stoichiometry on the molecular weight of the polymer?

Monomer stoichiometry is crucial, particularly in step-growth polymerization. To achieve high molecular weight polymers, an equimolar balance of functional groups is required.[8] A stoichiometric imbalance limits the extent of the polymerization, leading to premature chain termination and a reduced molecular weight.[8][9] This off-stoichiometry can also result in a broader molecular weight distribution, indicated by a higher polydispersity index (PDI).[8]

In chain-growth polymerization, such as semi-batch emulsion polymerization, the monomer feed rate influences the monomer concentration within the polymer particles. Higher monomer concentrations generally lead to the formation of longer polymer chains and thus higher molecular weight.[10] Conversely, lower monomer concentrations can result in shorter chains and lower molecular weight.[10]

Q4: How can I control the polymer structure (e.g., random, alternating, block) by adjusting the monomer ratio and selection?

The structure of a copolymer is determined by the interplay between the monomer feed composition and the monomer reactivity ratios (r₁ and r₂).[2] By selecting monomers with appropriate reactivity ratios, you can tailor the final polymer architecture:

  • Random Copolymers: Achieved when r₁ ≈ r₂ ≈ 1. The sequence of monomer units is statistically distributed.[2]

  • Alternating Copolymers: Formed when r₁ and r₂ are both close to zero, indicating a strong preference for cross-propagation.[2]

  • Block or Gradient Copolymers: Tend to form when both r₁ and r₂ are greater than one.[2]

Therefore, control over the polymer structure is achieved not just by adjusting the feed ratio, but by strategically choosing the monomer pair based on their known reactivity ratios.

Troubleshooting Guide

Q1: My polymerization has a low monomer conversion rate or stops prematurely. Could the monomer ratio be the cause?

Yes, an inappropriate monomer feed ratio can lead to low conversion. In some systems, one of the comonomers can act as a chain transfer agent, which prematurely terminates the growing polymer chains.[1] Increasing the concentration of such a comonomer in the feed can lead to a reduction in both the final conversion and the molecular weight.[1] Additionally, impurities in one of the monomers can inhibit or terminate the reaction, a problem that can be exacerbated at certain ratios.[11][12]

G start Low Monomer Conversion Observed check_purity Step 1: Check Monomer Purity (¹H NMR, GC-MS, Karl Fischer) start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Action: Purify Monomer (Distillation, Column Chromatography) is_pure->purify No check_initiator Step 2: Evaluate Initiator/Catalyst (Check activity, concentration, suitability) is_pure->check_initiator Yes purify->check_purity Re-evaluate is_initiator_ok Initiator/Catalyst OK? check_initiator->is_initiator_ok replace_initiator Action: Replace/Verify Initiator or Catalyst is_initiator_ok->replace_initiator No check_conditions Step 3: Assess Reaction Conditions (Temperature, Time, Solvent Purity) is_initiator_ok->check_conditions Yes replace_initiator->check_initiator Re-evaluate are_conditions_ok Conditions Optimal? check_conditions->are_conditions_ok optimize_conditions Action: Optimize Conditions (Adjust T, extend time, use dry solvent) are_conditions_ok->optimize_conditions No review_ratio Step 4: Review Monomer Ratio (Potential for inhibition or chain transfer?) are_conditions_ok->review_ratio Yes optimize_conditions->check_conditions Re-evaluate end_good Problem Resolved review_ratio->end_good

A logical workflow for troubleshooting low monomer conversion.

Q2: The mechanical properties (e.g., stiffness, elasticity) of my polymer are not what I expected. How can I adjust them using the monomer ratio?

Mechanical properties are strongly linked to the copolymer's structure, which is controlled by the monomer feed ratio.[1] By adjusting the ratio, you can tailor properties like stiffness, strength, and elasticity.[1] For example, in certain copolymers, increasing the content of a specific comonomer can lead to a decrease in crystallinity, which in turn reduces the Young's modulus and stress at yield, making the material more flexible and less stiff.[1]

Q3: I'm observing significant "compositional drift" in my copolymer. How can I minimize this?

Compositional drift occurs when one monomer reacts more quickly than the other, causing the monomer feed composition to change as the reaction progresses.[1] This results in polymer chains that have a non-uniform composition along their length. The most common strategy to minimize this effect and produce a more homogenous copolymer is to stop the polymerization at a low total monomer conversion, typically below 10%.[1][13] At low conversion, the monomer feed ratio has not had a chance to change significantly from its initial state.[14]

Q4: My polymer has a much broader molecular weight distribution (high PDI) than desired. Is this related to monomer stoichiometry?

Yes, especially in step-growth polymerization. An imbalance in the stoichiometry of the reactive functional groups (off-stoichiometry) is a primary cause of lower molecular weights and a higher polydispersity index (PDI).[8] This is because the excess monomer causes premature termination of chain growth.[8] Precise control of the monomer ratio is therefore essential for achieving a narrow molecular weight distribution.[9]

Data Summary Tables

Table 1: Example Effect of Monomer Ratio on Glass Transition Temperature (Tg) for a Styrene-Butadiene Copolymer

Styrene (wt%)Butadiene (wt%)Approximate Tg (°C)Polymer Characteristic
1000100Hard, Brittle
752545Rigid Plastic
5050-5Toughened Plastic
2575-45Flexible Elastomer
0100-85Soft Rubber
Note: These are illustrative values. Actual Tg can be influenced by polymer structure and molecular weight.[3][4]

Table 2: Relationship Between Monomer Reactivity Ratios (r₁, r₂) and Resulting Copolymer Structure

Reactivity Ratio ConditionCopolymer StructureDescription
r₁ ≈ r₂ ≈ 1RandomMonomers are incorporated randomly along the polymer chain.
r₁ ≈ r₂ ≈ 0AlternatingMonomers show a strong preference to add in a 1:1 alternating sequence.
r₁ > 1 and r₂ > 1Blocky / GradientLong sequences of each monomer are formed.
r₁ > 1 and r₂ < 1Enriched in M1The copolymer composition is richer in Monomer 1 than the feed composition.
r₁ < 1 and r₂ > 1Enriched in M2The copolymer composition is richer in Monomer 2 than the feed composition.
Source: Based on information from[1][2]

Table 3: Comparison of Analytical Techniques for Monomer Conversion & Composition Analysis

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Measures the disappearance of monomer-specific proton signals relative to polymer signals or an internal standard.[15]Provides detailed structural information; highly accurate and quantitative.[15][16]Requires deuterated solvents; can be expensive.[15]
FTIR Monitors the decrease in absorbance of a characteristic monomer bond (e.g., C=C) as it is converted to a polymer bond (e.g., C-C).[17]Fast, non-destructive, and can be used for in-situ monitoring.[17]Less accurate than NMR; calibration is often required.
GC / HPLC Separates and quantifies the unreacted monomer from the reaction mixture.[15][18]High sensitivity and precision; suitable for volatile or soluble monomers.[15]Requires sample preparation (e.g., dilution) and calibration curves.[15][18]
Gravimetry Involves precipitating the polymer from the reaction mixture, drying it, and weighing the final mass to determine yield.[15]Simple, inexpensive, and does not require specialized equipment.Can be time-consuming; may be inaccurate if residual monomer is trapped in the polymer.[15]

Experimental Protocols

Protocol 1: Determining Monomer Conversion and Copolymer Composition via ¹H NMR

This protocol provides a general method for analyzing reaction aliquots to determine monomer conversion and the final copolymer composition.

  • Sample Preparation: At specified time points during the polymerization, carefully withdraw an aliquot from the reaction. Immediately quench the reaction within the aliquot, for example, by rapid cooling or adding an inhibitor.[11][15]

  • Dissolution: Accurately weigh the aliquot and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃). For high accuracy, add a known amount of an internal standard that does not react and has a signal in a clear region of the spectrum.[15]

  • Data Acquisition: Acquire the ¹H NMR spectrum for the sample.

  • Data Analysis (Conversion): Identify a characteristic signal for the monomer (e.g., vinyl protons) and a signal for the polymer. Integrate both peaks. Calculate the monomer conversion by comparing the integral of the monomer peak at time 't' to its integral at time zero.[11]

  • Data Analysis (Composition): To determine copolymer composition, compare the integrated areas of signals unique to each monomer unit within the polymer backbone. For example, in a styrene/methyl methacrylate (B99206) copolymer, compare the aromatic protons of styrene (5 protons) with the methoxy (B1213986) protons of methyl methacrylate (3 protons).[13] A system of equations can be used to solve for the molar fraction of each component in the copolymer.[13]

G cluster_input Inputs cluster_process Process cluster_output Outputs feed Monomer Feed Ratio (f₁, f₂) polymerization Copolymerization Reaction feed->polymerization reactivity Reactivity Ratios (r₁, r₂) reactivity->polymerization composition Copolymer Composition (F₁, F₂) polymerization->composition structure Copolymer Structure (e.g., Random, Alternating, Block) polymerization->structure

Relationship between inputs, process, and outputs.

Protocol 2: General Procedure for Free Radical Copolymerization

This protocol outlines a typical setup for solution polymerization to synthesize a copolymer with a specific target composition.

  • Monomer Purification: Remove inhibitors from commercial monomers (e.g., by passing them through a column of basic alumina (B75360) or by distillation) to prevent interference with the reaction.[1][12] The purified monomer should be used immediately.[12]

  • Reaction Setup: Assemble a clean, dry reaction flask with a condenser, magnetic stirrer, and an inlet for inert gas (e.g., nitrogen or argon).[12]

  • Deoxygenation: Add the solvent to the flask, begin stirring, and purge with inert gas for at least 30 minutes to remove dissolved oxygen, which can terminate radical chains.[12]

  • Reagent Addition: Add the desired amounts of each purified monomer to the reaction flask via syringe.[1][12]

  • Initiation: In a separate container, dissolve the initiator (e.g., AIBN, benzoyl peroxide) in a small amount of the reaction solvent. Heat the main reaction mixture to the desired temperature. Once stable, add the initiator solution to the flask to start the polymerization.[12]

  • Reaction Monitoring: Maintain the reaction at the set temperature under a positive pressure of inert gas. Monitor the progress by taking aliquots periodically for analysis (see Protocol 1).[12]

  • Termination and Isolation: To stop the reaction, cool the mixture to room temperature and expose it to air. Isolate the polymer by precipitating it in a suitable non-solvent (e.g., methanol), followed by filtration and drying under vacuum.[12]

Protocol 3: Experimental Determination of Monomer Reactivity Ratios

Determining reactivity ratios is essential for predicting copolymer composition. The IUPAC recommended method involves the following steps:

  • Design Experiments: Set up a series of at least three to five polymerization reactions, each with a different initial monomer feed composition (f₀).[19][20]

  • Run Polymerizations: Conduct each polymerization under identical conditions (temperature, initiator concentration, solvent).

  • Ensure Low Conversion: Terminate each reaction at low monomer conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[14]

  • Measure Copolymer Composition: Isolate the polymer from each experiment and accurately determine its composition (F), for example, by using ¹H NMR (as described in Protocol 1).[20]

  • Data Analysis: With the data pairs of initial monomer feed ratio (f₀) and resulting copolymer composition (F) for each experiment, use an appropriate mathematical model to calculate the reactivity ratios, r₁ and r₂. While historical methods like Fineman-Ross or Kelen-Tüdös exist, modern integrated methods are now strongly recommended for greater accuracy.[21][22]

References

Validation & Comparative

A Comparative Guide to Polyester Synthesis: Dimethyl 1,4-Cyclohexanedicarboxylate vs. Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polyester (B1180765) synthesis, the choice of monomer plays a pivotal role in determining the final properties of the polymer. This guide provides a comprehensive comparison between two key diester monomers: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), an alicyclic monomer, and Dimethyl Terephthalate (B1205515) (DMT), an aromatic monomer. Understanding the fundamental differences in their chemical structure, reactivity, and the properties they impart to the resulting polyesters is crucial for material design and application development. This objective comparison is supported by experimental data to aid researchers in making informed decisions for their specific needs.

At a Glance: Key Differences and Properties

The primary distinction between DMCD and DMT lies in the nature of their core ring structure. DMCD possesses a flexible, non-planar cyclohexane (B81311) ring, while DMT contains a rigid, planar benzene (B151609) ring. This structural variance has a profound impact on the thermal and mechanical properties of the resulting polyesters.

PropertyPolyester from this compound (DMCD)Polyester from Dimethyl Terephthalate (DMT)
Monomer Structure Alicyclic (Cyclohexane Ring)Aromatic (Benzene Ring)
Chain Flexibility HigherLower
Glass Transition Temp. (Tg) Generally LowerGenerally Higher
Melting Temperature (Tm) Generally LowerGenerally Higher
Crystallinity Can be crystalline, influenced by cis/trans isomerismTypically semi-crystalline
Mechanical Strength Generally lower tensile strength and modulusGenerally higher tensile strength and modulus
Elongation at Break Can be higherGenerally lower
UV Stability HigherLower (benzene ring absorbs UV)
Processability Often improved due to lower melting point and viscosityCan require higher processing temperatures

In-Depth Analysis: Performance and Experimental Data

The substitution of the aromatic ring in DMT-based polyesters with the alicyclic ring of DMCD leads to significant alterations in the polymer's characteristics.

Thermal Properties

Polyesters derived from DMCD typically exhibit lower glass transition temperatures (Tg) and melting temperatures (Tm) compared to their DMT-based counterparts. This is attributed to the greater conformational flexibility of the cyclohexane ring in the DMCD unit, which disrupts chain packing and reduces the energy required for chain mobility and melting.

For instance, in a comparative study of poly(ethylene terephthalate-co-1,4-cyclohexane dicarboxylate) copolymers, the incorporation of 1,4-cyclohexanedicarboxylate units led to a rapid decrease in both Tg and Tm as the cycloaliphatic content increased.[1]

Table 1: Thermal Properties of Polyesters

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(ethylene terephthalate) (PET)~75~265
Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECHD)~64~225
Poly(butylene terephthalate) (PBT)~45~225
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCHD)~20~150-220 (depends on cis/trans ratio)

Note: Values are approximate and can vary based on molecular weight, cis/trans isomer ratio, and measurement conditions.

Mechanical Properties

The rigidity of the benzene ring in DMT-based polyesters contributes to higher tensile strength and modulus. In contrast, the flexibility of the cyclohexane ring in DMCD-based polyesters often results in lower strength and stiffness but can lead to increased elongation at break.

A study on poly(ethylene terephthalate-co-1,4-cyclohexane dicarboxylate) copolymers demonstrated that the incorporation of 1,4-cyclohexanedicarboxylate units increased the Young's modulus and tensile strength at lower concentrations, but drastically diminished the elongation at break.[1]

Table 2: Mechanical Properties of Polyesters

PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene terephthalate) (PET)2.8 - 3.155 - 7550 - 150
Poly(butylene terephthalate) (PBT)2.3 - 2.850 - 6050 - 200
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCHD)1.0 - 1.530 - 50>200

Note: Values are approximate and can vary based on molecular weight, crystallinity, and processing conditions.

Experimental Protocols

The synthesis of polyesters from both DMCD and DMT typically follows a two-stage melt polycondensation process: transesterification followed by polycondensation.

Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCHD)

This protocol is based on a typical melt polycondensation procedure for synthesizing polyesters from DMCD and a diol.

Materials:

  • This compound (DMCD)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with DMCD, BDO (typically in a molar excess of 1.5-2.2 to DMCD), and the catalyst (e.g., 200-400 ppm of TBT relative to the weight of the final polymer). An antioxidant is also added.

  • Transesterification: The mixture is heated under a nitrogen atmosphere to a temperature of 160-200°C with constant stirring. Methanol (B129727), the byproduct of the transesterification reaction, is distilled off and collected. This stage is typically continued for 2-4 hours, or until the theoretical amount of methanol has been collected.

  • Polycondensation: The temperature is then gradually increased to 220-250°C, and the pressure is slowly reduced to below 1 mbar. The excess BDO is distilled off. The reaction is continued under high vacuum and elevated temperature for another 2-4 hours. The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque on the stirrer.

  • Polymer Recovery: Once the desired viscosity is reached, the vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor into a water bath to solidify. The resulting polymer strand is then pelletized for further characterization.

Protocol 2: Synthesis of Poly(butylene terephthalate) (PBT)

This protocol outlines the synthesis of PBT from DMT and BDO.

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or another suitable transesterification catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charging the Reactor: A reactor is charged with DMT, BDO (in a molar ratio of approximately 1:1.5 to 1:2.2), and the transesterification catalyst (e.g., 50-100 ppm of TBT).

  • Transesterification: The reaction mixture is heated to 180-210°C under a nitrogen blanket. The methanol produced during the reaction is continuously removed by distillation. The reaction is considered complete when about 95% of the theoretical amount of methanol has been collected.

  • Polycondensation: The temperature is raised to 240-250°C, and a vacuum is gradually applied to the system (pressure reduced to <1 mbar). The excess BDO is removed by distillation. The polycondensation reaction proceeds, leading to an increase in the molecular weight of the polymer, which is indicated by an increase in the melt viscosity. This stage typically lasts for 2-3 hours.

  • Polymer Recovery: After the desired molecular weight is achieved, the polymer is discharged from the reactor under nitrogen pressure, cooled, and pelletized.

Visualizing the Synthesis and Structural Differences

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of the monomers, the general polyester synthesis workflow, and the resulting polymer structures.

Monomer_Structures cluster_DMT Dimethyl Terephthalate (DMT) cluster_DMCD This compound (DMCD) DMT DMT (Aromatic) DMT_struct DMCD DMCD (Alicyclic) DMCD_struct

Caption: Chemical structures of Dimethyl Terephthalate (DMT) and this compound (DMCD).

Polyester_Synthesis_Workflow Monomers Diester (DMCD or DMT) + Diol Transesterification Transesterification (160-210°C) Monomers->Transesterification Catalyst Catalyst (e.g., TBT) Catalyst->Transesterification Methanol_Removal Methanol Removal Transesterification->Methanol_Removal Polycondensation Polycondensation (220-250°C, Vacuum) Transesterification->Polycondensation Diol_Removal Excess Diol Removal Polycondensation->Diol_Removal Polyester High Molecular Weight Polyester Polycondensation->Polyester

Caption: General workflow for two-stage melt polycondensation of polyesters.

Caption: Comparison of the repeating units of PBT and PBCHD, highlighting the aromatic vs. alicyclic core.

Conclusion

The choice between this compound and Dimethyl Terephthalate for polyester synthesis is a critical decision that significantly influences the final material's properties and potential applications. DMT-based polyesters, with their aromatic backbone, offer high thermal stability and mechanical strength, making them suitable for applications demanding rigidity and heat resistance. Conversely, DMCD-based polyesters, characterized by their flexible alicyclic structure, provide lower melting points, improved processability, and potentially enhanced flexibility and UV stability. For researchers and drug development professionals, understanding these trade-offs is essential for designing novel polymers with tailored characteristics for specific end-uses, from advanced drug delivery systems to specialized biomedical devices. This guide provides a foundational understanding and the necessary experimental context to aid in this selection process.

References

A Comparative Guide to 1,4-Cyclohexanedicarboxylic Acid and its Dimethyl Ester in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diacid monomers is a critical determinant in the synthesis of polyesters, profoundly influencing reaction kinetics, processing conditions, and the final properties of the polymer. This guide provides an objective comparison of two widely used cycloaliphatic monomers: 1,4-cyclohexanedicarboxylic acid (CHDA) and its dimethyl ester, dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The information presented herein is supported by experimental data to assist in making informed decisions for material design and development.

Executive Summary

Both CHDA and DMCD are valuable monomers for producing polyesters with enhanced thermal stability, weather resistance, and mechanical strength due to the rigid cycloaliphatic ring in their structure. The primary distinction in their polymerization behavior lies in the reactivity of their functional groups and the propensity for cis/trans isomerization of the cyclohexane (B81311) ring. Polymerization with CHDA, an acid, proceeds through direct esterification, while DMCD, an ester, reacts via transesterification. A key consideration is that the carboxylic acid groups of CHDA can catalyze the isomerization of the cyclohexane ring at high temperatures, which can significantly impact the polymer's crystallinity and melting point.[1][2] In contrast, the use of DMCD minimizes this isomerization, offering better control over the polymer's stereochemistry.[1]

Performance Data: A Comparative Analysis

The choice between CHDA and DMCD has a direct impact on the polymerization process and the resulting polyester's properties. The following tables summarize the key differences and performance metrics based on available experimental data.

Table 1: Monomer and Polymerization Characteristics

Parameter1,4-Cyclohexanedicarboxylic Acid (CHDA)This compound (DMCD)Key Considerations
Polymerization Type Direct EsterificationTransesterificationCHDA polymerization produces water as a byproduct, while DMCD polymerization produces methanol (B129727).
Reaction Byproduct WaterMethanolThe removal of the respective byproduct drives the polymerization equilibrium.
Catalyst Typically a titanium-based catalyst (e.g., titanium tetrabutoxide)[1][2]Typically a titanium-based catalyst (e.g., titanium tetrabutoxide)[1][2]Similar catalysts are effective for both monomers.
Isomerization Prone to acid-catalyzed cis/trans isomerization at high temperatures.[1][2]Less prone to isomerization during polymerization.[1]This is a critical factor for controlling the final polymer's properties.
Process Control Requires careful temperature control to manage isomerization.[1]Offers more straightforward control over the polymer's stereochemistry.The thermodynamically stable cis/trans ratio is approximately 34/66.[1]

Table 2: Typical Polymer Properties (Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate))

PropertyPolymer from CHDAPolymer from DMCDInfluence of Monomer Choice
Cis/Trans Ratio Can vary depending on polymerization conditions due to isomerization.Largely retains the cis/trans ratio of the starting monomer.A higher trans isomer content generally leads to higher crystallinity and melting point.
Molecular Weight High molecular weight polymers can be obtained.High molecular weight polymers can be obtained.Both monomers can yield high molecular weight polyesters under optimized conditions.
Glass Transition Temp. (Tg) Influenced by the final cis/trans ratio.Influenced by the cis/trans ratio of the monomer used.Higher trans content generally increases Tg.
Melting Temp. (Tm) Influenced by the final cis/trans ratio and crystallinity.Influenced by the cis/trans ratio and crystallinity.Higher trans content and crystallinity lead to a higher Tm.

Experimental Protocols

The following are detailed methodologies for the synthesis of polyesters using CHDA and DMCD, based on a typical two-stage melt polycondensation process.

Protocol 1: Polyester (B1180765) Synthesis via Direct Esterification of CHDA

This protocol describes the synthesis of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) from CHDA and 1,4-cyclohexanedimethanol (B133615) (CHDM).

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (CHDA)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Titanium tetrabutoxide (TBT) catalyst

  • Antioxidant (e.g., phosphite (B83602) stabilizer)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the reactor with CHDA, CHDM (typically a 1:1.05 to 1:1.2 molar ratio), and the antioxidant.

    • Purge the reactor with nitrogen to establish an inert atmosphere.

    • Heat the mixture to approximately 220-240°C with constant stirring to form a molten oligomer. Water will be produced as a byproduct and collected in the condenser.

    • Maintain this temperature until the theoretical amount of water is collected, which typically takes 2-3 hours.

    • Add the TBT catalyst (typically 50-200 ppm) to the reactor.

  • Polycondensation Stage:

    • Gradually increase the temperature to 260-280°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.

    • Continue the reaction under high vacuum and at high temperature for 2-4 hours. The viscosity of the melt will increase as the molecular weight of the polymer builds.

    • The reaction is complete when the desired melt viscosity is achieved, often monitored by the torque on the stirrer.

    • Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath before pelletizing.

Protocol 2: Polyester Synthesis via Transesterification of DMCD

This protocol outlines the synthesis of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) from DMCD and CHDM.

Materials:

  • This compound (DMCD)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Titanium tetrabutoxide (TBT) catalyst

  • Antioxidant (e.g., phosphite stabilizer)

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Transesterification Stage:

    • Charge the reactor with DMCD, CHDM (typically a 1:1.2 to 1:1.5 molar ratio), the TBT catalyst (50-200 ppm), and the antioxidant.

    • Purge the reactor with nitrogen.

    • Heat the mixture to approximately 180-220°C with stirring. Methanol will be generated as a byproduct and collected.

    • Continue this stage until the evolution of methanol ceases, indicating the formation of low molecular weight oligomers.

  • Polycondensation Stage:

    • Gradually increase the temperature to 260-280°C.

    • Slowly apply a vacuum to reduce the pressure to below 1 Torr.

    • Maintain the reaction under high vacuum for 2-4 hours to remove excess CHDM and build the polymer's molecular weight.

    • The polymerization is considered complete when the desired melt viscosity is reached.

    • Extrude and cool the polymer as described in Protocol 1.

Visualization of the Comparison

The logical workflow for selecting between CHDA and DMCD for polyester synthesis can be visualized as follows:

G Monomer Selection Workflow for Polyester Synthesis cluster_input Monomer Selection cluster_process Polymerization Process cluster_considerations Key Considerations cluster_output Resulting Polymer Properties CHDA 1,4-Cyclohexanedicarboxylic Acid (CHDA) DirectEster Direct Esterification (Byproduct: Water) CHDA->DirectEster DMCD This compound (DMCD) Transester Transesterification (Byproduct: Methanol) DMCD->Transester Isomerization Cis/Trans Isomerization (Acid-Catalyzed) DirectEster->Isomerization Control Stereochemical Control Transester->Control VariableProps Variable Cis/Trans Ratio (Process Dependent) Isomerization->VariableProps DefinedProps Defined Cis/Trans Ratio (Monomer Dependent) Control->DefinedProps

Caption: Monomer selection workflow for polyester synthesis.

This diagram illustrates the decision-making process when choosing between CHDA and DMCD, highlighting the key differences in their polymerization pathways and the resulting impact on the polymer's properties.

Conclusion

The choice between 1,4-cyclohexanedicarboxylic acid and its dimethyl ester for polyester synthesis is a trade-off between reaction kinetics, process control, and the desired final polymer properties. CHDA offers a more direct route via esterification but requires careful control of the reaction temperature to manage the acid-catalyzed isomerization of the cyclohexane ring. DMCD, on the other hand, provides better control over the polymer's stereochemistry by minimizing isomerization, which can be crucial for applications where specific properties like a high melting point and crystallinity are desired. For researchers and developers, a thorough understanding of these differences is essential for the successful design and synthesis of high-performance polyesters tailored to specific applications.

References

The Influence of Stereochemistry: A Comparative Guide to Cis- and Trans-Dimethyl 1,4-Cyclohexanedicarboxylate in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of monomer units, or stereochemistry, plays a pivotal role in determining the macroscopic properties of polymers. This guide provides a detailed comparison of the effects of cis- and trans-isomers of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) on the resultant polymer characteristics. The selection of a specific isomer can significantly alter thermal stability, mechanical strength, and crystallinity, thereby influencing the final application of the material.

The primary distinction between the cis and trans isomers of DMCD lies in the orientation of the ester groups relative to the cyclohexane (B81311) ring. In the cis isomer, both ester groups are on the same side of the ring, creating a "kinked" or bent structure. Conversely, the trans isomer has its ester groups on opposite sides, resulting in a more linear and rigid conformation. This fundamental structural difference is magnified in the polymer chain, leading to distinct material properties.

Impact on Polymer Properties: A Quantitative Comparison

The incorporation of cis- or trans-DMCD into a polymer backbone, typically through polycondensation with a diol, directly influences the polymer's ability to pack and form ordered structures. Polymers synthesized with a higher content of the trans isomer generally exhibit enhanced thermal properties and a higher degree of crystallinity due to the linearity and rigidity of the trans-cyclohexane ring, which facilitates more efficient chain packing. In contrast, the bent structure of the cis isomer disrupts chain packing, leading to amorphous polymers with lower thermal transition temperatures.

PropertyEffect of High cis-DMCD ContentEffect of High trans--DMCD Content
Crystallinity AmorphousSemicrystalline[1]
Glass Transition Temperature (Tg) LowerHigher[1]
Melting Temperature (Tm) Not applicable (amorphous)Higher
Mechanical Strength Generally lowerGenerally higher
Rigidity Lower (more flexible)Higher (more rigid)[1]

Table 1: Comparative effects of cis- and trans-DMCD on key polymer properties.

For a more specific example, in the case of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), where the diol is 1,4-cyclohexanedimethanol (B133615) (CHDM), a similar principle applies. Increasing the trans-CHDM content from 0% to 100% results in a linear increase in the glass transition temperature from 60°C to 90°C and the melting temperature from 248°C to 308°C.[2] While this example pertains to the diol's stereochemistry, the effect of the dicarboxylate's stereochemistry on the polymer backbone follows the same trend.

Experimental Protocols

The synthesis of polyesters from DMCD isomers is typically achieved through a two-stage melt polycondensation reaction. The following is a generalized experimental protocol:

I. Polymer Synthesis: Two-Stage Melt Polycondensation
  • Esterification (First Stage):

    • This compound (cis, trans, or a specific ratio) and a suitable diol (e.g., 1,4-butanediol (B3395766) or 1,4-cyclohexanedimethanol) are charged into a reaction vessel in a defined molar ratio (typically a slight excess of the diol).

    • A catalyst, such as titanium tetrabutoxide, is added.

    • The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature range of 180-220°C with continuous stirring.

    • Methanol (B129727), the byproduct of the transesterification reaction, is distilled off. This stage is continued until the majority of the methanol has been removed.

  • Polycondensation (Second Stage):

    • The temperature is gradually increased to 250-280°C.

    • A vacuum is slowly applied to remove the excess diol and other volatile byproducts, driving the polymerization reaction forward to achieve a high molecular weight polymer.

    • The reaction is continued until the desired melt viscosity is reached, indicating the formation of a high molecular weight polymer.

    • The resulting polymer is then extruded from the reactor and pelletized.

It is crucial to control the reaction temperature and time to minimize potential cis-trans isomerization, which can occur at elevated temperatures.[1] Using the dimethyl ester (DMCD) is generally less prone to isomerization compared to starting with the diacid (1,4-cyclohexanedicarboxylic acid).[1]

II. Polymer Characterization
  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), a sample of the polymer is heated under a nitrogen atmosphere, typically from room temperature to a temperature above its melting point (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min). The sample is then cooled and subjected to a second heating scan to obtain thermal transitions free from thermal history.

    • Thermogravimetric Analysis (TGA): To assess thermal stability, the polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss as a function of temperature is recorded.

  • Structural Analysis (NMR):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the final cis/trans ratio in the polymer. The polymer is dissolved in a suitable deuterated solvent, and the spectrum is recorded. The distinct chemical shifts of the protons on the cyclohexane ring in the cis and trans configurations allow for the integration of their respective signals and the calculation of their molar ratio.

Visualizing the Impact of Isomerism

The logical relationship between the choice of DMCD isomer and the resulting polymer properties can be visualized as a decision-making workflow.

G cluster_monomer Monomer Selection cluster_isomers Isomer Choice cluster_structure Polymer Chain Structure cluster_properties Resulting Polymer Properties Monomer This compound (DMCD) Cis Cis Isomer Monomer->Cis Select Isomer Trans Trans Isomer Monomer->Trans Select Isomer Kinked Kinked/Bent Chain Cis->Kinked Linear Linear/Rigid Chain Trans->Linear Amorphous Amorphous Lower Tg Kinked->Amorphous Semicrystalline Semicrystalline Higher Tg & Tm Linear->Semicrystalline

Figure 1: Isomer selection workflow and its effect on polymer properties.

The experimental workflow for synthesizing and characterizing these polymers can also be represented.

G cluster_analysis Analysis Monomers DMCD Isomer + Diol Synthesis Melt Polycondensation Monomers->Synthesis Polymer Resulting Polyester (B1180765) Synthesis->Polymer Characterization Characterization Polymer->Characterization DSC DSC (Tg, Tm) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA NMR NMR (cis/trans ratio) Characterization->NMR

Figure 2: Experimental workflow for polyester synthesis and characterization.

References

Validating the Purity of Dimethyl 1,4-cyclohexanedicarboxylate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a critical prerequisite for reliable and reproducible results. Dimethyl 1,4-cyclohexanedicarboxylate, a key building block in various synthetic pathways, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating its purity, supported by detailed experimental protocols and comparative data.

The Gold Standard: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry stands as a premier technique for the purity assessment of volatile and semi-volatile compounds like this compound. Its high separation efficiency and definitive identification capabilities make it a powerful tool for both qualitative and quantitative analysis. The principle lies in the separation of the compound from potential impurities as it passes through a chromatographic column, followed by detection and identification based on the mass-to-charge ratio of the resulting ions.

Experimental Protocol for GC-MS Analysis

A robust and validated analytical method is paramount for accurate purity determination. The following protocol outlines the key steps for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Dissolve the this compound sample in a high-purity volatile organic solvent such as ethyl acetate, hexane, or dichloromethane.

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. For quantitative analysis, further dilution to around 10 µg/mL may be necessary.

  • Filtration: To prevent contamination of the GC inlet and column, filter the sample solution through a 0.22 µm syringe filter.

  • Vialing: Transfer the final prepared sample into a 1.5 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio for purity analysis)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 10 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

3. Data Analysis and Quantification: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks in the chromatogram. For highly accurate quantification, a calibration curve can be constructed using certified reference standards of this compound at known concentrations.

A Comparative Look: Alternative Purity Validation Methods

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are two common alternatives.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity determination of non-volatile organic compounds.[1] For this compound, a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used.[2] Detection is commonly achieved using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities.[1] Both ¹H and ¹³C NMR are highly informative for the structural elucidation of this compound and its potential impurities. Quantitative NMR (qNMR), which involves the use of an internal standard, can provide highly accurate purity values.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors including the nature of the sample, potential impurities, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and mass-to-charge ratio.[3]Separation based on polarity.[1]Provides structural information and quantitative data.[1]
Applicability High, suitable for volatile and semi-volatile esters.Good for a broad range of esters, including non-volatile ones.[2]Excellent for structural elucidation and quantification.[1]
Impurity Detection Excellent for identifying and quantifying volatile and semi-volatile impurities.Good for detecting non-volatile impurities.[1]Excellent for identifying structurally related and isomeric impurities.[1]
Quantification High precision with calibration standards.High precision with calibration standards.[1]High accuracy with qNMR (internal standard method).[1]
Analysis Time Typically 20-40 minutes per sample.Typically 15-30 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Sample Derivatization Generally not required for this compound.Not required.Not required.

Visualizing the Workflow: GC-MS Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent prep2 Filter Solution (0.22 µm) prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 gc_injection Inject Sample into GC prep3->gc_injection gc_separation Separation on Chromatographic Column gc_injection->gc_separation ms_detection Detection and Ionization in MS gc_separation->ms_detection data_acquisition Acquire Chromatogram and Mass Spectra ms_detection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation final_report Final Purity Report purity_calculation->final_report

Caption: Experimental workflow for GC-MS purity validation.

References

A Comparative Guide to the Thermal Stability of Polyesters from Diverse Monomers

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of polyesters is a critical attribute that dictates their processing conditions and end-use applications, ranging from high-performance plastics to biodegradable medical devices. This stability is intrinsically linked to the chemical structure of the constituent monomers. This guide provides a comparative analysis of the thermal properties of various polyesters, supported by experimental data, to aid researchers in material selection and development.

The introduction of aromatic rings into the polymer backbone is a key strategy for enhancing thermal performance. Aromatic polyesters generally exhibit higher melting points, greater thermal stability, and increased mechanical strength compared to their aliphatic counterparts.[1] The rigid benzene (B151609) rings in aromatic structures restrict chain mobility, leading to elevated glass transition temperatures (Tg) and decomposition temperatures.[2][3] Conversely, the flexible carbon chains in aliphatic polyesters result in lower melting points and greater susceptibility to thermal degradation.[1]

Comparative Thermal Properties of Common Polyesters

The thermal characteristics of polyesters, primarily the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are significantly influenced by their monomer composition. The following table summarizes these properties for a selection of polyesters derived from different monomers.

Polyester (B1180765)Monomer 1 (Diacid/Diester)Monomer 2 (Diol)StructureTg (°C)Tm (°C)Td (°C) (Onset)
PET Terephthalic AcidEthylene GlycolAromatic~75-80[3]~260~350-400[4]
PBT Terephthalic Acid1,4-ButanediolAromatic~22-43~225~350[5]
PEN 2,6-Naphthalenedicarboxylic AcidEthylene GlycolAromatic~120[3]~270>400
PLLA Lactic Acid(Self-condensation)Aliphatic~60-65~175~244[6]
PCL ε-Caprolactone(Ring-Opening)Aliphatic~-60~60[7]~270[7]
PBS Succinic Acid1,4-ButanediolAliphatic~-32~115~300
PEF 2,5-Furandicarboxylic AcidEthylene GlycolBio-based Aromatic~84[8]Amorphous~350[9]
2,4-PEF 2,4-Furandicarboxylic AcidEthylene GlycolBio-based Aromatic~78[10]Amorphous~350[10]

Influence of Monomer Structure on Thermal Stability

The structure of the diacid and diol monomers is the primary determinant of a polyester's thermal properties.

  • Aromatic vs. Aliphatic Units : Aromatic polyesters, such as Polyethylene Terephthalate (PET), consistently show higher thermal stability than aliphatic polyesters like Polycaprolactone (PCL).[7] The rigid aromatic groups in the polymer backbone limit chain flexibility, requiring more energy for chain movement (higher Tg) and to break the polymer down (higher Td).[2][11] Increasing the aromatic content in copolyesters generally increases the material's thermal stability.[7][11]

  • Chain Length of Aliphatic Monomers : In aliphatic polyesters, increasing the chain length (number of methylene (B1212753) units) of the diol or diacid can affect both Tg and crystallinity.[12][13] For instance, the stability of polyesters was found to increase with the increasing chain length of both the acid and glycol components.[13]

  • Symmetry and Isomerism : The substitution pattern on aromatic rings can have a notable effect. For example, polyesters based on 2,5-furandicarboxylic acid (2,5-FDCA) and 2,4-furandicarboxylic acid (2,4-FDCA) exhibit comparable high thermal stability, while the glass transition temperatures can differ slightly.[8][10]

  • Bulky Side Groups : The presence of bulky or rigid structures, such as the naphthenic ring in Poly(ethylene naphthalate) (PEN), further restricts chain mobility, leading to a significantly higher glass transition temperature compared to PET.[3] Similarly, polyesters derived from isosorbide, a rigid bio-based diol, can have high glass transition temperatures.[14]

Experimental Protocols

The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[15] These techniques are essential for characterizing the thermal properties of polymers.[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] It is used to determine the decomposition temperature and overall thermal stability of a material.

Methodology:

  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (commonly platinum or alumina).

  • Instrument Setup: The pan is placed on a precision balance within a furnace. An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[17]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset decomposition temperature is often determined as the temperature at which 5% mass loss occurs (Td,5%).[17]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][18] It is used to identify thermal transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm).[19]

Methodology:

  • Sample Preparation: A small sample of the polyester (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.

    • First Heat: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the material's properties as-received.

    • Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization from the melt.

    • Second Heat: The sample is reheated at the same rate. Data from the second heating scan, like the one shown for PET in the figure below, is typically used to determine Tg and Tm, as it reflects the intrinsic properties of the material.[18]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition appears as a step change in the baseline, crystallization as an exothermic peak, and melting as an endothermic peak.[18]

Visualizing Relationships and Workflows

Diagrams created using Graphviz can effectively illustrate the relationships between monomer structure and polymer properties, as well as the standard experimental workflow.

G cluster_input Monomer Selection cluster_process Synthesis & Analysis cluster_output Data Interpretation Monomer Select Monomers (Diacid & Diol) Poly Polymerization Monomer->Poly TGA Thermogravimetric Analysis (TGA) Poly->TGA DSC Differential Scanning Calorimetry (DSC) Poly->DSC Td Decomposition Temp (Td) TGA->Td TgTm Glass Transition (Tg) Melting Temp (Tm) DSC->TgTm

Caption: Experimental workflow for thermal analysis of polyesters.

G cluster_structure Monomer Structural Features cluster_properties Resulting Thermal Properties Aromatic Aromatic Rings (e.g., Terephthalate) HighTg Higher Tg, Tm, Td (Increased Stability) Aromatic->HighTg Aliphatic Aliphatic Chains (e.g., Adipate) LowTg Lower Tg, Tm, Td (Decreased Stability) Aliphatic->LowTg Rigidity Rigid/Bulky Groups (e.g., Naphthalate, Isosorbide) Rigidity->HighTg Flexibility Flexible Linkages (Long Aliphatic Chains) Flexibility->LowTg

Caption: Influence of monomer structure on polyester thermal stability.

References

performance comparison of Dimethyl 1,4-cyclohexanedicarboxylate-based copolyesters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the thermal, mechanical, and barrier properties of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)-based copolyesters compared to their aromatic counterparts.

In the quest for advanced polymeric materials, copolyesters derived from this compound (DMCD) have emerged as compelling alternatives to traditional aromatic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). The incorporation of the cycloaliphatic DMCD monomer imparts a unique combination of properties, including enhanced thermal stability, tunable mechanical performance, and favorable barrier characteristics. This guide provides an objective comparison of DMCD-based copolyesters with relevant alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and development.

Data Presentation: A Comparative Analysis

The performance of DMCD-based copolyesters is benchmarked against widely used aromatic polyesters. The following tables summarize key quantitative data for thermal and mechanical properties.

Table 1: Thermal Properties of DMCD-Based Polyesters vs. Aromatic Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCD)-9 to 5130-150
Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECD)15-25200-220
Poly(butylene terephthalate) (PBT)42225
Poly(ethylene terephthalate) (PET)80260

Note: The properties of DMCD-based copolyesters can vary significantly with the cis/trans isomer ratio of the cyclohexanedicarboxylate ring.

Table 2: Mechanical Properties of DMCD-Based Polyesters vs. Aromatic Polyesters

PolymerTensile Strength (MPa)Elongation at Break (%)
Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCD)30-50300-500
Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECD)40-60200-400
Poly(butylene terephthalate) (PBT)50-6050-300
Poly(ethylene terephthalate) (PET)50-7550-150

Experimental Protocols

The data presented in this guide are derived from standard polymer characterization techniques. Detailed methodologies for these key experiments are outlined below.

Copolyester Synthesis via Melt Polycondensation

A two-stage melt polycondensation process is commonly employed for the synthesis of DMCD-based copolyesters.

  • Esterification Stage: this compound (DMCD) and a diol (e.g., 1,4-butanediol) are charged into a reactor in a specified molar ratio (typically with a slight excess of the diol). A catalyst, such as titanium tetrabutoxide (TBT), is added. The mixture is heated to a temperature range of 180-220°C under a nitrogen atmosphere with continuous stirring.[1] During this stage, methanol (B129727) is produced as a byproduct and is distilled off. The reaction is monitored until the majority of the theoretical amount of methanol has been collected.

  • Polycondensation Stage: The temperature is gradually increased to 240-275°C, and the pressure is slowly reduced to below 1 mbar.[1][2] This facilitates the removal of the excess diol and further increases the molecular weight of the polymer. The reaction is continued until the desired melt viscosity is achieved, which is indicated by the torque of the stirrer. The resulting polymer is then extruded from the reactor and pelletized.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Thermal transitions of the copolyesters are determined using a DSC instrument. A sample of 5-10 mg is sealed in an aluminum pan and heated from room temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere.[3] The sample is held at this temperature for a few minutes to erase its thermal history, then cooled back to room temperature at the same rate. A second heating scan is then performed under the same conditions to determine the glass transition temperature (Tg) and melting temperature (Tm).[3]

  • Thermogravimetric Analysis (TGA): The thermal stability of the copolyesters is evaluated using TGA. A sample of 10-15 mg is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen or oxygen atmosphere.[4] The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the temperature of maximum degradation rate.

Mechanical Testing
  • Tensile Properties: The tensile strength and elongation at break are measured using a universal testing machine according to ASTM D638 standards. Dog-bone shaped specimens are prepared by injection molding or compression molding. The specimens are then subjected to a tensile load at a constant crosshead speed (e.g., 50 mm/min) until they fracture. The stress-strain curve is recorded to determine the tensile strength and elongation at break.

Gas Barrier Properties
  • Permeability Measurement: The oxygen (O₂) and carbon dioxide (CO₂) permeability of the copolyester films are measured using a permeability analyzer. The film is mounted in a diffusion cell, and the test gas is introduced on one side of the film while the other side is purged with a carrier gas (e.g., nitrogen). The concentration of the permeated gas in the carrier stream is measured by a sensor. The gas transmission rate (GTR) is then calculated, and the permeability coefficient is determined by normalizing the GTR to the film thickness and the partial pressure difference of the gas across the film. These measurements are typically performed at a controlled temperature and relative humidity.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the synthesis and characterization of DMCD-based copolyesters.

experimental_workflow cluster_synthesis Copolyester Synthesis cluster_characterization Performance Characterization monomers Monomers (DMCD, Diol) esterification Esterification (180-220°C, N2 atm) monomers->esterification catalyst Catalyst (e.g., TBT) catalyst->esterification polycondensation Polycondensation (240-275°C, Vacuum) esterification->polycondensation Oligomers copolyester DMCD-based Copolyester polycondensation->copolyester thermal Thermal Analysis (DSC, TGA) copolyester->thermal mechanical Mechanical Testing (Tensile) copolyester->mechanical barrier Barrier Properties (Gas Permeability) copolyester->barrier properties Performance Data thermal->properties mechanical->properties barrier->properties

Caption: General workflow for the synthesis and characterization of DMCD-based copolyesters.

property_relationship cluster_structure Molecular Structure cluster_properties Material Properties dmcd DMCD Content thermal_props Thermal Properties (Tg, Tm) dmcd->thermal_props Influences mech_props Mechanical Properties (Strength, Flexibility) dmcd->mech_props Affects isomer Cis/Trans Isomer Ratio isomer->thermal_props Strongly Influences isomer->mech_props Determines comonomer Comonomer Type (e.g., Diol length) comonomer->thermal_props Modifies comonomer->mech_props Adjusts barrier_props Barrier Properties (Gas Permeability) comonomer->barrier_props Impacts

Caption: Key structural factors influencing the properties of DMCD-based copolyesters.

References

A Comparative Guide to the Catalytic Hydrogenation of Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) to 1,4-cyclohexanedimethanol (B133615) (CHDM) is a critical reaction in the production of various polyesters, polyamides, and plasticizers.[1] The efficiency of this process is highly dependent on the catalyst system and reaction conditions employed. This guide provides a comparative analysis of different catalytic systems for the hydrogenation of DMCD, supported by experimental data from recent studies.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of this compound. Below is a summary of the performance of various catalysts under different experimental conditions.

CatalystSubstrateTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity (%)Reference
CuMnAlThis compound (DMCD)220-2504-6Gas Phase--[2]
Cu-Mg-AlThis compound (DMCD)--Gas Phase10099.8[2]
Ru/CDimethyl terephthalate (B1205515) (DMT)1103.0Tetrahydrofuran99.096.5 (to DMCD)[3]
Ru-Re/ACDimethyl terephthalate (DMT)703.0-8296 (to DMCD)[1][4]
Ru/MORDimethyl terephthalate (DMT)1406.0Ethyl acetate10095.1 (to DMCD)[1]
KF-doped Ni/SiO2Dimethyl terephthalate (DMT)---9597 (to DMCD)[1]
Pd/C and Cu-basedBis(2-hydroxyethylene terephthalate) (BHET)---10078 (to CHDM)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical procedures for catalyst preparation and hydrogenation reactions as described in the cited literature.

General Catalyst Preparation (Co-precipitation Method for Copper-based Catalysts)
  • Precursor Solution Preparation: A mixed aqueous solution of the metal nitrates (e.g., copper, magnesium, and aluminum nitrates) is prepared. A separate alkaline solution (e.g., sodium carbonate and sodium hydroxide) is also prepared.

  • Co-precipitation: The mixed metal nitrate (B79036) solution is added dropwise to the alkaline solution under vigorous stirring at a constant pH and temperature. This leads to the formation of a layered double hydroxide (B78521) (LDH) precursor.

  • Aging: The resulting slurry is aged for a specified period to ensure complete precipitation and crystallization.

  • Filtration, Washing, and Drying: The precipitate is filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried in an oven.

  • Calcination: The dried precursor is calcined in air at a specific temperature (e.g., 600 °C) to obtain the mixed metal oxide.

  • Reduction: Prior to the hydrogenation reaction, the calcined catalyst is typically reduced in a stream of hydrogen at an elevated temperature to activate the copper species.

General Hydrogenation Procedure (Batch Reactor)
  • Reactor Charging: The batch reactor is charged with the substrate (e.g., Dimethyl terephthalate), the catalyst, and the solvent (if applicable).

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) and then with hydrogen to remove any air.

  • Reaction: The reactor is heated to the desired temperature and pressurized with hydrogen to the desired pressure. The reaction mixture is stirred for a specified duration.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

  • Product Analysis: The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity to the desired products.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key transformations and a generalized workflow for the kinetic studies of this compound hydrogenation.

ReactionPathway DMT Dimethyl terephthalate (DMT) DMCD This compound (DMCD) DMT->DMCD + H2 (Aromatic Ring Hydrogenation) MHMCC Methyl 4-(hydroxymethyl) cyclohexanecarboxylate (B1212342) (MHMCC) DMCD->MHMCC + H2 (Ester Hydrogenation) CHDM 1,4-cyclohexanedimethanol (CHDM) MHMCC->CHDM + H2 (Ester Hydrogenation)

Caption: Reaction pathway from Dimethyl terephthalate to 1,4-cyclohexanedimethanol.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Coprecipitation Coprecipitation Aging Aging Coprecipitation->Aging Filtration_Washing Filtration_Washing Aging->Filtration_Washing Drying Drying Filtration_Washing->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Charging Reactor_Charging Reduction->Reactor_Charging Purging Purging Reactor_Charging->Purging Reaction_Execution Reaction_Execution Purging->Reaction_Execution Cooling_Depressurization Cooling_Depressurization Reaction_Execution->Cooling_Depressurization Sampling Sampling Cooling_Depressurization->Sampling Filtration Filtration Sampling->Filtration GC_Analysis GC_Analysis Filtration->GC_Analysis Data_Processing Data_Processing GC_Analysis->Data_Processing

Caption: Generalized experimental workflow for catalyst preparation and hydrogenation.

Kinetic Insights

Kinetic studies of the gas-phase hydrogenation of DMCD over a CuMnAl catalyst have been performed.[2] The reaction proceeds via an intermediate, methyl 4-(hydroxymethyl) cyclohexanecarboxylate (MHMCC). The study proposed eight possible two-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. The model that best fit the experimental data involved the dissociative adsorption of the esters and the surface reaction as the rate-determining step.[2] The activation energies for the conversion of DMCD to MHMCC and MHMCC to CHDM were found to be 138.4 and 121.4 kJ·mol⁻¹, respectively, indicating that both reactions are sensitive to temperature changes.[2]

Alternative Substrates and Pathways

While the direct hydrogenation of DMCD is a primary route, alternative starting materials are also being explored for the synthesis of 1,4-cyclohexanedimethanol. One prominent alternative is the one-pot tandem catalytic process starting from Dimethyl terephthalate (DMT).[2] This process involves the initial hydrogenation of the phenyl group of DMT to form DMCD, followed by the hydrogenation of the ester groups to yield CHDM.[2] Another innovative and environmentally friendly approach involves the chemical recycling of waste polyethylene (B3416737) terephthalate (PET).[5][6] In this process, PET is first depolymerized to bis(2-hydroxyethylene terephthalate) (BHET) which is then hydrogenated to produce CHDM.[5]

Conclusion

The catalytic hydrogenation of this compound is a field of active research with a focus on developing highly active, selective, and stable catalysts. Copper-based catalysts have shown excellent performance, particularly those derived from layered double hydroxide precursors, achieving high conversion and selectivity to 1,4-cyclohexanedimethanol.[2] Noble metal catalysts, such as Ruthenium-based systems, are effective for the initial hydrogenation of Dimethyl terephthalate to DMCD.[1][3] The choice of catalyst and reaction conditions significantly impacts the economic viability and environmental footprint of the process. Future research will likely focus on developing non-noble metal catalysts with comparable performance to their precious metal counterparts and on optimizing processes that utilize renewable or recycled feedstocks.

References

A Comparative Guide to the Mechanical Properties of Polyesters Derived from Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyesters derived from dimethyl 1,4-cyclohexanedicarboxylate (DMCD) are a versatile class of polymers with a unique balance of properties that make them suitable for a wide range of applications, from high-performance fabrics to advanced materials in the medical field. Their cycloaliphatic structure, originating from the 1,4-cyclohexanedicarboxylate unit, imparts a combination of stiffness, thermal stability, and hydrolytic resistance that distinguishes them from conventional aromatic polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). This guide provides a comparative analysis of the mechanical properties of various polyesters synthesized using DMCD, with a focus on experimental data and methodologies to aid in material selection and development.

Comparative Mechanical Properties

The mechanical behavior of polyesters derived from DMCD is highly dependent on the comonomer, typically a diol, used in the polymerization process. The data presented below summarizes key mechanical properties of different DMCD-based polyesters in comparison to other relevant polymers.

PolymerTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Impact Strength (kJ/m²)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCDT) 40 - 60 cN/tex[1]15 - 45[1]~2.3Not specified
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) Similar to PET[2]> 150[2]Not specifiedGood impact resistance[3]
Poly(ethylene terephthalate) (PET) ~5550 - 1502.0 - 2.73.6
Poly(butylene terephthalate) (PBT) 50 - 6050 - 2501.9 - 2.85.3
CHDM-based polyester (B1180765) with adipic acid Not specified> 150[2]Not specifiedNot specified
CHDM-based polyesters with long-chain aliphatic diacids 20.8 - 25.3[2][4]> 300[2][4]Not specifiedNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of mechanical properties.

Tensile Testing
  • Objective: To determine the tensile strength, elongation at break, and tensile modulus of the polyester materials.

  • Standard: ASTM D638 or ISO 527.

  • Methodology:

    • Dog-bone shaped specimens of the polyester are prepared by injection molding or compression molding, followed by machining to the required dimensions.

    • The specimens are conditioned at a standard temperature (23°C) and relative humidity (50%) for at least 40 hours prior to testing.

    • The cross-sectional area of the specimen's gauge section is measured accurately.

    • The specimen is mounted in the grips of a universal testing machine.

    • A constant rate of crosshead displacement (e.g., 5 mm/min for rigid plastics) is applied, pulling the specimen until it fractures.

    • The load and displacement are continuously recorded.

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • Elongation at break is calculated as the change in gauge length at the point of fracture divided by the original gauge length, expressed as a percentage.

    • Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Flexural Testing
  • Objective: To measure the flexural strength and flexural modulus of the polyester materials.

  • Standard: ASTM D790 or ISO 178.[5][6]

  • Methodology:

    • Rectangular bar specimens of the polyester are prepared according to the standard's specifications.

    • The specimens are conditioned under the same standard conditions as for tensile testing.

    • The test is conducted using a three-point bending setup, where the specimen is supported at two points and a load is applied to the center.[5]

    • The load is applied at a specified rate, and the deflection of the center of the specimen is measured.

    • The test is terminated when the specimen breaks or reaches a specified strain (typically 5% for ASTM D790).[6]

    • Flexural strength is calculated from the load at fracture or at the specified strain.

    • Flexural modulus is calculated from the slope of the initial portion of the load-deflection curve.[6]

Impact Strength Testing (Izod/Charpy)
  • Objective: To assess the material's ability to withstand a sudden impact.

  • Standard: ASTM D256 (Izod) or ISO 179 (Charpy).

  • Methodology:

    • Notched rectangular specimens are prepared from the polyester material.

    • The specimen is clamped in the test fixture. In the Izod test, the specimen is held as a cantilever beam, while in the Charpy test, it is supported as a simple beam.

    • A pendulum of a specified weight is released from a known height, striking the specimen.

    • The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

    • Impact strength is reported as the energy absorbed per unit of notch thickness (e.g., in kJ/m²).

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of polyesters from this compound (DMCD) and subsequent mechanical property characterization.

Synthesis_and_Testing_Workflow cluster_synthesis Polyester Synthesis cluster_processing Specimen Preparation cluster_testing Mechanical Testing DMCD This compound (DMCD) Transesterification Transesterification DMCD->Transesterification Diol Diol (e.g., 1,4-Cyclohexanedimethanol) Diol->Transesterification Catalyst Catalyst (e.g., Antimony Oxide) Catalyst->Transesterification Polycondensation Polycondensation (High Temp & Vacuum) Transesterification->Polycondensation Oligomers Polyester Polyester Resin Polycondensation->Polyester Processing Melt Processing (Injection/Compression Molding) Polyester->Processing Specimens Test Specimens (Dog-bone, Rectangular Bar) Processing->Specimens Tensile Tensile Test (ASTM D638) Specimens->Tensile Flexural Flexural Test (ASTM D790) Specimens->Flexural Impact Impact Test (ASTM D256) Specimens->Impact Data Mechanical Properties Data Tensile->Data Flexural->Data Impact->Data

Caption: Workflow for polyester synthesis and mechanical testing.

Conclusion

Polyesters derived from this compound offer a compelling alternative to traditional polyesters, with a tunable range of mechanical properties. The inclusion of the cycloaliphatic ring from DMCD generally enhances the toughness and impact resistance of the resulting polymers.[3] For instance, Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) exhibits good toughness with an elongation at break greater than 150%, comparable in some tensile aspects to PET but with a wider processing window.[2] Similarly, Poly(1,4-cyclohexylenedimethylene terephthalate) (PCDT) is noted for its durability and resistance to wear and abrasion.[1] The choice of the diol comonomer is a critical factor; long-chain aliphatic diols can lead to polyesters with very high elongation at break, exceeding 300%.[2][4] This guide provides a foundational understanding for researchers and professionals to explore the potential of DMCD-based polyesters in their specific applications, from flexible films to rigid components. Further investigation into the influence of molecular weight, crystallinity, and processing conditions will provide a more detailed picture for material design and optimization.

References

comparative analysis of catalysts for Dimethyl 1,4-cyclohexanedicarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts utilized in reactions involving Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a key intermediate in the synthesis of polymers and specialty chemicals. The primary focus is on the catalytic hydrogenation of Dimethyl Terephthalate (B1205515) (DMT) to produce DMCD and the subsequent hydrogenation of DMCD to 1,4-cyclohexanedimethanol (B133615) (CHDM). This document offers an objective comparison of catalyst performance based on experimental data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Performance Comparison of Catalysts for DMT Hydrogenation to DMCD

The selective hydrogenation of the aromatic ring in DMT to yield DMCD is a critical industrial process. The choice of catalyst significantly impacts conversion, selectivity, and the required reaction conditions. Below is a summary of the performance of various catalytic systems.

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)SolventDMT Conversion (%)DMCD Selectivity (%)Reference
Noble Metal Catalysts
5% Ru/CCharcoal108-1254.1-6.9-DMCD--[1]
Ru/CActivated Carbon1103.02.5Ethyl Acetate99.096.5[2]
3 wt.% Ru/HZSM-5HZSM-51602.52-10099.5[3]
Ru/MORMordenite1406.04Ethyl Acetate10095.1
Ru-Ni/CNTCarbon Nanotubes1606.04Dioxane8095[4]
Ru₁.₂₅Re₀.₁₃/ACActivated Carbon703.0--8296
Non-Noble Metal Catalysts
KF-Ni/SiO₂Silica1005.04Isopropanol>98~96[5]
CuMgAl--2.8--100 (DMCD to CHDM)91.6 (to CHDM)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. The following sections outline representative experimental protocols for catalyst preparation and hydrogenation reactions.

Catalyst Preparation

2.1.1. Preparation of Ni/SiO₂ Catalyst by Ammonia Evaporation (AE) Method

This method is utilized for synthesizing supported nickel catalysts with high surface area.

  • Dissolution: Dissolve a calculated amount of Ni(NO₃)₂·6H₂O in deionized water.

  • Suspension: Add SiO₂ support to the nickel nitrate (B79036) solution and stir to form a suspension.

  • Precipitation: Heat the suspension to 80°C and add a solution of ammonium (B1175870) carbonate dropwise while stirring vigorously. The pH is maintained at approximately 7.5.

  • Aging: Age the resulting slurry at 80°C for 2 hours with continuous stirring.

  • Filtration and Washing: Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the filter cake overnight at 110°C.

  • Calcination: Calcine the dried powder in a muffle furnace at 450°C for 4 hours in air.

  • Reduction: Prior to the hydrogenation reaction, reduce the catalyst in a hydrogen flow at a specified temperature.

2.1.2. Preparation of Ru/C Catalyst by Incipient Wetness Impregnation

This is a common method for preparing supported noble metal catalysts.

  • Support Preparation: Dry the activated carbon support at 120°C for 12 hours to remove adsorbed moisture.

  • Precursor Solution: Prepare an aqueous solution of RuCl₃·nH₂O with a concentration calculated to achieve the desired metal loading.

  • Impregnation: Add the precursor solution dropwise to the dried activated carbon support until the pores are filled, ensuring even distribution.

  • Drying: Dry the impregnated support at 100°C for 12 hours.

  • Reduction: Reduce the catalyst precursor in a tube furnace under a hydrogen flow. The temperature is ramped to 400°C and held for 4 hours.

  • Passivation: After reduction, cool the catalyst to room temperature under a nitrogen flow. A passivation step with a 1% O₂/N₂ mixture may be performed to prevent rapid oxidation upon exposure to air.

Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)

The following is a general procedure for the batch hydrogenation of DMT.

  • Reactor Charging: Introduce the catalyst (e.g., 50 mg of KF-Ni/SiO₂), DMT (e.g., 0.1 g), and solvent (e.g., 2 mL of isopropanol) into a high-pressure autoclave.[5]

  • Sealing and Purging: Seal the reactor and purge several times with hydrogen to remove air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 5 MPa).[5]

  • Reaction: Heat the reactor to the target temperature (e.g., 100°C) and maintain for the specified duration (e.g., 4 hours) with constant stirring.[5]

  • Cooling and Depressurization: After the reaction, cool the autoclave to room temperature and carefully release the excess hydrogen pressure.

  • Product Analysis: Collect the liquid product, filter the catalyst, and analyze the composition using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Reaction Pathways and Experimental Workflow

Understanding the reaction pathways and the experimental workflow is essential for optimizing catalytic processes and interpreting results.

Hydrogenation of Dimethyl Terephthalate (DMT) to this compound (DMCD)

The hydrogenation of DMT over a heterogeneous catalyst involves the sequential saturation of the aromatic ring.

DMT_Hydrogenation DMT Dimethyl Terephthalate (DMT) Intermediate Partially Hydrogenated Intermediates DMT->Intermediate H₂, Catalyst Byproducts Byproducts (e.g., transesterification products) DMT->Byproducts DMCD This compound (DMCD) Intermediate->DMCD H₂, Catalyst

Caption: Reaction pathway for the hydrogenation of DMT to DMCD.

The reaction proceeds through partially hydrogenated intermediates before the final DMCD product is formed. A potential side reaction, especially when using alcohol as a solvent, is transesterification.[5]

General Experimental Workflow for Catalyst Performance Evaluation

The evaluation of a catalyst's performance follows a systematic workflow from preparation to product analysis.

Catalyst_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Prep_Method Select Preparation Method (e.g., Impregnation, Co-precipitation) Synthesis Catalyst Synthesis Prep_Method->Synthesis Catalyst_Char Catalyst Characterization (XRD, TEM, etc.) Prep_Method->Catalyst_Char Calcination Calcination Synthesis->Calcination Reduction Reduction/Activation Calcination->Reduction Reactor_Setup Reactor Setup and Charging Reduction->Reactor_Setup Reaction_Execution Reaction Execution (Temp, Pressure, Time) Reactor_Setup->Reaction_Execution Product_Collection Product Collection Reaction_Execution->Product_Collection Product_Analysis Product Analysis (GC, GC-MS) Product_Collection->Product_Analysis Data_Interpretation Data Interpretation and Performance Evaluation Product_Analysis->Data_Interpretation

Caption: Experimental workflow for catalyst evaluation.

This workflow highlights the key stages involved in preparing, testing, and analyzing the performance of a catalyst for a specific chemical transformation.

References

Safety Operating Guide

Proper Disposal of Dimethyl 1,4-Cyclohexanedicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of dimethyl 1,4-cyclohexanedicarboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

This compound, while not classified as a hazardous chemical under the OSHA Hazard Communication Standard, is recognized as being harmful to aquatic life with long-lasting effects[1][2][3]. Therefore, it is imperative to prevent its release into the environment. Do not empty into drains or dispose of in general waste streams[3]. The most favorable course of action is to use an alternative chemical product with less inherent propensity for environmental contamination[2][4]. If this is not possible, any unused portion of the material should be recycled for its approved use or returned to the manufacturer or supplier[2][4]. Otherwise, it must be disposed of as chemical waste.

Key Safety and Handling Information

Before beginning any disposal procedure, it is essential to be familiar with the safety and handling requirements for this compound.

PropertyInformationSource
Physical State Powder Solid[1]
Appearance Light yellow[1]
Odor Odorless[1]
Hazards Causes skin and serious eye irritation. Harmful to aquatic life with long lasting effects.[2][4][5]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN 166 or NIOSH).[1][3][6][7]
Incompatible Materials Strong oxidizing agents.[6][7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1]

  • Conduct all waste handling activities in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[7]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • For spills, sweep up the solid material and place it into a suitable container for disposal.[3][6] Avoid generating dust.[7]

3. Waste Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste" (or as required by your institution's specific guidelines)

    • "this compound"

    • Accumulation Start Date

    • Any associated hazard warnings (e.g., "Irritant," "Environmental Hazard")

4. Temporary Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[6][7]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[6][7]

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation. The manifest system tracks hazardous waste from its generation to its final disposal.[8][9]

6. Regulatory Compliance:

  • All chemical waste disposal is governed by federal, state, and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[10]

  • State-level agencies may have additional, more stringent requirements.[10] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste and to adhere to all applicable regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Dimethyl 1,4-cyclohexanedicarboxylate Waste is_contaminated Is the material contaminated? start->is_contaminated can_recycle Can it be recycled or returned to supplier? is_contaminated->can_recycle No dispose_waste Dispose as Chemical Waste is_contaminated->dispose_waste Yes can_recycle->dispose_waste No recycle Recycle or Return to Supplier can_recycle->recycle Yes follow_protocol Follow Step-by-Step Disposal Protocol dispose_waste->follow_protocol end End recycle->end follow_protocol->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for handling Dimethyl 1,4-cyclohexanedicarboxylate, ensuring the well-being of researchers and compliance with safety standards. Adherence to these procedures is paramount for minimizing risks associated with this chemical.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber gloves are recommended for handling esters.[2][3] Due to the lack of specific permeation data for this compound, it is advisable to use gloves with a thickness of at least 5 mils and to change them immediately if contamination is suspected.[4]
Body Protection Laboratory CoatStandard laboratory coat to protect against incidental contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation : Before handling, ensure that a safety data sheet (SDS) for the chemical is accessible. Locate the nearest eyewash station and safety shower.

  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Donning PPE : Put on all required PPE as outlined in the table above. Ensure gloves are intact and free of defects.

  • Handling the Chemical :

    • As this compound is a solid, avoid creating dust.

    • Use a spatula or other appropriate tool to transfer the chemical.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

    • Clean any contaminated surfaces.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

Disposal Plan: Chemical and Contaminated Materials

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Storage:

  • Solid Waste : Collect unused or waste this compound in a clearly labeled, sealed, and compatible container.

  • Contaminated PPE : Dispose of used gloves, weigh boats, and other contaminated disposable items in a designated hazardous waste container. Do not mix with general laboratory trash.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Disposal Procedure:

  • Labeling : Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Collection : Arrange for the collection of hazardous waste by a licensed disposal company, following all local, state, and federal regulations.

Emergency Protocol: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup Protocol

For a solid spill of this compound, follow these steps:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Secure the Area : Restrict access to the spill area.

  • PPE : Wear appropriate PPE, including respiratory protection if dust is present.

  • Containment : Carefully scoop the spilled solid into a labeled hazardous waste container, taking care not to generate dust.[5][6]

  • Decontamination :

    • Wipe the spill area with a wet paper towel or absorbent pad to remove any remaining residue.[5][6]

    • Place all cleanup materials into the hazardous waste container.

  • Final Cleaning : Clean the area with soap and water.

  • Reporting : Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.

Exposure Response
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Access SDS prep_ppe Gather Required PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe handle_chem Handle Chemical (Avoid Dust) don_ppe->handle_chem close_container Keep Container Closed handle_chem->close_container wash_hands Wash Hands close_container->wash_hands clean_surfaces Clean Contaminated Surfaces wash_hands->clean_surfaces dispose_ppe Dispose of Contaminated PPE clean_surfaces->dispose_ppe segregate_waste Segregate Waste dispose_ppe->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste arrange_collection Arrange Professional Collection store_waste->arrange_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl 1,4-cyclohexanedicarboxylate
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Dimethyl 1,4-cyclohexanedicarboxylate

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.